molecular formula C28H30O10 B15583145 Physalin F

Physalin F

Cat. No.: B15583145
M. Wt: 526.5 g/mol
InChI Key: VSLWNSSUMFSGFF-DKOLRWHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physalin F is a physalin with antimalarial and antitumour activities isolated from Physalis angulata. It has a role as an antimalarial, an antineoplastic agent, an antileishmanial agent, an apoptosis inducer and an immunosuppressive agent. It is an enone, a lactone, a physalin and an epoxy steroid.
5,6-Epxoyphysalin B has been reported in Witheringia solanacea, Physalis lagascae, and other organisms with data available.
has immunosuppressive activity;  from Physalis angulata L;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1

InChI Key

VSLWNSSUMFSGFF-DKOLRWHASA-N

Origin of Product

United States

Foundational & Exploratory

Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It also delves into its multifaceted pharmacological effects, including its anti-inflammatory, immunomodulatory, and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.

Chemical Structure and Properties

This compound is a complex withanolide characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1¹’²⁰.0²’¹².0⁴’⁶.0⁶’¹¹.0¹⁵’¹⁹.0¹⁸’²³.0²¹’²⁶]triacont-8-ene-10,16,25,30-tetrone[1]
Molecular Formula C₂₈H₃₀O₁₀[2][3]
Molecular Weight 526.5 g/mol [2][3]
CAS Number 57423-71-9[2][3]
Appearance White solid[4]
Melting Point 268 °C or 295-296 °C[3][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and ObservationsReference(s)
¹H-NMR Signals corresponding to three methyl singlets, and characteristic olefinic and oxygenated methine protons.[4]
¹³C-NMR Resonances confirming the presence of 28 carbons, including carbonyls, olefinic carbons, and carbons of the steroidal skeleton.[4]
Mass Spectrometry (MS) ESI-MS has shown a protonated molecule [M+H]⁺ consistent with the molecular formula.[4]
Infrared (IR) Spectroscopy Strong absorption bands indicating the presence of hydroxyl (-OH), lactone, and α,β-unsaturated ketone functional groups.[4]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference(s)
A498Renal Carcinoma1.40~2.66[1]
ACHNRenal Carcinoma2.18~4.14[1]
UO-31Renal Carcinoma2.81~5.34[1]
H460Non-small Cell Lung CancerNot specifiedNot specified[7]
A549Non-small Cell Lung CancerNot specifiedNot specified[7]
H1650Non-small Cell Lung CancerNot specifiedNot specified[7]
H1975Non-small Cell Lung CancerNot specifiedNot specified[7]
K562ErythroleukemiaNot specifiedNot specified[8]
APM1840Acute T Lymphoid LeukemiaNot specifiedNot specified[8]
HL-60Acute Promyelocytic LeukemiaNot specifiedNot specified[8]
KG-1Acute Myeloid LeukemiaNot specifiedNot specified[8]
CTV1Acute Monocytic LeukemiaNot specifiedNot specified[8]
B cellAcute B Lymphoid LeukemiaNot specifiedNot specified[8]
PBMC (HTLV-1 infected)-Not specified0.97 ± 0.11[9]

In human renal carcinoma cells (A498), this compound induces apoptosis through the generation of reactive oxygen species (ROS).[2][3][6] This ROS accumulation leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3 and -9, ultimately resulting in programmed cell death.[6][10]

This compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][6] It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[6]

G This compound-mediated Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Physalin_F This compound ROS ↑ Reactive Oxygen Species (ROS) Physalin_F->ROS IKK IKK Complex Physalin_F->IKK Inhibits Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation Proinflammatory_genes Pro-inflammatory & Survival Gene Transcription NFkB_nucleus->Proinflammatory_genes

This compound's dual action on apoptosis and NF-κB.

In colorectal cancer cells, this compound has been identified as an antagonist of the Wnt/β-catenin signaling pathway.[9][11] It promotes the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex.[11] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the destruction complex, which facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[9][11]

G This compound's Impact on Wnt/β-catenin Signaling Physalin_F This compound YAP YAP Physalin_F->YAP Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Destruction_Complex->beta_catenin Enhances Phosphorylation YAP->Destruction_Complex Promotes binding to beta_catenin_p Phosphorylated β-catenin beta_catenin_nucleus Nuclear β-catenin beta_catenin->beta_catenin_nucleus Accumulation & Translocation Ubiquitination Ubiquitination beta_catenin_p->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

This compound's role in the Wnt/β-catenin pathway.
Anti-inflammatory and Immunomodulatory Activities

This compound possesses potent anti-inflammatory and immunomodulatory properties. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats.[12] Its immunomodulatory effects are demonstrated by its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-10, TNF-α, and IFN-γ.[13]

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of physalins from Physalis species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., whole plant of Physalis angulata) is extracted with a suitable solvent such as ethanol or dichloromethane.[14][15]

  • Fractionation: The crude extract is then subjected to systematic fractionation using different solvents to separate compounds based on polarity.[14]

  • Chromatographic Purification: The fractions containing physalins are further purified using column chromatography techniques, such as silica gel chromatography, to isolate pure this compound.

G General Workflow for this compound Isolation Plant_Material Dried & Powdered Physalis angulata Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning & Fractionation Crude_Extract->Fractionation Physalin_Rich_Fraction Physalin-Rich Fraction Fractionation->Physalin_Rich_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Physalin_Rich_Fraction->Column_Chromatography Pure_Physalin_F Pure this compound Column_Chromatography->Pure_Physalin_F

A simplified workflow for isolating this compound.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A498 renal carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells) for a defined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.[16][17]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[18]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema Assay

The in vivo anti-inflammatory activity of this compound can be assessed using the carrageenan-induced paw edema model in rats.

  • Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and this compound-treated groups.[12]

  • Drug Administration: this compound or the standard drug is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.[12]

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12]

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[19]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and the inhibition of key signaling pathways like NF-κB and Wnt/β-catenin, highlight its potential as a lead compound in oncology drug discovery. Furthermore, its anti-inflammatory and immunomodulatory properties suggest its therapeutic potential in a broader range of diseases. This technical guide provides a foundational understanding of this compound, intended to facilitate further research into its mechanisms of action and to support its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Physalin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro anti-inflammatory properties of Physalin F, a seco-steroid compound isolated from plants of the Physalis genus. This compound has demonstrated significant potential as an immunomodulatory and anti-inflammatory agent. This guide synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, and provides detailed experimental protocols for researchers seeking to investigate its effects.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades within immune cells. The most well-documented mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, evidence suggests its role in inhibiting the calcineurin pathway, which is crucial for T-cell activation.

1.1 Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα.[1][2] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[2] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators such as TNF-α, IL-6, and enzymes like iNOS and COX-2.[1][3]

This compound, along with other physalins, intervenes in this pathway by preventing the degradation of IκBα.[3][4] This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of inflammatory genes.[3][5] While some physalins like Physalin A have been shown to inhibit IKKβ directly, the precise target of this compound within this cascade is an area of ongoing investigation.[3][6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates PhysalinF This compound PhysalinF->IKK Inhibits (Prevents IκBα Degradation) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

1.2 Inhibition of Calcineurin Activity

This compound demonstrates potent immunosuppressive effects on lymphocytes, which are mediated, at least in part, by the inhibition of calcineurin.[7][8] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that, upon activation in T-cells, dephosphorylates the nuclear factor of activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and induce the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[7] By inhibiting calcineurin activity, this compound effectively suppresses T-cell proliferation and the production of key cytokines like IL-2 and IFN-γ.[7][8][9]

Calcineurin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates PhysalinF This compound PhysalinF->Calcineurin Inhibits DNA DNA NFAT_nuc->DNA Binds Genes Cytokine Genes (e.g., IL-2) DNA->Genes Transcription

Figure 2: Inhibition of the Calcineurin pathway by this compound.

Quantitative Data on In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers, as reported in the scientific literature. Experiments are typically performed in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), stimulated with LPS or other mitogens.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Cell Type Stimulant Mediator This compound Concentration % Inhibition / Effect Reference
Macrophages LPS Nitric Oxide (NO) Not specified Inhibition observed [5]

| Macrophages | LPS | Prostaglandin E₂ (PGE₂) | Not specified | Inhibition observed |[5] |

Table 2: Effect of this compound on Cytokine Production

Cell Type Stimulant Cytokine This compound Concentration (µM) Effect Reference
Mouse Splenocytes Concanavalin A IL-2 0.5, 1, 2 Significant reduction [9]
Mouse Splenocytes Concanavalin A IL-4 0.5, 1, 2 Significant reduction [9]
Mouse Splenocytes Concanavalin A IFN-γ 0.5, 1, 2 Significant reduction [9]
Mouse Splenocytes Concanavalin A IL-10 0.5, 1, 2 Significant reduction [9]
HAM/TSP Patient PBMCs Spontaneous IL-2, IL-6, TNF-α, IFN-γ 10 Significant reduction [10][11]
HAM/TSP Patient PBMCs Spontaneous IL-10 10 Significant reduction [10][11]
HAM/TSP Patient PBMCs Spontaneous IL-17A 10 No significant effect [10][11]
Macrophages Not specified IL-1β, IL-6, IL-12, TNF Not specified Inhibition observed [5]

| Macrophages | Not specified | IL-10 | Not specified | Increased production |[5] |

Table 3: Effect of this compound on Lymphocyte Proliferation

Cell Type Stimulant Assay IC₅₀ (µM) Reference
HAM/TSP Patient PBMCs Spontaneous ³H-thymidine uptake 0.97 ± 0.11 [10][11]

| Mouse Splenocytes | Concanavalin A | Not specified | - | Concentration-dependent inhibition |[8] |

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

3.1 General Experimental Workflow

The typical workflow for assessing the in vitro anti-inflammatory activity of a compound like this compound involves several sequential steps, from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., RAW 264.7, PBMCs) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound A->B C 3. Inflammation Induction Pre-treat with this compound, then stimulate with LPS/mitogen B->C D 4. Supernatant Collection For cytokine and NO analysis C->D E 5. Cell Lysis For protein analysis (Western Blot) C->E D1 ELISA (TNF-α, IL-6, etc.) D->D1 D2 Griess Assay (Nitric Oxide) D->D2 E1 Western Blot (p-IκBα, NF-κB p65, etc.) E->E1 F 6. Data Analysis & Interpretation D1->F D2->F E1->F

Figure 3: General experimental workflow for in vitro anti-inflammatory studies.

3.2 Cell Culture and Treatment

  • Cell Lines: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in appropriate well plates (e.g., 96-well for MTT, 24-well for ELISA/Griess) at a predetermined density and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) to the wells and incubate for the desired period (e.g., 24 hours).

3.3 Cell Viability Assay (MTT Assay)

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

3.4 Nitric Oxide (NO) Production Assay (Griess Assay)

  • Collect 50 µL of cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

3.5 Cytokine Measurement (ELISA)

  • Collect cell culture supernatants after the incubation period.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer’s protocol precisely for coating, blocking, sample incubation, detection antibody, substrate addition, and reading the absorbance.

  • Calculate cytokine concentrations based on the standard curve provided in the kit.

3.6 Western Blot Analysis for NF-κB Pathway Proteins

  • After treatment and stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band density using image analysis software and normalize to a loading control like β-actin.

Conclusion and Future Directions

The available in vitro evidence strongly supports the anti-inflammatory and immunosuppressive potential of this compound. Its ability to inhibit the NF-κB and calcineurin signaling pathways positions it as a promising candidate for the development of novel therapeutics for inflammatory and autoimmune diseases.[8]

Future in vitro research should focus on:

  • Precise Molecular Targets: Identifying the specific kinase or protein within the NF-κB pathway that this compound directly binds to and inhibits.

  • Broader Pathway Analysis: Investigating the effects of this compound on other relevant inflammatory pathways, such as the MAPK and JAK/STAT pathways, and the NLRP3 inflammasome.

  • Cell-Type Specificity: Comparing the effects of this compound across a wider range of immune cells (e.g., neutrophils, dendritic cells, different T-cell subsets) to understand its immunomodulatory profile better.

  • Synergistic Effects: Further exploring the synergistic activity of this compound with existing anti-inflammatory drugs, such as glucocorticoids, which could lead to combination therapies with enhanced efficacy and reduced side effects.[8][9]

This technical guide provides a foundational resource for scientists dedicated to exploring the therapeutic applications of this potent natural compound.

References

Physalin F: A Technical Guide to its Anticancer Properties in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a seco-steroid derived from plants of the Physalis genus, has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines. This technical guide consolidates the current understanding of this compound's anticancer effects, with a specific focus on its mechanism of action in human leukemia cells. It provides an in-depth overview of its effects on cell viability, apoptosis induction, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from available literature are presented to facilitate further research and development of this compound as a potential therapeutic agent for leukemia.

Introduction

Physalins are a group of naturally occurring steroids isolated from plants of the Solanaceae family, particularly the Physalis genus.[1][2] Among them, this compound has been identified as a potent cytotoxic agent against a spectrum of human cancer cells.[3] Early research highlighted its superior activity against several human leukemia cell lines compared to other physalins, such as Physalin B.[1][4] The distinctive epoxy group in its chemical structure is believed to be crucial for its potent cytotoxic activity.[1][5] This document outlines the key findings regarding this compound's effects on leukemia cells, focusing on the molecular mechanisms that lead to cell death.

Cytotoxicity and Antiproliferative Effects

This compound exhibits strong inhibitory effects on the growth of a variety of human leukemia cell lines.[1] It has been shown to be effective against erythroleukemia (K562), acute T lymphoid leukemia (APM1840), acute promyelocytic leukemia (HL-60), acute myeloid leukemia (KG-1), and acute monocytic leukemia (CTV1).[1] Notably, its activity is particularly pronounced against acute myeloid leukemia (KG-1) and acute B lymphoid leukemia cells.[1][4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive IC50 data for this compound across a wide range of leukemia cell lines is not extensively detailed in a single report, the available information underscores its potent activity.

Cell Line Cancer Type Assay IC50 Value Exposure Time Reference
P388 Murine Lymphocytic LeukemiaIn vivo Antitumor AssayActiveNot Specified[3]
HL-60 Human Promyelocytic LeukemiaGrowth InhibitionPotent ActivityNot Specified[1]
KG-1 Human Acute Myeloid LeukemiaGrowth InhibitionStrong ActivityNot Specified[1]
K562 Human ErythroleukemiaGrowth InhibitionActiveNot Specified[1]

Note: Specific IC50 values for leukemia cells are not consistently reported in the publicly available literature. The table reflects the reported activity.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.

Apoptosis Induction Data

Studies on various cancer cell types, including renal carcinoma cells which serve as a model for its apoptotic mechanism, show that this compound treatment leads to a significant, dose- and time-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells.

Cell Line Treatment Time (hours) Effect Reference
A498 (Renal Carcinoma)This compound (1, 3, 10 µg/mL)24Dose-dependent increase in sub-G1 phase[6]
A498 (Renal Carcinoma)This compound (10 µg/mL)0-24Time-dependent increase in sub-G1 phase[6]
The ROS-Mediated Mitochondrial Pathway

A key aspect of this compound-induced apoptosis is its effect on the mitochondria. The proposed signaling cascade is initiated by the generation of Reactive Oxygen Species (ROS).

  • ROS Accumulation : this compound treatment leads to an accumulation of intracellular ROS.

  • Mitochondrial Disruption : The increase in ROS causes a disruption of the mitochondrial membrane potential (ΔΨm).[6]

  • Cytochrome c Release : This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[6]

  • Caspase Activation : Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3.[6]

  • PARP Cleavage : Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[6]

  • Bcl-2 Family Regulation : The process is also regulated by Bcl-2 family proteins. This compound has been shown to cause the degradation of anti-apoptotic proteins Bcl-2 and Bcl-xL, further promoting apoptosis.[6]

The central role of ROS is confirmed by experiments where antioxidants like N-acetyl-(L)-cysteine (NAC) were able to reverse the apoptotic effects of this compound.[6]

Involvement of Other Signaling Pathways

Beyond the intrinsic mitochondrial pathway, this compound has been shown to modulate other critical signaling pathways involved in cell survival and proliferation:

  • NF-κB Pathway : this compound can suppress the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) by preventing the nuclear translocation of its p65 and p50 subunits.[6] This inhibition further contributes to its pro-apoptotic effect.

  • PI3K/AKT and MAPK Pathways : In non-small cell lung cancer cells, this compound has been found to down-regulate the PI3K/AKT and MAPK signaling pathways, which are often hyperactivated in cancer and promote cell survival.[7]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Culture
  • Cell Lines : Human leukemia cell lines such as HL-60, Jurkat, or K562 are commonly used.

  • Media : Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions : Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding : Seed leukemia cells (e.g., 4x10^4 cells/ml) into 96-well plates.

  • Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Centrifuge the plate, remove the supernatant, and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Preparation : Culture and treat cells with this compound for the desired time. Collect both adherent (if any) and suspension cells.

  • Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Cell Cycle Analysis
  • Cell Preparation : Treat cells with this compound as required and harvest.

  • Fixation : Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) peak, is quantified.

Western Blot Analysis
  • Protein Extraction : Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Washing : Wash the membrane with TBST.

  • Secondary Antibody : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental processes and the proposed molecular pathways of this compound action.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis Leukemia_Cells Leukemia Cell Culture (HL-60, Jurkat, etc.) Treatment Treatment with this compound (Varying Concentrations & Times) Leukemia_Cells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT FACS_Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->FACS_Apoptosis FACS_CellCycle Cell Cycle Analysis (PI Staining) Treatment->FACS_CellCycle WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis & Interpretation MTT->Data FACS_Apoptosis->Data FACS_CellCycle->Data WB->Data

Caption: A typical experimental workflow for assessing the anticancer effects of this compound.

G PhysalinF This compound ROS ↑ Reactive Oxygen Species (ROS) PhysalinF->ROS NFkB NF-κB Inhibition PhysalinF->NFkB Mito Mitochondrial Membrane Potential Disruption (ΔΨm ↓) ROS->Mito Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Degradation ROS->Bcl2 CytC Cytochrome c Release Mito->CytC Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis NFkB->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-leukemic properties. Its ability to induce apoptosis through the ROS-mediated mitochondrial pathway and modulate key survival pathways like NF-κB highlights its therapeutic potential. However, further research is required to fully elucidate its efficacy and safety profile. Future studies should focus on:

  • Establishing comprehensive dose-response curves and IC50 values for a wider range of leukemia subtypes.

  • Conducting detailed proteomic and genomic analyses to identify additional molecular targets.

  • Evaluating the in vivo efficacy of this compound in animal models of leukemia.[3]

  • Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This guide provides a foundational resource for researchers aiming to build upon the existing knowledge and explore the clinical potential of this compound in the treatment of leukemia.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Physalin F on Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Physalin F, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent immunomodulatory agent with significant therapeutic potential for autoimmune and inflammatory disorders. This document provides a comprehensive technical overview of its effects on lymphocytes, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation. The primary mechanism of action for this compound is the inhibition of calcineurin, a critical phosphatase in the T cell activation pathway. This activity, combined with its ability to modulate the NF-κB signaling cascade, leads to a profound, dose-dependent suppression of lymphocyte proliferation and a significant reduction in the production of both Th1 and Th2 cytokines. Furthermore, this compound exhibits a synergistic immunosuppressive effect when combined with glucocorticoids like dexamethasone, highlighting its potential as a standalone or combination therapy.

Core Immunomodulatory Activities

This compound exerts strong immunosuppressive effects on activated lymphocytes, which have been demonstrated in both in vitro and in vivo models.

Inhibition of Lymphocyte Proliferation

This compound is a potent inhibitor of lymphocyte proliferation. In murine splenocytes stimulated with the mitogen concanavalin A (Con A), it induces a concentration-dependent inhibition of proliferation[1][2][3]. At a concentration of 2 µM, this compound suppresses approximately 95% of lymphoproliferation[1][4]. This anti-proliferative effect is not due to cytotoxicity at these concentrations[1][3][4]. The half-maximal effective concentration (EC50) for this inhibition was found to be 0.65 µM[1][5]. Studies have also shown that the inhibition of lymphocyte proliferation is associated with a cell cycle arrest in the G1 phase[6].

Suppression of Cytokine Production

A key aspect of this compound's immunomodulatory activity is its ability to suppress the production of critical cytokines from activated lymphocytes. Treatment of Con A-stimulated murine splenocytes with this compound results in a significant reduction of key Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[1][3][4][7]. The inhibitory effect at 2 µM is comparable or even superior to that of the standard immunosuppressant dexamethasone at 1 µM[1][4]. This broad-spectrum cytokine suppression underscores its potent anti-inflammatory and immunosuppressive capabilities. Similar effects have been observed in human peripheral blood mononuclear cells (PBMCs) from patients with HTLV-1 associated myelopathy, where this compound reduced the levels of IL-2, IL-6, IL-10, TNF-α, and IFN-γ[8][9].

In Vivo Efficacy in a Delayed-Type Hypersensitivity Model

The immunosuppressive activity of this compound has been validated in vivo. In a murine model of delayed-type hypersensitivity (DTH), a Th1-mediated inflammatory response, intraperitoneal administration of this compound effectively reduced paw edema induced by immunization, demonstrating its therapeutic potential in living systems[1][3][7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on lymphocytes.

Table 1: Effect of this compound on Mitogen-Stimulated Lymphocyte Proliferation

Parameter Value Cell Type Comments Source
Inhibition at 0.5 µM ~33% Murine Splenocytes Concanavalin A stimulation for 72h. [1]
Inhibition at 1.0 µM ~68% Murine Splenocytes Concanavalin A stimulation for 72h. [1]
Inhibition at 2.0 µM ~95% Murine Splenocytes Concanavalin A stimulation for 72h. [1][4]
EC50 (Alone) 0.65 µM Murine Splenocytes Half-maximal effective concentration. [1][5]
EC50 (with Dexamethasone) 0.006 µM Murine Splenocytes Demonstrates strong synergistic effect. [1][5]

| IC50 | 0.97 ± 0.11 µM | Human PBMCs | Spontaneous proliferation in HAM/TSP patients. |[8] |

Table 2: Effect of this compound on Cytokine Production in Activated Murine Splenocytes

Cytokine Concentration Observation Source
IL-2 0.5, 1.0, 2.0 µM Significant, dose-dependent reduction. [1][10]
IFN-γ 0.5, 1.0, 2.0 µM Significant, dose-dependent reduction. [1][10]
IL-4 0.5, 1.0, 2.0 µM Significant, dose-dependent reduction. [1][10]

| IL-10 | 0.5, 1.0, 2.0 µM | Significant, dose-dependent reduction. |[1][10] |

Table 3: Cytotoxicity Profile of this compound on Murine Splenocytes

Concentration Viability Incubation Time Method Source
≤ 2.0 µM > 95% 72h Propidium Iodide Staining / Flow Cytometry [1][4]

| LC50 | 13.3 µM | Not Specified | Not Specified |[4] |

Mechanisms of Action & Signaling Pathways

This compound modulates multiple signaling pathways within lymphocytes to exert its immunosuppressive effects.

Primary Mechanism: Calcineurin Inhibition

The principal mechanism underlying this compound's immunosuppressive action is the inhibition of calcineurin[1][3][7]. Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T cells (NFAT), enabling its translocation into the nucleus where it acts as a transcription factor for key genes, including IL-2, which is essential for T cell proliferation and activation[1]. By inhibiting calcineurin activity, this compound prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription and halting the T cell activation cascade. This mechanism is analogous to that of established immunosuppressive drugs like cyclosporine and tacrolimus[1].

G cluster_cell Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 Activation Ca ↑ Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Translocation PhysalinF This compound PhysalinF->Calcineurin

Caption: this compound inhibits the calcineurin pathway, preventing NFAT activation.
Modulation of NF-κB Signaling

Evidence suggests that this compound also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. In various cell types, physalins have been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB (a p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, this compound inhibits the translocation of NF-κB into the nucleus, thereby preventing the transcription of numerous pro-inflammatory and anti-apoptotic genes[6][11][12]. This action contributes to both its anti-inflammatory effects and its ability to induce apoptosis in certain cell populations[12].

G cluster_cell Cytoplasm cluster_nucleus Nucleus Stimulus Mitogen/Antigen Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex_bound IκBα-NF-κB (Inactive) IkB->NFkB_complex_bound Degradation Degradation IkB->Degradation NFkB_complex NF-κB (p65/p50) NFkB_complex->NFkB_complex_bound Genes Pro-inflammatory Gene Transcription NFkB_complex->Genes Translocation NFkB_complex_bound->NFkB_complex Releases PhysalinF This compound PhysalinF->IKK Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Potential Involvement of MAPK Pathway

While less characterized in lymphocytes specifically, studies in other cell types, such as non-small cell lung cancer cells, have shown that this compound can down-regulate the MAPK and AKT signaling pathways[13]. The MAPK pathways (including ERK, JNK, and p38) are crucial for T cell activation, differentiation, and cytokine production[14][15]. Inhibition of these pathways would be consistent with the observed immunosuppressive phenotype and represents a probable, albeit less confirmed, mechanism of action in lymphocytes.

Induction of Apoptosis

At higher concentrations (e.g., 10 µM), this compound has been shown to induce apoptosis in human PBMCs[8]. In cancer cell lines, this is mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade[12]. This pro-apoptotic activity may contribute to its immunomodulatory effects by eliminating hyperactivated or pathogenic lymphocyte clones.

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize the immunomodulatory effects of this compound.

Murine Splenocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus.

  • Cell Isolation: Spleens are aseptically harvested from BALB/c mice. A single-cell suspension is prepared by mechanical dissociation. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium. Cells are seeded into 96-well plates at a density of 1 x 10^6 cells/well.

  • Treatment and Stimulation: Cells are treated with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or a vehicle control. Proliferation is induced by adding Concanavalin A (2 µg/mL) to the appropriate wells[1][4].

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere[1][4].

  • Quantification: Proliferation is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP as an indicator of metabolically active cells[1][3][4]. Alternatively, [3H]-thymidine is added for the final 6-18 hours of culture, and its incorporation into DNA is measured using a scintillation counter[8][16].

Cytokine Quantification by ELISA

This protocol quantifies the secretion of cytokines into the cell culture supernatant.

  • Sample Collection: Splenocytes are cultured, stimulated with Con A (5 µg/mL), and treated with this compound as described above, but for a 48-hour incubation period[1][3][10].

  • Supernatant Harvest: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.

  • ELISA Procedure: Standard sandwich ELISA kits for murine IL-2, IFN-γ, IL-4, and IL-10 are used according to the manufacturer's instructions. Briefly, plates pre-coated with capture antibody are incubated with supernatants, followed by incubation with a biotinylated detection antibody, then an enzyme-linked avidin-horseradish peroxidase conjugate, and finally a substrate solution for color development.

  • Data Analysis: The optical density is read on a microplate reader, and cytokine concentrations are calculated by comparison to a standard curve generated from recombinant cytokines.

G cluster_assays Assays cluster_readouts Readouts n1 Isolate Splenocytes from BALB/c Mice n2 Seed Cells in 96-well Plate (1x10^6 cells/well) n1->n2 n3 Add this compound (0.5, 1, 2 µM) n2->n3 n4 Stimulate with Con A (2-5 µg/mL) n3->n4 n5 Incubate at 37°C, 5% CO2 n4->n5 a1 Proliferation Assay (72h Incubation) n5->a1 a2 Cytokine ELISA (48h Incubation) n5->a2 a3 Cytotoxicity Assay (72h Incubation) n5->a3 r1 Luminescence or [3H]-Thymidine a1->r1 r2 Optical Density (Cytokine Conc.) a2->r2 r3 PI Staining via Flow Cytometry a3->r3

References

Physalin F as a Calcineurin Inhibitor: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physalin F, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent immunomodulatory agent with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action as a calcineurin inhibitor, its impact on critical signaling pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound in immune-mediated diseases.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive effect of this compound is attributed to its ability to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase that plays a pivotal role in T-cell activation.[1][4] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin.[1][4] Activated calcineurin then dephosphorylates the cytoplasmic NFAT transcription factor.[1][4] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus, where it upregulates the transcription of genes essential for T-cell activation and immune response, including interleukin-2 (IL-2).[1][4]

This compound exerts its inhibitory effect by directly or indirectly targeting calcineurin's phosphatase activity, thereby preventing the dephosphorylation of NFAT.[2][3] This action mirrors that of established calcineurin inhibitors like cyclosporin A and tacrolimus. By blocking NFAT's nuclear translocation, this compound effectively suppresses the transcription of pro-inflammatory cytokines and hampers T-cell proliferation and activation.[2][3]

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus TCR TCR PLC PLC TCR->PLC Antigen Antigen Antigen->TCR Activation NFAT_n NFAT Gene Target Genes (e.g., IL-2) NFAT_n->Gene Binds to promoter Transcription Gene Transcription Gene->Transcription PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca_ER Ca_ER IP3->Ca_ER Release Ca_cyto Ca_cyto Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Binds Calcineurin_inactive Calcineurin_inactive Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin_active Calcineurin_inactive->Calcineurin_active NFATp NFATp Calcineurin_active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT->NFAT_n Translocation PhysalinF PhysalinF PhysalinF->Calcineurin_active Inhibition

Quantitative Data on the Immunosuppressive Activity of this compound

The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potent immunosuppressive effects of this compound.

Table 1: In Vitro Efficacy of this compound on Lymphocyte Functions

ParameterCell TypeAssayResultReference
IC50 Human PBMCsSpontaneous Proliferation0.97 ± 0.11 µM[4]
Inhibition of Proliferation Mouse SplenocytesConcanavalin A-induced Proliferation~33% at 0.5 µM[2]
~68% at 1 µM[2]
~95% at 2 µM[2]
Calcineurin Activity Mouse SplenocytesColorimetric Phosphatase Assay52.3% reduction at 1 µM[3]
EC50 (Immunosuppression) Mouse SplenocytesLymphocyte Proliferation0.65 µM (alone)
0.006 µM (with Dexamethasone)

Table 2: Effect of this compound on Cytokine Production in Activated Splenocytes

CytokineConcentration of this compoundResultReference
IL-2 0.5, 1, or 2 µMSignificant reduction[2]
IFN-γ 0.5, 1, or 2 µMSignificant reduction[2]
IL-4 0.5, 1, or 2 µMSignificant reduction[2]
IL-10 0.5, 1, or 2 µMSignificant reduction[2]

Table 3: In Vivo Efficacy of this compound

Animal ModelAssayDoses of this compoundResultReference
Mouse Delayed-Type Hypersensitivity0.5, 1, and 2 mg/kg (i.p.)Reduction in paw edema[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's immunosuppressive and calcineurin-inhibitory activities.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate from a specific substrate.

Calcineurin_Assay_Workflow Start Start Reagent_Prep Prepare Assay Buffer, Substrate, Calcineurin, and this compound dilutions Start->Reagent_Prep Plate_Setup Add buffer, Calcineurin, and this compound (or vehicle control) to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate to allow inhibitor binding Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding RII phosphopeptide substrate Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop reaction with Malachite Green Reagent Incubation->Reaction_Stop Color_Dev Allow color to develop Reaction_Stop->Color_Dev Measurement Measure absorbance at ~620 nm Color_Dev->Measurement Analysis Calculate phosphate release and percentage of inhibition Measurement->Analysis End End Analysis->End

Materials:

  • Recombinant Calcineurin

  • Calmodulin

  • RII Phosphopeptide Substrate

  • Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)

  • CaCl₂

  • Malachite Green Phosphate Detection Reagent

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of all reagents in the assay buffer.

  • Add assay buffer, calmodulin, and CaCl₂ to the wells of a 96-well plate.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.

  • Add recombinant calcineurin to all wells except the blank.

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate the plate at 30°C for 15-30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Allow 15-20 minutes for color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the amount of phosphate released using a standard curve and determine the percentage of inhibition by this compound.

NFAT Reporter Assay

This cell-based assay quantifies the activation of the NFAT signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for T-cell stimulation)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NFAT-reporter Jurkat cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with PMA and Ionomycin to activate the T-cell signaling pathway.

  • Incubate the plate for 6-18 hours to allow for reporter gene expression.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NFAT activity by this compound relative to the stimulated control.

Lymphocyte Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • Mouse splenocytes or human PBMCs

  • Cell culture medium

  • Mitogen (e.g., Concanavalin A or Phytohemagglutinin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Isolate and prepare a single-cell suspension of lymphocytes.

  • Seed the cells into a 96-well plate.

  • Add various concentrations of this compound or vehicle control.

  • Add the mitogen to stimulate cell proliferation (except in unstimulated controls).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of inhibition of lymphocyte proliferation.

Cytokine Quantification by ELISA

This immunoassay is used to measure the concentration of specific cytokines in cell culture supernatants.

Materials:

  • Supernatants from lymphocyte cultures (as prepared in the proliferation assay)

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Structure-Activity Relationship

The chemical structure of physalins plays a crucial role in their biological activity. For this compound, the presence of a 5β,6β-epoxy moiety is considered important for its potent cytotoxic and, by extension, its immunosuppressive activities.[5] Further research into the structure-activity relationships of different physalins will be valuable for the design and synthesis of novel and more potent calcineurin inhibitors.

Conclusion

This compound is a promising natural compound with potent immunosuppressive properties mediated through the inhibition of the calcineurin-NFAT signaling pathway.[2][3] The data presented in this technical guide highlight its efficacy in inhibiting lymphocyte proliferation and cytokine production at micromolar and sub-micromolar concentrations. The detailed experimental protocols provide a framework for the continued investigation and development of this compound as a potential therapeutic agent for a range of autoimmune and inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

The Discovery, Isolation, and Therapeutic Potential of Physalin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a naturally occurring secosteroid isolated from plants of the Physalis genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, details its multifaceted mechanisms of action, and presents its therapeutic potential, particularly in oncology and immunology. The document outlines key experimental protocols for its extraction and analysis and summarizes relevant quantitative data to support further research and development.

Introduction: The Emergence of a Potent Phytochemical

This compound belongs to the withanolide class of compounds, characterized by a steroidal backbone.[1][2] It is primarily sourced from plants within the Solanaceae family, with notable concentrations found in Physalis angulata and Physalis minima.[1][3][4][5] The unique 5β,6β-epoxy moiety in its structure is believed to contribute significantly to its potent cytotoxic effects.[6][7] This document serves as a technical resource for researchers exploring the therapeutic applications of this promising natural product.

Isolation and Purification of this compound

The extraction and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation. The following sections detail a generalized workflow for its isolation.

Extraction Workflow

The isolation of this compound typically begins with the collection and processing of the whole plant material from a Physalis species. A common approach involves solvent extraction followed by a series of chromatographic purification steps.

G Start Whole Plant Material (Physalis sp.) Crushing Crushing and Grinding Start->Crushing Extraction Heating Reflux Extraction (e.g., with Ethanol) Crushing->Extraction Filtration Vacuum Filtration Extraction->Filtration Concentration Concentration of Crude Extract Filtration->Concentration Fractionation Systematic Fractionation Concentration->Fractionation Purification Chromatographic Purification Fractionation->Purification Final Pure this compound Purification->Final

Figure 1: General workflow for the extraction and purification of this compound.
Experimental Protocols

2.2.1. Ethanolic Extraction and Fractionation

A widely employed method for obtaining this compound involves initial extraction with ethanol followed by systematic fractionation.[3][]

  • Plant Material Preparation: The whole plant of Physalis angulata is dried and pulverized.

  • Extraction: The powdered plant material is subjected to heating reflux extraction with ethanol.

  • Filtration and Concentration: The resulting extract is filtered under vacuum to remove solid plant debris, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract undergoes systematic fractionation, often guided by bioassays to identify the fractions with the highest activity.[3][]

2.2.2. Chromatographic Purification

Further purification of the active fractions is achieved through various chromatographic techniques.

  • Macroporous Resin Chromatography: A patented method describes the use of macroporous resin for the enrichment of total physalins.[9] This step is effective in removing a significant portion of impurities.

  • Silica Gel Chromatography: Open column chromatography using silica gel (e.g., Si-60) is a common method for the initial separation of compounds within the enriched fraction.[10]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate this compound to a high degree of purity.[10]

2.2.3. Structural Elucidation

The confirmation of the chemical structure of isolated this compound is accomplished using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

  • Single-Crystal X-ray Diffraction: This technique can be used to determine the three-dimensional crystal structure of the compound, providing unambiguous structural confirmation.[10][11]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer and immunomodulatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, cervix, colon, lung, and leukemia.[3][][12] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways.

3.1.1. Wnt/β-catenin Signaling Pathway Inhibition

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[1][13][14]

G PhysalinF This compound Receptor LRP5/6-Frizzled Receptor PhysalinF->Receptor inhibits binding YAP YAP PhysalinF->YAP promotes binding to Wnt Wnt Wnt->Receptor binds DestructionComplex Destruction Complex (Axin, APC, CK1, GSK-3β) Receptor->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin YAP->DestructionComplex Phosphorylation Phosphorylation Nucleus Nucleus betaCatenin->Nucleus translocates to TCF_LEF TCF/LEF betaCatenin->TCF_LEF Ubiquitination Ubiquitination (β-TrCP) Phosphorylation->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription activates

Figure 2: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

This compound inhibits the binding of Wnt glycoproteins to their receptors and promotes the association of Yes-associated protein (YAP) with the β-catenin destruction complex.[1] This enhances the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome, thereby preventing its accumulation and translocation to the nucleus to activate target gene transcription.[1][13][14]

3.1.2. Induction of Apoptosis via ROS and NF-κB Inhibition

In human renal carcinoma cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the suppression of the NF-κB pathway.[15][16]

G PhysalinF This compound ROS Reactive Oxygen Species (ROS) PhysalinF->ROS induces NFkB NF-κB (p65/p50) PhysalinF->NFkB suppresses activity Bcl2 Bcl-2 Family Proteins (Bcl-2, Bcl-xL) ROS->Bcl2 degrades MMP Disruption of Mitochondrial Membrane Potential ROS->MMP Mitochondria Mitochondria Bcl2->Mitochondria regulates CytochromeC Cytochrome c Release MMP->CytochromeC Caspases Caspase-9 and Caspase-3 Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Nucleus Nuclear Translocation NFkB->Nucleus inhibits

Figure 3: Apoptotic pathway induced by this compound in renal carcinoma cells.

The accumulation of ROS leads to the degradation of anti-apoptotic Bcl-2 family proteins, resulting in the disruption of the mitochondrial membrane potential and the release of cytochrome c.[15][16] This, in turn, activates the caspase cascade, leading to apoptosis.[15][16] Concurrently, this compound suppresses the activity and nuclear translocation of the NF-κB subunits p65 and p50, further promoting cell death.[15][16]

Immunomodulatory and Anti-inflammatory Activities

This compound is a potent modulator of the immune system, exhibiting both immunosuppressive and anti-inflammatory properties.

3.2.1. Inhibition of Lymphocyte Function

This compound has been shown to be a potent inhibitor of lymphocyte proliferation by inducing cell cycle arrest in the G1 phase.[1] It also reduces the production of several key cytokines, including IL-2, IL-4, IL-10, and IFN-γ, in activated splenocytes.[5] Mechanistically, this compound acts as a calcineurin inhibitor, a key enzyme in T-cell activation.[5]

3.2.2. Anti-inflammatory Effects via NF-κB Inhibition

Similar to its anticancer mechanism, the anti-inflammatory effects of this compound are also mediated through the inhibition of the NF-κB pathway. By suppressing the phosphorylation of IκB proteins, it prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes and mediators.[1] Interestingly, it has also been reported to increase the production of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
T-47DHuman Breast CarcinomaMTS AssayEC503.60 µg/mL[4]
A498Human Renal CarcinomaMTT AssayCytotoxicityConcentration-dependent[15][16]
ACHNHuman Renal CarcinomaMTT AssayCytotoxicityConcentration-dependent[15][16]
UO-31Human Renal CarcinomaMTT AssayCytotoxicityConcentration-dependent[15][16]
Various Leukemia CellsHuman LeukemiaNot SpecifiedGrowth InhibitionPotent activity[12]
HT-1080Human FibrosarcomaCCK8 AssayAntiproliferative activityActive[2]
HepG2Human HepatomaCCK8 AssayAntiproliferative activityIC50 > 50 µM*[2]

*Note: This value is for a related compound, not this compound itself.

Table 2: Immunomodulatory Effects of this compound

System/ModelEffectConcentrationReference
Activated Mouse SplenocytesInhibition of lymphocyte proliferationConcentration-dependent (0.5-2 µM)[5]
Activated Mouse SplenocytesReduction of IL-2, IL-4, IL-10, IFN-γ0.5, 1, or 2 µM[5]
Concanavalin A-stimulated SplenocytesReduction of calcineurin activityNot specified[13]

Conclusion and Future Directions

This compound is a promising natural product with well-documented anticancer, anti-inflammatory, and immunomodulatory properties. Its ability to modulate key signaling pathways such as Wnt/β-catenin and NF-κB underscores its therapeutic potential. The detailed methodologies for its isolation and the growing body of evidence on its biological activities provide a solid foundation for further research.

Future studies should focus on:

  • Optimizing extraction and purification protocols to improve yield and purity.

  • Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.

  • Elucidating its pharmacokinetic and pharmacodynamic profiles.

  • Exploring synergistic effects with existing therapeutic agents.

The continued investigation of this compound holds significant promise for the development of novel therapies for a range of human diseases.

References

Pharmacological Profile of Physalin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a secosteroid isolated from plants of the Physalis genus, has emerged as a promising natural compound with a diverse pharmacological profile. Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and immunomodulatory activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Physalins are a class of C-28 ergostane-type steroids characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Among them, this compound has garnered significant attention due to its pronounced biological activities.[1] Sourced primarily from Physalis angulata, this compound has been the subject of numerous preclinical studies aiming to elucidate its therapeutic potential.[2][3] This document synthesizes the current understanding of this compound's pharmacological profile, providing a technical foundation for its further exploration as a potential therapeutic agent.

Anti-Cancer Activity

This compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its anti-neoplastic properties are attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][4]

Cytotoxicity Data

The cytotoxic potential of this compound has been quantified across various cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIC50 (µM)Reference
A498Human Renal CarcinomaPotent (exact value not specified)[2]
ACHNHuman Renal CarcinomaConcentration-dependent cytotoxicity[2]
UO-31Human Renal CarcinomaConcentration-dependent cytotoxicity[2]
K562Human ErythroleukemiaStronger activity than Physalin B[5]
APM1840Acute T Lymphoid LeukemiaStronger activity than Physalin B[5]
HL-60Acute Promyelocytic LeukemiaStronger activity than Physalin B[5]
KG-1Acute Myeloid LeukemiaStronger activity than Physalin B[5]
CTV1Acute Monocytic LeukemiaStronger activity than Physalin B[5]
B cellAcute B Lymphoid LeukemiaStronger activity than Physalin B[5]
HA22THuman HepatomaStrongest anti-hepatoma action[6]
HeLaHuman Cervix UteriSecond strongest action[6]
L. amazonensisLeishmania1.4[1]
T. cruzi (epimastigote)Trypanosoma5.8[1]
T. cruzi (trypomastigote)Trypanosoma0.84[1]
Mechanisms of Anti-Cancer Action

This compound induces apoptosis in cancer cells, such as human renal carcinoma cells, through the generation of reactive oxygen species (ROS).[2][3] This leads to the degradation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c.[2] The released cytochrome c activates caspase-9 and caspase-3, culminating in PARP cleavage and apoptotic cell death.[2][3]

PhysalinF This compound ROS ↑ Reactive Oxygen Species (ROS) PhysalinF->ROS Bcl2_BclxL ↓ Bcl-2, Bcl-xL ROS->Bcl2_BclxL Mito_Pot Disruption of Mitochondrial Membrane Potential Bcl2_BclxL->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-Mediated Apoptotic Pathway of this compound

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[2] It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB.[2] This suppression of NF-κB activity contributes to its anti-cancer effects.

PhysalinF This compound NFkB_Activation NF-κB Activation PhysalinF->NFkB_Activation Inhibits p65_p50_Translocation Nuclear Translocation of p65 and p50 NFkB_Activation->p65_p50_Translocation Proinflammatory_Genes Transcription of Pro-inflammatory and Anti-apoptotic Genes p65_p50_Translocation->Proinflammatory_Genes

Inhibition of NF-κB Signaling by this compound

In colorectal cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[1][7] It facilitates the binding of Yes-associated protein (YAP) to the β-catenin destruction complex (Axin, APC, CK1, and GSK-3β), leading to β-catenin ubiquitination and proteasomal degradation.[1][7]

PhysalinF This compound YAP_Binding Promotes YAP binding to β-catenin destruction complex PhysalinF->YAP_Binding Destruction_Complex β-catenin Destruction Complex (Axin, APC, CK1, GSK-3β) YAP_Binding->Destruction_Complex beta_Catenin_Ub ↑ β-catenin Ubiquitination Destruction_Complex->beta_Catenin_Ub beta_Catenin_Deg ↑ β-catenin Degradation beta_Catenin_Ub->beta_Catenin_Deg Wnt_Signaling Wnt/β-catenin Signaling beta_Catenin_Deg->Wnt_Signaling Inhibits

Modulation of Wnt/β-catenin Pathway by this compound

Anti-inflammatory and Immunomodulatory Activities

This compound demonstrates potent anti-inflammatory and immunomodulatory effects, positioning it as a candidate for treating inflammatory and autoimmune diseases.[1][8]

Quantitative Data on Anti-inflammatory and Immunomodulatory Effects
EffectModelDosage/ConcentrationResultReference
Reduction of vascular permeabilityMouse model of intestinal ischemia and reperfusion20, 2, or 0.2 mg/kgSignificant reduction[1]
Decreased serum TNF concentrationsMouse model of intestinal ischemia and reperfusion20, 2, or 0.2 mg/kgSignificant decrease[1]
Increased IL-10 productionMouse model of intestinal ischemia and reperfusion20, 2, or 0.2 mg/kgSignificant increase[1]
Inhibition of lymphocyte proliferationActivated mouse splenocytes0.5, 1, or 2 µMConcentration-dependent inhibition[9][10]
Reduction of cytokine production (IL-2, IL-4, IL-10, IFN-γ)Activated mouse splenocytes0.5, 1, or 2 µMSignificant reduction[9][10]
Inhibition of spontaneous PBMC proliferationHAM/TSP patientsIC50 = 0.97 ± 0.11 μMConcentration-dependent inhibition[11][12]
Reduction of cytokine levels (IL-2, IL-6, IL-10, TNF-α, IFN-γ)PBMC from HAM/TSP patients10 µMSignificant reduction[11][12]
Reduction of paw edemaDelayed-type hypersensitivity model in mice0.5, 1, and 2 mg/kgSignificant reduction[9][10]
Mechanisms of Anti-inflammatory and Immunomodulatory Action

The primary mechanism underlying the anti-inflammatory effects of this compound is the suppression of the NF-κB signaling pathway.[13] By inhibiting the phosphorylation of IκB proteins, it prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, and nitric oxide.[1][13] Additionally, this compound can increase the production of the anti-inflammatory cytokine IL-10.[1][13] Its immunomodulatory effects are also linked to the inhibition of calcineurin activity, a key enzyme in T-cell activation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Start Seed cells in a 96-well plate Treat Treat cells with varying concentrations of this compound Start->Treat Incubate1 Incubate for the desired duration Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours (formation of formazan crystals) Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at 570 nm using a microplate reader Solubilize->Read

Workflow for MTT Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, p65, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Delayed-Type Hypersensitivity (DTH) Model in Mice

This in vivo model is used to assess the cell-mediated immune response and the immunomodulatory effects of this compound.

Protocol:

  • Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.

  • Treatment: Administer this compound or vehicle control intraperitoneally for a specified number of days.

  • Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into the footpad or ear.

  • Measurement: Measure the swelling of the footpad or ear using a caliper at 24 and 48 hours post-challenge.

  • Data Analysis: The difference in swelling between the challenged and unchallenged sites indicates the DTH response.

Conclusion

This compound is a natural compound with a compelling and multifaceted pharmacological profile. Its potent anti-cancer, anti-inflammatory, and immunomodulatory activities, mediated through the modulation of critical signaling pathways such as NF-κB, Wnt/β-catenin, and ROS-induced apoptosis, underscore its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the pharmacological properties of this compound. Continued research is warranted to fully elucidate its mechanisms of action and to explore its clinical utility in the treatment of cancer and inflammatory diseases.

References

Technical Whitepaper: The Modulatory Effects of Physalin F on T-Cell Cytokine Production (IL-2, IFN-γ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Physalin F, a seco-steroid derived from plants of the Physalis genus, has demonstrated significant immunomodulatory and anti-inflammatory properties. A key aspect of its immunosuppressive activity lies in its ability to attenuate T-cell function, notably by inhibiting the production of critical cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This document provides a detailed technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on these Th1-type cytokines. The primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, a cornerstone of T-cell activation.

Quantitative Effects of this compound on Cytokine Production

This compound has been shown to inhibit the production of IL-2 and IFN-γ in a dose-dependent manner in various cellular models. The effects are significant and comparable to established immunosuppressants like dexamethasone.[1]

Table 1: Effect of this compound on IL-2 and IFN-γ Production in Activated Mouse Splenocytes

Cell Type Stimulant Treatment Concentration (µM) Incubation Time Effect on IL-2 Effect on IFN-γ Reference
Mouse Splenocytes Concanavalin A (5 µg/mL) This compound 0.5 48 hours Significant Reduction Significant Reduction [1],[2],[3]
Mouse Splenocytes Concanavalin A (5 µg/mL) This compound 1.0 48 hours Significant Reduction Significant Reduction [1],[2],[3]
Mouse Splenocytes Concanavalin A (5 µg/mL) This compound 2.0 48 hours Significant Reduction Significant Reduction [1],[2],[3]

| Mouse Splenocytes | Concanavalin A (5 µg/mL) | Dexamethasone | 1.0 | 48 hours | Significant Reduction | Significant Reduction |[1],[3] |

Table 2: Effect of this compound on Cytokine Production in Human PBMCs

Cell Type Condition Treatment Concentration (µM) Effect on IL-2 Effect on IFN-γ Reference
Human PBMCs* Spontaneous Proliferation This compound 10 Significant Reduction Significant Reduction [4],[5]

*From patients with HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP).

Core Signaling Pathways Modulated by this compound

The primary mechanism underlying the immunosuppressive activity of this compound is the inhibition of T-cell activation signaling pathways essential for cytokine gene transcription.

2.1 Inhibition of the Calcineurin-NFAT Pathway T-cell activation via the T-cell receptor (TCR) leads to a rise in intracellular calcium levels. This activates calcineurin, a calcium-dependent phosphatase.[1] Calcineurin's key role is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes encoding IL-2 and IFN-γ, initiating their transcription.

This compound has been identified as a calcineurin inhibitor.[1][2][6] In concanavalin A-stimulated splenocytes, treatment with 1 µM this compound for 48 hours resulted in a 52.3% reduction in calcineurin activity.[1][2] By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby halting the expression of IL-2 and IFN-γ. This mechanism is central to its potent T-cell suppressive effects.

G Figure 1: this compound Inhibition of the Calcineurin-NFAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ1 TCR->PLC Signal Ca ↑ Ca²⁺ PLC->Ca Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFATp NFAT (P) NFATp->Calcineurin Substrate NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation PhysalinF This compound PhysalinF->Calcineurin Inhibits Gene IL-2 & IFN-γ Gene Transcription NFAT_n->Gene Initiates G Figure 2: Experimental Workflow for Cytokine Production Assay A 1. Isolate Splenocytes from Mouse Spleen B 2. Plate Cells (2x10⁶ cells/mL) A->B C 3. Pre-treat with this compound (0.5, 1, 2 µM) for 1 hr B->C D 4. Stimulate with Concanavalin A (5 µg/mL) C->D E 5. Incubate for 48 hours (37°C, 5% CO₂) D->E F 6. Centrifuge Plate & Collect Supernatants E->F G 7. Quantify IL-2 & IFN-γ Concentration via ELISA F->G H 8. Data Analysis G->H

References

Methodological & Application

Application Notes and Protocols for Physalin F Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular effects of Physalin F, a natural steroid derivative isolated from Physalis angulata L., and detailed protocols for its application in cell culture experiments. This compound has demonstrated significant anti-cancer properties by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways in various cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
H460 Non-small Cell Lung Cancer (NSCLC)Not explicitly stated, but significant viability reduction at 0.2-1.6 µM48 and 72CCK-8
A549 Non-small Cell Lung Cancer (NSCLC)Not explicitly stated, but significant viability reduction at various concentrationsNot specifiedCCK-8
H1650 Non-small Cell Lung Cancer (NSCLC)Not explicitly stated, but significant viability reduction at various concentrationsNot specifiedCCK-8
H1975 Non-small Cell Lung Cancer (NSCLC)Not explicitly stated, but significant viability reduction at 0.2-1.6 µM48 and 72CCK-8
A498 Renal CarcinomaPotent cytotoxicity, but specific IC50 not statedNot specifiedMTT
ACHN Renal CarcinomaConcentration-dependent cytotoxicityNot specifiedMTT
UO-31 Renal CarcinomaConcentration-dependent cytotoxicityNot specifiedMTT
T-47D Breast Carcinoma3.60 µg/mlNot specifiedMTS
PBMC from HAM/TSP subjects Peripheral Blood Mononuclear Cells0.97 ± 0.11 µMNot specified3H-thymidine uptake

Note: The IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt and MAPK Signaling Pathways

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to down-regulate the PI3K/Akt and RAS/MAPK signaling pathways.[1][2] This leads to a reduction in the phosphorylation of key proteins like Akt and ERK, ultimately inhibiting cell viability and promoting apoptosis.[1]

PI3K_MAPK_Pathway PhysalinF This compound PI3K PI3K PhysalinF->PI3K RAS RAS PhysalinF->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK ERK RAS->ERK pERK p-ERK ERK->pERK P pERK->Proliferation

This compound inhibits PI3K/Akt and MAPK pathways.
NF-κB Signaling Pathway

This compound has been observed to suppress the activation of the NF-κB signaling pathway in human renal carcinoma cells.[3] It achieves this by inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][4] This inhibition is associated with an increase in reactive oxygen species (ROS).[3]

NFkB_Pathway PhysalinF This compound ROS ROS PhysalinF->ROS p65p50_inactive p65/p50 (Cytoplasm) PhysalinF->p65p50_inactive p65p50_active p65/p50 (Nucleus) p65p50_inactive->p65p50_active Translocation AntiApoptotic Anti-apoptotic Gene Expression (Bcl-2, Bcl-xL) p65p50_active->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis

This compound suppresses NF-κB signaling.
Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[5][6][7] It promotes the degradation of β-catenin, a key component of this pathway, thereby inhibiting the transcription of Wnt target genes that are involved in cell proliferation.[5][6][7]

Wnt_Pathway cluster_wnt Wnt Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation betaCatenin_p p-β-catenin TCF_LEF TCF/LEF betaCatenin->TCF_LEF Proteasome Proteasome betaCatenin_p->Proteasome Degradation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes PhysalinF This compound PhysalinF->betaCatenin Promotes Degradation

This compound inhibits Wnt/β-catenin signaling.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.[8][9][10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 10 µM.[1] A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate add_reagent Add MTT or CCK-8 Reagent incubate->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 measure Measure Absorbance incubate2->measure analyze Calculate Cell Viability & IC50 measure->analyze

Workflow for Cell Viability Assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[12][13][14]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.4, 0.8, 1.6 µM) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to cause G2/M phase arrest in NSCLC cells.[1][2]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the signaling pathways affected by this compound.[15][16][17][18][19]

Materials:

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) Analysis

This protocol is used to measure changes in the mRNA expression of genes regulated by this compound.[20][21][22][23]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for c-myc, caspase-3)

  • qPCR instrument

Procedure:

  • Seed and treat cells with this compound.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green Master Mix, cDNA template, and gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin). This compound has been shown to co-regulate the mRNA expression of c-myc and caspase-3 in T-47D cells.[24]

These protocols provide a framework for investigating the cellular and molecular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Dissolving Physalin F for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F, a secosteroid isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3] Successful in vivo evaluation of this compound hinges on appropriate formulation to ensure its bioavailability and consistent delivery. Due to its hydrophobic nature, this compound presents a challenge for dissolution in aqueous vehicles suitable for animal administration. These application notes provide detailed protocols for dissolving and formulating this compound for various in vivo research applications, based on established methodologies.

Data Presentation: Formulation Strategies for this compound

The following table summarizes vehicle compositions that have been successfully used for the in vivo administration of this compound and related compounds.

Vehicle CompositionAchievable ConcentrationAdministration RouteSpeciesReference
5% DMSO in SalineNot SpecifiedIntraperitonealMouse[4][5]
10% DMSO in SalineNot SpecifiedIntraperitonealMouse[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.11 mg/mLNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: DMSO/Saline Vehicle for Intraperitoneal Administration

This protocol is suitable for studies where a simple vehicle is preferred and the required dose of this compound can be dissolved in a low concentration of Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound.

    • Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Working Solution Preparation (5% DMSO in Saline):

    • Calculate the volume of the stock solution needed based on the final desired concentration and the total volume of the working solution.

    • In a sterile tube, add the calculated volume of the this compound stock solution.

    • Add sterile saline to reach the final desired volume, ensuring the final concentration of DMSO is 5%. For example, to prepare 1 mL of a working solution with a final this compound concentration of 0.5 mg/mL from a 10 mg/mL stock, you would use 50 µL of the stock solution and 950 µL of saline.

    • Vortex the working solution thoroughly to ensure homogeneity.

  • Administration:

    • Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneally).

    • The final volume for administration should be determined based on the animal's weight and institutional guidelines.

Protocol 2: Co-Solvent Formulation for Enhanced Solubility

This protocol utilizes a co-solvent system to achieve a higher concentration of this compound in the final formulation, which can be beneficial for studies requiring higher doses or smaller administration volumes.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Stock Solution Preparation in DMSO:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 11.1 mg/mL).[1] Ensure complete dissolution.

  • Working Solution Preparation (Final Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • To prepare 1 mL of the final working solution as an example:

      • In a sterile tube, add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock solution (11.1 mg/mL) to the PEG300 and mix thoroughly by vortexing.

      • Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

      • Add 450 µL of sterile saline to bring the final volume to 1 mL.

      • Vortex the final solution thoroughly. This will yield a clear solution with a this compound concentration of approximately 1.11 mg/mL.

  • Administration:

    • Administer the freshly prepared formulation to the animals. The route of administration should be validated for this vehicle composition.

Visualizations

Experimental Workflow: Preparation of this compound in DMSO/Saline

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve add_stock Add Stock Solution to Tube dissolve->add_stock Use Stock add_saline Add Saline (to 5% DMSO) add_stock->add_saline vortex_final Vortex Thoroughly add_saline->vortex_final admin In Vivo Administration vortex_final->admin Ready for Administration

Caption: Workflow for preparing this compound in a DMSO/saline vehicle.

Experimental Workflow: Co-Solvent Formulation of this compound

G cluster_0 Stock Solution cluster_1 Working Solution Preparation stock Prepare Concentrated This compound in DMSO add_stock_to_peg Add DMSO Stock to PEG300 and Mix stock->add_stock_to_peg Use Stock add_peg Add PEG300 add_peg->add_stock_to_peg add_tween Add Tween-80 and Mix add_stock_to_peg->add_tween add_saline_final Add Saline and Mix add_tween->add_saline_final admin In Vivo Administration add_saline_final->admin Ready for Administration

Caption: Workflow for preparing this compound using a co-solvent system.

Concluding Remarks

The choice of vehicle for in vivo studies of this compound is critical and depends on the required dose, the route of administration, and the experimental model. For lower doses administered intraperitoneally, a simple 5-10% DMSO in saline solution may be sufficient.[4][5][6] For higher concentrations, a co-solvent system including PEG300 and a surfactant like Tween-80 is recommended to ensure complete dissolution and stability of the formulation.[1] It is imperative to prepare these formulations fresh before each administration and to include a vehicle-only control group in all in vivo experiments to account for any effects of the solvents themselves. Researchers should always adhere to institutional guidelines for animal welfare and the use of solvents in animal studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Physalin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-cancer properties in various preclinical studies. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it summarizes the underlying molecular pathways and presents representative data in a structured format.

This compound has been shown to induce apoptosis in several cancer cell lines, including non-small cell lung cancer (NSCLC) and renal carcinoma cells.[1][2][3][4] The apoptotic process triggered by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Key molecular events include the downregulation of survival signaling pathways such as PI3K/AKT and RAS/MAPK, the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and the activation of caspases.[2][6]

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in cancer cells, as analyzed by flow cytometry. The data is representative of typical results observed in cell lines such as H460 (NSCLC) and A498 (renal carcinoma).

Table 1: Concentration-Dependent Effect of this compound on Apoptosis in H460 Cells (48-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
0.585.6 ± 3.58.1 ± 1.24.3 ± 0.812.4 ± 2.0
1.068.3 ± 4.215.7 ± 2.513.5 ± 2.129.2 ± 4.6
2.045.1 ± 5.125.4 ± 3.826.8 ± 4.052.2 ± 7.8

Table 2: Time-Dependent Effect of this compound (1.0 µM) on Apoptosis in H460 Cells

Incubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.41.3 ± 0.33.4 ± 0.7
1288.3 ± 2.97.5 ± 1.13.2 ± 0.610.7 ± 1.7
2475.4 ± 3.812.8 ± 1.99.7 ± 1.522.5 ± 3.4
4868.3 ± 4.215.7 ± 2.513.5 ± 2.129.2 ± 4.6

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for adherent cancer cell lines such as H460 or A549.

Materials:

  • H460 or other suitable cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, and 2.0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).

Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the staining procedure for the detection of apoptotic cells.[7][8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells from the previous step

  • Cold PBS

  • Flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Harvest the cells by first collecting the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the previously collected medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis

Instrumentation and Setup:

  • A flow cytometer equipped with a 488 nm laser for excitation.

  • Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530/30 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >575 nm).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cells in 6-well Plates B Incubate for 24h A->B C Treat with this compound (Different Concentrations/Time Points) B->C D Harvest Cells (Adherent + Floating) C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC and PI F->G H Incubate for 15 min in Dark G->H I Analyze on Flow Cytometer H->I J Gate and Quantify Apoptotic Populations I->J

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_inhibition Inhibition of Survival Pathways cluster_ros ROS Generation cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway PhysalinF This compound PI3K_AKT PI3K/AKT Pathway PhysalinF->PI3K_AKT inhibits RAS_MAPK RAS/MAPK Pathway PhysalinF->RAS_MAPK inhibits ROS ↑ Reactive Oxygen Species (ROS) PhysalinF->ROS induces Bcl2_family ↓ Bcl-2, Bcl-xL (Anti-apoptotic) ↑ Bax, Bak (Pro-apoptotic) PhysalinF->Bcl2_family modulates DeathReceptor Death Receptors (e.g., Fas) PhysalinF->DeathReceptor sensitizes CellSurvival Cell Survival and Proliferation PI3K_AKT->CellSurvival promotes RAS_MAPK->CellSurvival promotes ROS->Bcl2_family modulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis contributes to

Caption: Signaling pathways of this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines. Flow cytometry using Annexin V and PI is a robust and quantitative method to assess the pro-apoptotic efficacy of this compound. The provided protocols and representative data serve as a valuable resource for researchers investigating the anti-cancer properties of this natural compound. Understanding the underlying signaling pathways, including the inhibition of survival signals and activation of both intrinsic and extrinsic apoptotic cascades, is crucial for the further development of this compound as a potential therapeutic agent.

References

Unveiling the Anti-Inflammatory Potential of Physalin F: A Western Blot Analysis of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of this pathway, primarily by inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB.[1][3] This application note provides a detailed protocol for using Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

Data Presentation

The following table summarizes the qualitative and quantitative findings from Western blot analyses investigating the effect of this compound on key proteins in the NF-κB pathway in A498 human renal carcinoma cells.

Target ProteinCellular FractionTreatmentObservationReference
Phospho-IκBαWhole Cell Lysate10 µg/mL this compound (0-6h)Time-dependent decrease in phosphorylation.[1]
IκBαWhole Cell Lysate10 µg/mL this compound (0-6h)Stable expression levels.[1]
p65Cytosolic Fraction10 µg/mL this compound (0-6h)Increased retention in the cytoplasm over time.[1]
p65Nuclear Fraction10 µg/mL this compound (0-6h)Time-dependent decrease in nuclear translocation.[1]
p50Cytosolic Fraction10 µg/mL this compound (0-6h)Increased retention in the cytoplasm over time.[1]
p50Nuclear Fraction10 µg/mL this compound (0-6h)Time-dependent decrease in nuclear translocation.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for its analysis using Western blotting.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkappaB IκBα IKK->IkappaB P IkappaB_NFkappaB IκBα-p65/p50 (Inactive) IkappaB->IkappaB_NFkappaB Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB NFkappaB_nucleus NF-κB (p65/p50) (Active) NFkappaB->NFkappaB_nucleus Translocation IkappaB_NFkappaB->NFkappaB Release PhysalinF This compound PhysalinF->IKK Inhibition NFkappaB_translocation NFkappaB_translocation PhysalinF->NFkappaB_translocation Gene Target Gene Transcription NFkappaB_nucleus->Gene

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., A498 cells treated with this compound) B 2. Cell Lysis & Protein Extraction (Cytosolic and Nuclear Fractions) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p65, anti-p-IκBα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB p65, p50, and Phospho-IκBα

This protocol is adapted from the methodology used to study the effect of this compound on A498 human renal carcinoma cells.[1]

1. Cell Culture and Treatment: a. Seed A498 cells in 100 mm culture dishes and grow to 80-90% confluency in a suitable culture medium. b. Treat the cells with this compound at the desired concentrations (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 3, 6 hours). A vehicle control (e.g., DMSO) should be run in parallel.

2. Preparation of Cell Lysates:

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes. b. Separate the protein samples on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p65, p50, phospho-IκBα (Ser32), and IκBα overnight at 4°C. Use appropriate loading controls such as β-actin or GAPDH for cytosolic extracts and Lamin B1 or PCNA for nuclear extracts. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. j. Capture the images using a chemiluminescence imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of the target proteins to the respective loading controls. c. For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein. d. For nuclear translocation analysis, compare the protein levels in the nuclear and cytosolic fractions.

Western blot analysis is a powerful technique to elucidate the inhibitory effects of this compound on the NF-κB signaling pathway. By following the detailed protocols provided, researchers can effectively assess the impact of this compound on IκBα phosphorylation and the nuclear translocation of p65 and p50, thereby providing valuable insights into its mechanism of action for drug development and scientific research.

References

In Vivo Administration of Physalin F in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F, a secosteroid derived from plants of the Physalis genus, has garnered significant attention for its potent biological activities. Preclinical studies utilizing mouse models have demonstrated its potential as an immunomodulatory, anti-inflammatory, anti-parasitic, and anti-cancer agent. This document provides a comprehensive overview of the in vivo administration of this compound in various mouse models, summarizing key findings and providing detailed experimental protocols to guide future research and drug development efforts.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.

Table 1: Anti-inflammatory and Immunomodulatory Effects of this compound

Mouse ModelAdministration RouteDosageTreatment ScheduleKey Findings
Delayed-Type Hypersensitivity (DTH)Intraperitoneal0.5, 1, and 2 mg/kgSingle dose on day 7 post-sensitizationDose-dependent reduction in paw edema: >45% (0.5 mg/kg), ~52% (1 mg/kg), >54% (2 mg/kg)[1][2]
Collagen-Induced Arthritis (DBA/1 mice)OralNot specifiedNot specifiedMarked decrease in paw edema and joint inflammation[3]
Intestinal Ischemia and ReperfusionNot specified0.2, 2, and 20 mg/kgNot specifiedReduced vascular permeability and serum TNF concentrations; increased IL-10 production[4][5]

Table 2: Anti-parasitic and Anti-tumor Effects of this compound

Mouse ModelAdministration RouteDosageTreatment ScheduleKey Findings
Cutaneous Leishmaniasis (L. amazonensis)TopicalNot specifiedDaily, starting 2 weeks post-infectionSignificantly reduced lesion size and parasite load[5][6]
P388 Lymphocytic LeukemiaNot specifiedNot specifiedNot specifiedDemonstrated in vivo anti-tumor effect[7]
Colon Adenocarcinoma (SW480 xenograft)Not specifiedNot specifiedNot specifiedSuppressed tumor growth[5]
Malaria (P. berghei)Intraperitoneal50 and 100 mg/kgDaily for four consecutive daysIncreased parasitemia and mortality, likely due to immunosuppressive effects[8]

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Model

This protocol is designed to assess the in vivo immunosuppressive effect of this compound on cell-mediated immunity.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • Bovine Serum Albumin (BSA)

  • Complete Freund's Adjuvant (CFA)

  • BALB/c mice

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Sensitization: Emulsify BSA in CFA and inject 100 µL subcutaneously into the dorsal region of BALB/c mice.

  • Treatment: Seven days after sensitization, administer this compound (0.5, 1, or 2 mg/kg) or vehicle intraperitoneally.[2]

  • Challenge: Thirty minutes after treatment, inject 30 µL of a 2% heat-aggregated BSA solution in saline into the hind paw pad.[9]

  • Measurement: Measure paw thickness using calipers before the challenge and at regular intervals (e.g., 24, 48, and 72 hours) after the challenge.

  • Analysis: The difference in paw thickness before and after the challenge represents the degree of paw edema. Calculate the percentage inhibition of edema in the this compound-treated groups compared to the vehicle-treated group.

Cutaneous Leishmaniasis Model

This protocol evaluates the anti-leishmanial activity of topically administered this compound.

Materials:

  • This compound topical formulation

  • Vehicle control

  • Leishmania amazonensis promastigotes

  • BALB/c mice

  • Syringes and needles (30G)

  • Calipers

Procedure:

  • Infection: Infect BALB/c mice by injecting L. amazonensis promastigotes subcutaneously into the ear pinna.

  • Treatment: Two weeks after infection, begin daily topical administration of this compound or vehicle to the ear lesion.[6]

  • Lesion Measurement: Monitor the development of the lesion by measuring its diameter weekly using a digital caliper.[6]

  • Parasite Load Quantification: At the end of the experiment, euthanize the mice and determine the parasite burden in the ear and draining lymph nodes by quantitative PCR or limiting dilution assay.[6]

  • Histopathology: Excise the ear lesions for histopathological analysis to assess inflammation and parasite distribution.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Immunomodulatory and Anti-inflammatory Pathways

This compound's immunosuppressive and anti-inflammatory effects are mediated through the inhibition of critical signaling cascades in immune cells. One of the primary mechanisms is the inhibition of calcineurin, a key phosphatase in T-cell activation.[1][10] This leads to reduced production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2] Additionally, physalins, in general, are known to suppress the NF-κB pathway by inhibiting the phosphorylation of IκB proteins, which prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Calcineurin Calcineurin TCR->Calcineurin IKK IKK TCR->IKK NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin Gene_Transcription Pro-inflammatory Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Transcription IkB_P IκB-P IKK->IkB_P phosphorylates NFkB NF-κB IkB_P->NFkB releases NFkB_IkB NF-κB/IκB NFkB_IkB->IKK NFkB->Gene_Transcription Physalin_F This compound Physalin_F->Calcineurin inhibits Physalin_F->IKK inhibits (general for physalins)

Caption: Immunomodulatory Signaling Pathway of this compound.

Anti-cancer Signaling Pathways

In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by down-regulating key survival pathways, including the PI3K/AKT and RAS/MAPK signaling cascades.[12][13] In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to G2/M-phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival, Proliferation, and Growth AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis MAPK MAPK RAS->MAPK MAPK->Cell_Survival MAPK->Apoptosis Physalin_F This compound Physalin_F->AKT down-regulates Physalin_F->MAPK down-regulates

Caption: Anti-cancer Signaling Pathways of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies of this compound in mouse models.

G Model_Selection 1. Mouse Model Selection (e.g., DTH, Arthritis, Xenograft) Disease_Induction 2. Disease Induction (e.g., Immunization, Cell Implantation) Model_Selection->Disease_Induction Treatment_Groups 3. Randomization into Treatment Groups (Vehicle, this compound doses, Positive Control) Disease_Induction->Treatment_Groups Drug_Administration 4. This compound Administration (Route, Dosage, Schedule) Treatment_Groups->Drug_Administration Monitoring 5. Monitoring and Data Collection (e.g., Paw Edema, Tumor Volume, Lesion Size) Drug_Administration->Monitoring Endpoint_Analysis 6. Endpoint Analysis (e.g., Histology, Cytokine Profiling, Parasite Load) Monitoring->Endpoint_Analysis Data_Analysis 7. Statistical Data Analysis Endpoint_Analysis->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of mouse models, particularly in the context of inflammatory diseases and cancer. The data summarized and the protocols provided herein serve as a valuable resource for researchers and drug development professionals. Further investigation into the pharmacokinetics, toxicology, and efficacy in additional preclinical models is warranted to fully elucidate the therapeutic promise of this compound.

References

Application Notes and Protocols: Physalin F in a Delayed-Type Hypersensitivity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Physalin F, a natural seco-steroid, as a potent immunomodulatory agent in a delayed-type hypersensitivity (DTH) model. The protocols and data presented are intended to guide researchers in evaluating the therapeutic potential of this compound for immune-mediated diseases.

This compound has demonstrated significant immunosuppressive activity by inhibiting lymphocyte function.[1][2] Its mechanism of action involves the inhibition of the calcineurin pathway, a key signaling cascade in T-cell activation.[1][3][4] Furthermore, studies have shown that this compound can act synergistically with glucocorticoids like dexamethasone, suggesting its potential use in combination therapies.[1][2] In vivo studies have confirmed its efficacy in a DTH model, where it significantly reduced the inflammatory response.[1][3]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Paw Edema in a Delayed-Type Hypersensitivity (DTH) Model in BALB/c Mice.

Treatment GroupDose (mg/kg)Reduction in Paw Edema (%)
This compound0.5> 45
This compound1~ 52
This compound2> 54
Dexamethasone (Control)2Significant reduction (p < 0.05)
Vehicle (5% DMSO in saline)--

Data adapted from a study where paw edema was induced by bovine serum albumin (BSA) immunization.[1]

Table 2: In Vitro Effects of this compound on Lymphocyte Function.

AssayTargetEffectKey Findings
Lymphocyte ProliferationMouse SplenocytesInhibitionConcentration-dependent
Cytokine ProductionActivated SplenocytesReductionSignificantly decreased IL-2, IL-4, IL-10, and IFN-γ
Calcineurin ActivityConcanavalin A-stimulated SplenocytesReductionA 1 µM concentration resulted in a 52.3% reduction

These in vitro results highlight the immunosuppressive activity of this compound on activated lymphocytes.[1][2][4]

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Model in Mice

This protocol describes the induction and assessment of a DTH response in mice to evaluate the in vivo efficacy of this compound.[1][5]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-Buffered Saline (PBS)

  • Vehicle (e.g., 5% DMSO in saline)

  • Dexamethasone (positive control)

  • Male BALB/c mice (6-8 weeks old)

  • Syringes and needles

  • Calipers for paw measurement

Procedure:

  • Sensitization Phase (Day 0):

    • Prepare an emulsion of BSA in CFA.

    • Sensitize mice by subcutaneous injection of the BSA/CFA emulsion.

  • Treatment (Day 7):

    • On day 7 post-sensitization, administer this compound intraperitoneally at the desired doses (e.g., 0.5, 1, and 2 mg/kg).

    • Treat control groups with vehicle or dexamethasone (e.g., 2 mg/kg).

  • Challenge Phase (Day 7):

    • Shortly after treatment, challenge the mice by injecting a solution of heat-aggregated BSA in saline into the hind paw pad.

  • Measurement of DTH Response (24 hours post-challenge):

    • Measure the thickness of the challenged paw using calipers before the challenge and 24 hours after.

    • The DTH response is quantified as the increase in paw thickness.

In Vitro Lymphocyte Proliferation Assay

This assay assesses the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.[4]

Materials:

  • This compound

  • Mouse splenocytes

  • Concanavalin A (Con A)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Proliferation assay kit (e.g., based on luminescent detection)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from mice.

    • Resuspend the cells in complete culture medium.

  • Assay Setup:

    • Plate the splenocytes in a 96-well plate.

    • Add different concentrations of this compound (e.g., 0.5, 1, and 2 µM) or dexamethasone (control) to the wells.

    • Stimulate the cells with Con A. Include unstimulated and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Measurement of Proliferation:

    • Assess lymphocyte proliferation using a suitable assay kit according to the manufacturer's instructions.

Cytokine Production Assay

This protocol measures the effect of this compound on the production of key cytokines by activated lymphocytes.[4]

Materials:

  • This compound

  • Mouse splenocytes

  • Concanavalin A (Con A)

  • Cell culture medium

  • ELISA kits for IL-2, IL-4, IL-10, and IFN-γ

Procedure:

  • Cell Culture and Treatment:

    • Culture splenocytes as described in the proliferation assay.

    • Treat the cells with different concentrations of this compound and stimulate with Con A.

  • Supernatant Collection:

    • After 48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of IL-2, IL-4, IL-10, and IFN-γ in the supernatants using specific ELISA kits, following the manufacturer's protocols.

Visualizations

G cluster_0 T-Cell Activation cluster_1 This compound Inhibition TCR TCR/CD3 CaN Calcineurin TCR->CaN Ca2+ influx NFAT NFAT (inactive) CaN->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus IL2 IL-2 Gene Transcription PhysalinF This compound PhysalinF->CaN Inhibits

Caption: Proposed mechanism of this compound in T-cell activation.

DTH_Workflow Day0 Day 0: Sensitization (BSA + CFA) Day7 Day 7: Treatment (this compound / Vehicle) Day0->Day7 Challenge Day 7: Challenge (BSA in paw) Day7->Challenge Day8 Day 8 (24h post): Measure Paw Edema Challenge->Day8

Caption: Experimental workflow for the DTH model.

References

Application Notes and Protocols for the Extraction and Purification of Physalin F from Physalis Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F is a naturally occurring seco-steroid found in plants of the Physalis genus, notably Physalis angulata and Physalis minima.[1][2] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects.[3][4] Mechanistically, this compound has been shown to modulate key signaling pathways, such as the Wnt/β-catenin and calcineurin pathways, making it a promising candidate for drug development.[4]

These application notes provide a comprehensive overview of the methods for the extraction, purification, and quantification of this compound from Physalis plant material. The protocols detailed below are designed to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location of cultivation. The following table summarizes the reported content of this compound in Physalis minima.

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)Reference
Physalis minimaMature LeafHighest AccumulationAzlan et al.
Physalis minimaFruit (from Kota Marudu)12.50Azlan et al.
Physalis minimaLeaves (from Guar Chempedak)High AccumulationAzlan et al.

Experimental Protocols

Extraction of this compound from Physalis Plant Material

This protocol describes a general method for the solvent extraction of this compound from dried and powdered Physalis plant material. Ethanol is a commonly used solvent for the extraction of physalins.[2][3]

Materials and Reagents:

  • Dried and powdered Physalis plant material (leaves, stems, or whole plant)

  • Ethanol (95% or absolute)

  • Methanol

  • Dichloromethane

  • Rotary evaporator

  • Filter paper or sintered glass funnel

  • Extraction thimbles (for Soxhlet extraction)

  • Soxhlet apparatus (optional)

  • Ultrasonic bath (optional)

Protocol:

  • Maceration Extraction:

    • Weigh a desired amount of powdered plant material and place it in a suitable flask.

    • Add ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract through filter paper or a sintered glass funnel.

    • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Combine the filtrates.

  • Soxhlet Extraction (Optional, for higher efficiency):

    • Place the powdered plant material in an extraction thimble.

    • Place the thimble in the Soxhlet extractor.

    • Fill the round-bottom flask with ethanol.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

    • Cool the apparatus and collect the extract.

  • Ultrasonication-Assisted Extraction (Optional, for faster extraction):

    • Follow the maceration procedure, but place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes.

    • Filter the extract as described above.

  • Concentration of the Crude Extract:

    • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.

    • The resulting crude extract can be stored at 4°C for further purification.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography. This technique separates compounds based on their polarity.

Materials and Reagents:

  • Crude Physalis extract

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol:

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (gradient elution). For example:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3)

      • ...and so on, up to 100% ethyl acetate.

      • Finally, a more polar solvent like methanol can be used to elute highly polar compounds.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting a small amount of each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 1:1).

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions that contain the pure this compound (based on TLC analysis against a standard, if available).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

    • The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials and Reagents:

  • Purified this compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the purified this compound sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B (linear gradient)

      • 25-30 min: 70% B

      • 30-35 min: 70-30% B (return to initial conditions)

      • 35-40 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 220-230 nm (based on UV absorbance of similar physalins)

    • Column Temperature: 25-30°C

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Physalis Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_physalin_f Pure this compound final_concentration->pure_physalin_f hplc HPLC Quantification pure_physalin_f->hplc nmr_ms Structural Characterization (NMR, MS) pure_physalin_f->nmr_ms Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off binds phosphorylation Phosphorylation beta_catenin_off->phosphorylation degradation Ubiquitination & Degradation phosphorylation->degradation wnt Wnt frizzled Frizzled/LRP wnt->frizzled binds dsh Dishevelled frizzled->dsh destruction_complex_inactivated Destruction Complex (Inactivated) dsh->destruction_complex_inactivated inhibits beta_catenin_on β-catenin (Stabilized) destruction_complex_inactivated->beta_catenin_on release nucleus Nucleus beta_catenin_on->nucleus translocates to tcf_lef TCF/LEF beta_catenin_on->tcf_lef binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription physalin_f This compound physalin_f->destruction_complex promotes degradation of β-catenin via destruction complex Calcineurin_Signaling_Pathway cluster_t_cell T-Cell Activation tcr T-Cell Receptor (TCR) Activation ca_increase ↑ Intracellular Ca2+ tcr->ca_increase calcineurin Calcineurin ca_increase->calcineurin activates nfat_p NFAT-P (Cytoplasm) calcineurin->nfat_p dephosphorylates nfat NFAT (Nucleus) nfat_p->nfat translocates to gene_expression Cytokine Gene Expression (e.g., IL-2) nfat->gene_expression physalin_f This compound physalin_f->calcineurin inhibits

References

Quantifying Physalin F Concentration Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F is a seco-steroid derived from plants of the Physalis genus, known for its potent biological activities. It has demonstrated significant immunosuppressive and anti-inflammatory effects, primarily through the inhibition of the calcineurin signaling pathway.[1][2] Additionally, this compound has been shown to influence the Wnt/β-catenin signaling cascade, a critical pathway in cell proliferation and differentiation.[3][4][5][6] The diverse therapeutic potential of this compound necessitates a reliable and accurate method for its quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the determination of this compound concentration using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for related physalins.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Immunosuppressive Action via Calcineurin Inhibition

This compound demonstrates potent immunosuppressive activity by inhibiting the calcineurin pathway.[1][2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role in T-cell activation. By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.[7][8][9] This mechanism is central to its potential use in treating autoimmune diseases and preventing organ transplant rejection.[2]

Calcineurin_Pathway cluster_cell T-Cell cluster_nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Physalin_F This compound Physalin_F->Calcineurin Inhibits

Caption: Calcineurin signaling pathway and the inhibitory action of this compound.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis.[4][5] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK-3β, and CK1) and subsequently targeted for proteasomal degradation.[3][5] Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation. This compound has been identified as a modulator of this pathway, highlighting its potential in cancer research.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus_on Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Degradation Proteasomal Degradation beta_catenin_off->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_Inactivated Inactive Destruction Complex Dsh->Destruction_Complex_Inactivated Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation Gene_Expression Target Gene Expression Physalin_F This compound Physalin_F->beta_catenin_on Modulates

Caption: Wnt/β-catenin signaling pathway and the modulatory role of this compound.

Experimental Protocol: Quantification of this compound by HPLC

This protocol outlines the necessary steps for the quantification of this compound. The chromatographic conditions are adapted from methods developed for similar physalins and should be validated for this compound specifically.[10]

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.2% Aqueous Phosphoric AcidB: Acetonitrile
Gradient Elution 0-15 min: 30-50% B15-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm[10]
Injection Volume 10-20 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Dry the plant material at a controlled temperature and grind it into a fine powder.

  • Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

  • Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.[10]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter into an HPLC vial if necessary.

Method Validation Parameters

For reliable quantification, the HPLC method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria, based on data for related physalins.[11][12]

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.r² ≥ 0.995
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1
Precision (%RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Intra-day & Inter-day RSD ≤ 2%
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98-102%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of this compound

Experimental Workflow

The overall process for the quantification of this compound is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Collection Sample Collection (Plant or Biological) Sample_Prep Sample Preparation (Extraction/Precipitation) Sample_Collection->Sample_Prep Standard_Prep Standard Preparation (Stock & Working) Calibration Calibration Curve Generation Standard_Prep->Calibration Filtration Filtration (0.45 µm) Sample_Prep->Filtration Sample_Injection Sample Injection Filtration->Sample_Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) HPLC_Setup->Calibration Calibration->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration (Area) Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Report Data Reporting Concentration_Calc->Report

Caption: General workflow for the quantification of this compound by HPLC.

Conclusion

The provided HPLC method offers a robust starting point for the reliable quantification of this compound in various samples. Adherence to the detailed protocols for sample preparation and chromatographic analysis is essential for obtaining accurate and reproducible results. It is imperative that researchers validate this method in their own laboratories to ensure it meets the specific requirements of their application, particularly concerning linearity, sensitivity, accuracy, and precision for this compound. The elucidation of this compound's concentration is a critical step in advancing its research and development for potential therapeutic applications.

References

Application Notes and Protocols for Cell Viability Assay (CCK-8) with Physalin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Cell Counting Kit-8 (CCK-8) assay to assess the cytotoxic effects of Physalin F on various cancer cell lines. The provided protocols are based on established research findings and are intended to assist in the consistent and accurate determination of cell viability.

Introduction

This compound, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-cancer properties. It has been shown to inhibit cell viability and induce apoptosis in a range of cancer cells.[1][2][3] The Cell Counting Kit-8 (CCK-8) assay is a sensitive and straightforward colorimetric method for determining cell viability.[4] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.[7][5]

Principle of the CCK-8 Assay

The core of the CCK-8 assay lies in the bioreduction of the WST-8 tetrazolium salt by cellular dehydrogenases in metabolically active (viable) cells. This reaction, facilitated by an electron mediator, results in the formation of a yellow-orange formazan product that is soluble in the cell culture medium. The intensity of the color, measured as absorbance, correlates directly with the number of living cells.[7][6]

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on the viability of cancer cells using the CCK-8 assay.

Materials and Reagents

  • This compound (appropriate purity grade)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Cancer cell lines of interest (e.g., NSCLC, renal carcinoma, breast cancer cell lines)[1][2][3]

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol for Cell Viability Assay

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in a complete culture medium.

    • Perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[5][6] The optimal seeding density may vary between cell lines and should be determined empirically.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a blank control group (medium only).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).[1]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.[8][5] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours at 37°C.[8][5] The incubation time should be optimized for the specific cell line and experimental conditions.

    • Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

The following tables summarize the effects of this compound on the viability of various cancer cell lines as determined by CCK-8 assays in published studies.

Table 1: Effect of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Viability

Cell LineTreatment DurationIC50 (µM)Observations
H46048 h1.30This compound significantly decreased cell viability.[9]
H197548 h0.83This compound significantly decreased cell viability.[9]
H165048 h1.56This compound significantly decreased cell viability.[9]
A54948 hNot specifiedThis compound treatment resulted in a dose-dependent decrease in cell viability.[1]

Table 2: Effect of this compound on Other Cancer Cell Lines

Cell LineCancer TypeAssayObservations
A498, ACHN, UO-31Human Renal CarcinomaMTTThis compound induced cytotoxicity in a concentration-dependent manner.[2]
T-47DHuman Breast CarcinomaMTSThis compound displayed a remarkable dose-dependent inhibitory effect.[3]

Visualizations

Diagram 1: Experimental Workflow for CCK-8 Assay with this compound

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 CCK-8 Assay cluster_3 Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound dilutions B->C D Treat cells with this compound C->D E Incubate for 24-72h D->E F Add CCK-8 solution E->F G Incubate for 1-4h F->G H Measure absorbance at 450nm G->H I Calculate cell viability H->I

Caption: Workflow of the CCK-8 assay for evaluating this compound cytotoxicity.

Diagram 2: Signaling Pathways Affected by this compound Leading to Reduced Cell Viability

G cluster_0 PI3K/AKT Pathway cluster_1 RAS/MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Apoptosis Induction PhysalinF This compound PI3K PI3K PhysalinF->PI3K inhibits RAS RAS PhysalinF->RAS inhibits NFkB NF-κB PhysalinF->NFkB suppresses Apoptosis Apoptosis PhysalinF->Apoptosis induces AKT AKT PI3K->AKT CellViability Decreased Cell Viability AKT->CellViability promotes ERK ERK RAS->ERK ERK->CellViability promotes NFkB->CellViability promotes Apoptosis->CellViability

Caption: this compound inhibits key survival pathways and induces apoptosis.

References

Application of Physalin F in Non-Small Cell Lung Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F, a steroidal derivative isolated from the plant Physalis angulata L., has emerged as a promising natural compound in anticancer research.[1] Recent studies have elucidated its potential as a therapeutic agent against non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer, which is often associated with a poor prognosis, especially in advanced stages.[1] Research indicates that this compound can significantly inhibit the viability of NSCLC cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] Notably, its efficacy has been demonstrated in NSCLC cell lines with both wild-type and mutant epidermal growth factor receptor (EGFR), suggesting a broad therapeutic window.[1][2]

These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, protocols for key in vitro experiments, and quantitative data from recent studies. The information presented here is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects in NSCLC by modulating key signaling pathways that are crucial for cancer cell proliferation and survival. The primary mechanism involves the downregulation of the PI3K/AKT and RAS/MAPK signaling pathways.[1][2]

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT, a key protein in this pathway, thereby inhibiting its downstream signaling.[1][2]

RAS/MAPK Pathway: This pathway is also critical for cell proliferation and is often hyperactivated in cancer. This compound has been shown to reduce the phosphorylation of ERK, a downstream effector in the MAPK cascade.[1][2]

By inhibiting these two major pathways, this compound effectively halts the uncontrolled growth of NSCLC cells. Furthermore, this dual inhibition contributes to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound against various NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineEGFR StatusIC50 (µM) after 48h
H460Wild-type1.30
A549Wild-typeNot specified
H1650Mutant (exon 19 deletion)1.56
H1975Mutant (L858R and T790M)0.83

Data sourced from Li et al., 2025.

Table 2: Effect of this compound on Apoptosis in NSCLC Cells

The percentage of apoptotic cells was determined by flow cytometry after 48 hours of treatment.

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Early + Late)
H4600~5%
0.5~15%
1.0~25%
1.5~40%
H19750~5%
0.5~20%
1.0~35%
1.5~50%

Data interpreted from graphical representations in Li et al., 2025.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in NSCLC Cells

The percentage of cells in the G2/M phase of the cell cycle was determined by flow cytometry after 48 hours of treatment.

Cell LineThis compound Concentration (µM)% Cells in G2/M Phase
H4600~15%
1.0~30%
1.5~45%
H19750~20%
1.0~35%
1.5~50%

Data interpreted from graphical representations in Li et al., 2025.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound on NSCLC are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effect of this compound on NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., H460, A549, H1650, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for the desired time period (e.g., 48 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:

    • As = Absorbance of the experimental well

    • Ab = Absorbance of the blank well

    • Ac = Absorbance of the control well

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound using flow cytometry.

Materials:

  • NSCLC cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution of NSCLC cells.

Materials:

  • NSCLC cells treated with this compound

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed NSCLC cells and treat with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in the signaling pathways affected by this compound.

Materials:

  • NSCLC cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Physalin_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PhysalinF This compound pAKT p-AKT PhysalinF->pAKT Inhibits pERK p-ERK PhysalinF->pERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PhysalinF->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PhysalinF->Bax Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 PhysalinF->CyclinB1_CDK1 Downregulates AKT AKT PI3K->AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->pERK Phosphorylation pERK->Proliferation Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Signaling pathways affected by this compound in NSCLC.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: NSCLC Cell Culture treatment Treat cells with various concentrations of this compound start->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 values cell_viability->ic50 apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist protein_exp Analyze protein expression western_blot->protein_exp end Conclusion: Evaluate Therapeutic Potential of this compound ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: General experimental workflow for studying this compound in NSCLC.

References

Application Notes and Protocols for the Use of Physalin F in HTLV-1-Associated Myelopathy (HAM/TSP) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human T-lymphotropic virus type 1 (HTLV-1) is a retrovirus associated with two major diseases: Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP).[1][2] HAM/TSP is a chronic and progressive inflammatory neurological disorder characterized by a strong immune response, leading to demyelination and axonal damage in the spinal cord.[2][3][4] A key feature of HAM/TSP is the spontaneous proliferation of peripheral blood mononuclear cells (PBMCs) and the overproduction of pro-inflammatory cytokines.[5][6][7] The HTLV-1 Tax protein plays a critical role in pathogenesis by activating signaling pathways like NF-κB, which promotes T-cell immortalization and inflammation.[1]

Current treatments for HAM/TSP are limited and primarily focus on managing symptoms with anti-inflammatory corticosteroids, which have transient effects.[2][8] This highlights the urgent need for novel therapeutic strategies. Physalin F, a seco-steroid derived from Physalis angulata L., has demonstrated potent anti-inflammatory, immunomodulatory, and pro-apoptotic activities.[5][9] Research has shown that this compound can induce apoptosis in PBMCs from HAM/TSP patients, thereby reducing the spontaneous cellular proliferation and cytokine production that are hallmarks of the disease.[5][10][11] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in the context of HAM/TSP.

Mechanism of Action

This compound exerts its effects on HTLV-1 infected cells through a multi-faceted mechanism primarily centered on the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. In PBMCs from HAM/TSP patients, this compound inhibits spontaneous proliferation and induces apoptosis.[5][10] This is significant as the disease is characterized by the clonal proliferation of HTLV-1 infected lymphocytes.[8]

The pro-apoptotic effects of this compound have been shown in other cell types to involve the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[12] This triggers the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[12][13] Furthermore, this compound is a known inhibitor of the NF-κB signaling pathway, a critical pathway for the survival of HTLV-1 infected cells and the production of inflammatory cytokines.[1][12][14][15] By preventing the nuclear translocation of NF-κB subunits p65 and p50, this compound can downregulate the expression of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-inflammatory mediators.[12][14]

G cluster_0 HTLV-1 Infected T-Cell cluster_1 This compound Action HTLV1 HTLV-1 Infection (Tax Protein) IKK IKK Activation HTLV1->IKK NFkB_Inhib IκB Degradation IKK->NFkB_Inhib NFkB NF-κB (p65/p50) Nuclear Translocation NFkB_Inhib->NFkB Proliferation Spontaneous Proliferation & Cell Survival NFkB->Proliferation Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Apoptosis Apoptosis NFkB->Apoptosis Inhibits PhysalinF This compound PhysalinF->NFkB Inhibition ROS ROS Generation PhysalinF->ROS Mito Mitochondrial Pathway (↓Bcl-2, ↑Cytochrome c) ROS->Mito Caspases Caspase-9 & -3 Activation Mito->Caspases Caspases->Apoptosis Apoptosis->Proliferation Inhibits

Caption: Proposed signaling pathway of this compound in HTLV-1 infected cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in studies on PBMCs from HAM/TSP patients and other relevant cell lines.

Table 1: Effect of this compound on PBMC Proliferation

Parameter Cell Type Value Reference

| IC₅₀ (Inhibition of Proliferation) | PBMCs from HAM/TSP patients | 0.97 µM |[10] |

Table 2: Pro-Apoptotic Activity of this compound

Concentration Cell Type Effect Reference
10 µM PBMCs from HAM/TSP patients Increased population of apoptotic cells [5]
Varies (e.g., 0.83-1.56 µM IC₅₀) Non-small cell lung cancer lines Induction of apoptosis via intrinsic and extrinsic pathways [16]

| Concentration-dependent | Human renal carcinoma A498 cells | Accumulation of sub-G1 phase, DNA fragmentation |[12] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on PBMCs from HAM/TSP patients.

Protocol 1: Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

  • Blood Collection: Collect whole blood from HAM/TSP patients and healthy donors in heparinized tubes.

  • PBMC Isolation:

    • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Washing:

    • Transfer the collected PBMCs to a new tube and wash with three volumes of PBS.

    • Centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.

  • Cell Counting and Viability: Resuspend the cell pellet in RPMI-1640 medium. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

  • Culturing: Resuspend PBMCs at a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Protocol 2: this compound Treatment and Proliferation Assay (³H-Thymidine Uptake)

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

  • Cell Plating: Plate 2 x 10⁵ PBMCs per well in a 96-well flat-bottom plate.

  • Treatment: Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • ³H-Thymidine Pulsing: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed 1 x 10⁶ PBMCs in a 24-well plate and treat with this compound (e.g., 10 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Collect the cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Experimental Workflow and Visualization

The following workflow provides a logical sequence for evaluating this compound's potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action start Obtain PBMCs from HAM/TSP Patients prolif Proliferation Assay (³H-Thymidine) start->prolif apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cytokine Cytokine Profiling (ELISA/CBA) start->cytokine ic50 Determine IC₅₀ prolif->ic50 dose_resp Confirm Dose-Dependent Apoptosis apoptosis->dose_resp pathway Confirm Pathway Inhibition cytokine->pathway ic50->dose_resp Use concentrations around IC₅₀ western Western Blot (Caspases, Bcl-2, NF-κB) dose_resp->western tem Transmission Electron Microscopy (TEM) dose_resp->tem western->pathway

Caption: Experimental workflow for evaluating this compound in HAM/TSP studies.

References

Application Notes and Protocols for Testing the Immunomodulatory Effects of Physalin F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Physalin F is a seco-steroid derived from plants of the Physalis genus, which has demonstrated potent anti-inflammatory and immunomodulatory activities.[1][2] Its ability to modulate immune responses makes it a compelling candidate for therapeutic development in various inflammatory and autoimmune diseases.[2][3] Mechanistically, physalins have been shown to influence key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of inflammation.[2][4][5] Furthermore, studies have indicated that this compound can inhibit lymphocyte proliferation and reduce the production of several pro-inflammatory cytokines.[3][6][7]

These application notes provide a comprehensive guide for the experimental design and detailed protocols to investigate the immunomodulatory properties of this compound, both in vitro and in vivo.

I. In Vitro Experimental Design

A tiered approach is recommended to characterize the immunomodulatory effects of this compound in vitro, starting with primary screenings for cytotoxicity and efficacy, followed by mechanistic studies.

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies prep Prepare this compound Stock and Immune Cell Cultures (e.g., PBMCs, Macrophages) toxicity Cytotoxicity Assay (e.g., MTT, LDH) prep->toxicity Treat cells efficacy Functional Assays (e.g., Proliferation, Phagocytosis) toxicity->efficacy Determine non-toxic concentrations cytokine Cytokine Profiling (ELISA, CBA) efficacy->cytokine Assess functional modulation pathway Signaling Pathway Analysis (Western Blot, qPCR) cytokine->pathway Investigate molecular mechanisms

Caption: Workflow for in vitro immunomodulation studies of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on immune cells to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, human Peripheral Blood Mononuclear Cells - PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lymphocyte Proliferation Assay

This assay assesses the inhibitory effect of this compound on the proliferation of activated lymphocytes.[3][6]

Materials:

  • Splenocytes or PBMCs

  • Complete RPMI-1640 medium

  • Mitogen (e.g., Concanavalin A (Con A) or Phytohemagglutinin (PHA))

  • This compound

  • Cell proliferation reagent (e.g., CFSE or BrdU kit)

  • Flow cytometer or microplate reader

Procedure:

  • Isolate splenocytes or PBMCs and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of this compound at various non-toxic concentrations.

  • Add 50 µL of mitogen (e.g., Con A at a final concentration of 5 µg/mL). Include unstimulated and stimulated controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Assess cell proliferation using a chosen method (e.g., for CFSE, stain cells before stimulation and analyze dye dilution by flow cytometry).

Protocol 3: Cytokine Quantification by ELISA

This protocol measures the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines.

Materials:

  • Immune cells (e.g., PBMCs or RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) for macrophage stimulation

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

  • Plate cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours. Include unstimulated and stimulated controls.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[5][8]

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages)

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells and grow them to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

II. In Vivo Experimental Design

In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a whole-organism context.

Experimental Workflow: In Vivo Analysis

in_vivo_workflow cluster_prep Preparation cluster_model Inflammation Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis prep Acclimate Animals and Prepare this compound Formulation induction Induce Inflammation (e.g., LPS, Carrageenan) prep->induction treatment Administer this compound (Prophylactic or Therapeutic) induction->treatment monitoring Monitor Clinical Signs (e.g., Edema, Weight Loss) treatment->monitoring sampling Collect Blood and Tissues monitoring->sampling At study termination analysis Analyze Biomarkers (Cytokines, Histology) sampling->analysis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc translocates IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB_p65_p50->IkB degradation IkB_p65_p50->p65_p50 releases PhysalinF This compound PhysalinF->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK ERK_path MEK1/2 MAPKKK->ERK_path JNK_path MKK4/7 MAPKKK->JNK_path p38_path MKK3/6 MAPKKK->p38_path ERK ERK1/2 ERK_path->ERK activates JNK JNK JNK_path->JNK activates p38 p38 p38_path->p38 activates TF Transcription Factors (e.g., AP-1) ERK->TF JNK->TF p38->TF PhysalinF This compound PhysalinF->MAPKKK inhibits Response Inflammatory Response TF->Response

References

Illuminating the Anti-Cancer Potential of Physalin F in Renal Carcinoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Physalin F, a natural compound, on renal carcinoma cells. The following sections detail the cytotoxic and apoptotic effects of this compound, outline key signaling pathways involved, and provide detailed protocols for essential experimental techniques.

Summary of this compound's Effects on Renal Carcinoma Cells

This compound has demonstrated significant cytotoxic effects against human renal carcinoma cell lines, including A498, ACHN, and UO-31.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of cell death.[1][2][3] Furthermore, this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various renal carcinoma cell lines.

Table 1: Cytotoxicity of this compound on Renal Carcinoma Cell Lines (MTT Assay)

Cell LineIC50 (µg/mL) after 24h treatment
A4981.40[4]
ACHN2.18[4]
UO-312.81[4]

Table 2: Induction of Apoptosis (Sub-G1 Phase Accumulation) in A498 Cells by this compound (Flow Cytometry)

This compound Concentration (µg/mL)% of Cells in Sub-G1 Phase (24h)
0 (Control)< 5%
1Increased
3Significantly Increased
10Markedly Increased

Note: Specific percentages for sub-G1 accumulation are presented graphically in the source literature; this table reflects the observed trend.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of this compound on renal carcinoma cells in a 96-well format.

Materials:

  • Renal carcinoma cell lines (e.g., A498, ACHN, UO-31)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[6]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.3, 1, 3, and 10 µg/mL.[4] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubate the plate for an additional 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5][7]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Treated and untreated renal carcinoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in renal carcinoma cells by treating with various concentrations of this compound (e.g., 1, 3, 10 µg/mL) for a specified time (e.g., 24 hours). Include an untreated control group.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[8]

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[8][9]

  • Analyze the samples by flow cytometry within one hour.[10] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution of renal carcinoma cells treated with this compound.

Materials:

  • Treated and untreated renal carcinoma cells

  • Cold 70% ethanol[11][12]

  • PBS

  • PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Harvest approximately 1-2 x 10⁶ cells and wash them with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[11][12]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[11]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

  • Wash the cell pellet twice with PBS.[11]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The PI fluorescence should be collected on a linear scale. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[11]

Protein Expression Analysis: Western Blotting

This protocol outlines the steps for analyzing the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • Treated and untreated renal carcinoma cells

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, p65, p50, IκBα, p-IκBα, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[15]

  • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.

  • Add ECL detection reagents and visualize the protein bands using an imaging system.

Visualization of Pathways and Workflows

// Nodes PhysalinF [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="↓ Bcl-2, Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="↑ Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="↑ Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_p50 [label="↓ p65/p50 Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PhysalinF -> ROS; ROS -> Mitochondria [label="Disruption of\nMMP"]; Mitochondria -> CytochromeC; ROS -> Bcl2; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP; PARP -> Apoptosis; Bcl2 -> Mitochondria [style=dashed, arrowhead=tee];

PhysalinF -> NFkB_pathway [label="Suppression"]; NFkB_pathway -> p65_p50; p65_p50 -> Anti_inflammatory; } Caption: Signaling pathway of this compound in renal carcinoma cells.

// Nodes start [label="Start: Culture Renal\nCarcinoma Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with this compound\n(various concentrations and times)", fillcolor="#FBBC05", fontcolor="#202124"];

// Assays viability [label="Cell Viability\n(MTT Assay)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Analysis\n(Annexin V/PI Staining)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(PI Staining)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Protein Expression\n(Western Blot)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Endpoints data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> cell_cycle; treatment -> western;

viability -> data_analysis; apoptosis -> data_analysis; cell_cycle -> data_analysis; western -> data_analysis; } Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Evaluating the Antimalarial Activity of Physalin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for evaluating the antimalarial properties of Physalin F, a seco-steroid isolated from Physalis angulata. The document outlines detailed protocols for key in vitro and in vivo assays, presents available quantitative data, and illustrates the proposed mechanism of action and experimental workflows.

Introduction

This compound has demonstrated in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite. However, its in vivo efficacy is complicated by its potent immunosuppressive properties.[1][2][3] This document provides the necessary protocols to assess both the direct antiplasmodial effects and to understand the potential confounding factors in vivo.

In Vitro Antimalarial Activity Evaluation

In vitro assays are crucial for determining the direct effect of this compound on the growth and viability of Plasmodium falciparum. The following are standard and widely used protocols.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against a chloroquine-resistant strain of P. falciparum.

Compound Parasite Strain Assay Method IC50 (µM) Cytotoxicity (LC50 in B-HOK cells, µM) Selectivity Index (SI) Reference
This compoundP. falciparum (W2, chloroquine-resistant)[³H]-Hypoxanthine Incorporation2.2 ± 0.913.3 ± 6.015.94[1]
Mefloquine (Control)P. falciparum (W2, chloroquine-resistant)[³H]-Hypoxanthine Incorporation0.005 ± 0.0020.8 ± 0.1160[1]
Experimental Protocols

This assay is considered a gold standard for assessing parasite proliferation by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[4][5]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)

  • Hypoxanthine-free complete medium

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester

  • Scintillation counter

  • This compound stock solution (in DMSO)

Protocol:

  • Prepare serial dilutions of this compound in hypoxanthine-free medium in a 96-well plate.

  • Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plate for 24 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Add 0.5 µCi of [³H]-hypoxanthine to each well.

  • Incubate for an additional 24-48 hours.

  • Freeze the plate to lyse the cells.

  • Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

This is a high-throughput method that measures parasite DNA content.

Materials:

  • P. falciparum culture

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in a 96-well plate.

  • Add parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate for 72 hours at 37°C.

  • Add SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Determine the IC50 value from the dose-response curve.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.

Materials:

  • P. falciparum culture

  • Malstat reagent

  • NBT/PES solution

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare drug dilutions and add parasite culture as described for the SYBR Green I assay.

  • Incubate for 72 hours.

  • Lyse the cells by freeze-thaw cycles.

  • Add Malstat reagent and NBT/PES solution to each well.

  • Incubate in the dark for 30-60 minutes.

  • Read the absorbance at ~650 nm.

  • Calculate the IC50 from the resulting data.

In Vivo Antimalarial Activity Evaluation

In vivo models are essential for assessing the efficacy of a compound in a whole organism. The standard model for initial in vivo screening is the 4-day suppressive test in mice.

Quantitative Data Summary

In vivo studies with this compound have shown an exacerbation of malaria infection, which is likely due to its immunosuppressive effects.[1][2][3]

Compound Dose (mg/kg/day) Animal Model Observed Effect Reference
This compound50 and 100P. berghei-infected miceIncreased parasitemia compared to control[1]
This compound50 and 100P. berghei-infected miceNo reduction in mortality, similar to control[1]
Chloroquine (Control)50P. berghei-infected miceUndetectable parasitemia[1]
Experimental Protocol: 4-Day Suppressive Test

Materials:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino or BALB/c mice

  • This compound solution/suspension

  • Vehicle control (e.g., 10% DMSO in saline)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Protocol:

  • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.

  • Randomly assign mice to control and treatment groups (n=5 per group).

  • Two hours post-infection, administer the first dose of this compound (e.g., 50 and 100 mg/kg), vehicle, or chloroquine (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or oral).

  • Administer subsequent doses on Days 1, 2, and 3.

  • On Day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.

  • Monitor the mice daily for survival for up to 30 days.

Proposed Mechanism of Action and Experimental Workflows

Signaling Pathway

This compound is a known inhibitor of calcineurin, a Ca²⁺-dependent phosphatase, in lymphocytes.[6][7] In P. falciparum, calcineurin is essential for merozoite invasion of erythrocytes. It regulates the secretion of microneme proteins, such as Apical Merozoite Antigen-1 (AMA-1), which are crucial for the establishment of a tight junction with the host cell.[8] Therefore, a plausible direct antimalarial mechanism of action for this compound is the inhibition of parasite calcineurin, leading to a blockade of erythrocyte invasion.

G cluster_merozoite P. falciparum Merozoite Ca_ion Ca²⁺ influx PfCN Plasmodium falciparum Calcineurin (PfCN) Ca_ion->PfCN Activates Actin Apical Actin (Depolymerization) PfCN->Actin Regulates Block Inhibition Microneme Microneme Exocytosis Actin->Microneme Enables Invasion Erythrocyte Invasion Microneme->Invasion Mediates PhysalinF This compound PhysalinF->PfCN Inhibits Block->Invasion Blocks G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies invitro_assay Primary Screening (e.g., SYBR Green I, pLDH) ic50 IC50 Determination ([³H]-Hypoxanthine Assay) invitro_assay->ic50 cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) ic50->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity suppressive_test 4-Day Suppressive Test (P. berghei in mice) selectivity->suppressive_test Active & Selective Compounds parasitemia Monitor Parasitemia suppressive_test->parasitemia survival Monitor Survival suppressive_test->survival immuno_eval Evaluate Immunomodulatory Effects parasitemia->immuno_eval target_assay Enzymatic Assays (e.g., Calcineurin inhibition) immuno_eval->target_assay Elucidate paradoxical effects pathway_analysis Signaling Pathway Analysis target_assay->pathway_analysis

References

Troubleshooting & Optimization

Physalin F solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin F. The information is presented in a question-and-answer format to directly address common solubility and handling challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most highly recommended solvent for preparing concentrated stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in a variety of other organic solvents as well, including chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: Reported solubility in DMSO varies, with concentrations cited at 60 mg/mL (113.95 mM) and 100 mg/mL (189.92 mM).[2][3] To achieve these high concentrations, assisting dissolution with ultrasonication is recommended.[2][3] It is also critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of this compound.[3]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: No, this compound is not readily soluble in aqueous solutions. To prepare working solutions for in vitro experiments, it is standard practice to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution is then serially diluted to the final desired concentration in the aqueous experimental medium. Be aware that dilution from a concentrated organic stock into an aqueous medium can sometimes cause precipitation.

Q4: How should I store this compound powder and its stock solutions?

A4:

  • Solid Powder: Store desiccated at -20°C for up to three years.[2]

  • In Solvent (Stock Solution): Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] Ensure the container is sealed to protect from moisture and light.[3] It is generally recommended to prepare and use solutions on the same day.[1]

Solubility Data Summary

For quick reference, the following table summarizes the solubility of this compound in various solvents.

SolventReported SolubilityMolar ConcentrationNotes
DMSO 100 mg/mL[3]189.92 mM[3]Requires sonication; use of new, anhydrous DMSO is critical.[3]
DMSO 60 mg/mL[2]113.95 mM[2]Sonication is recommended.[2]
Chloroform Soluble[1]-Qualitative data.
Dichloromethane Soluble[1]-Qualitative data.
Ethyl Acetate Soluble[1]-Qualitative data.
Acetone Soluble[1]-Qualitative data.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.11 mg/mL[3]≥ 2.11 mM[3]In vivo formulation. Solvents should be added sequentially.[2][3]
10% DMSO, 90% Corn Oil ≥ 1 mg/mL[3]≥ 1.90 mM[3]In vivo formulation.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least one hour.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 526.53 g/mol ).

  • Solvent Addition: Add the calculated volume of new, anhydrous DMSO to the tube. For example, to make a 100 mM solution, add 18.99 µL of DMSO for every 1 mg of this compound.

  • Dissolution: Vortex the solution vigorously. If particulates are still visible, place the tube in an ultrasonic bath and sonicate until the solution becomes clear.[2][3] Gentle warming to 37°C can also aid dissolution.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

Troubleshooting Guide

Q5: My this compound is not dissolving completely in DMSO, what should I do?

A5: If you encounter solubility issues, follow the troubleshooting workflow below. The primary reasons for poor solubility are often related to solvent quality or insufficient energy to break the crystal lattice.

G start This compound not dissolving in DMSO check_dmso Is the DMSO new and anhydrous? start->check_dmso sonicate Sonicate the solution in a water bath. check_dmso->sonicate Yes replace_dmso Discard and use a fresh, newly-opened vial of DMSO. check_dmso->replace_dmso No warm Warm the solution gently to 37°C. sonicate->warm vortex Vortex thoroughly between steps. warm->vortex success Solution is clear. Proceed with experiment. vortex->success Dissolved fail Still not dissolved. Consider reducing concentration. vortex->fail Not Dissolved replace_dmso->start

A troubleshooting workflow for dissolving this compound.

Q6: My this compound precipitated after I diluted my DMSO stock into aqueous cell culture medium. How can I prevent this?

A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation:

  • Lower the Stock Concentration: Try preparing a less concentrated DMSO stock solution (e.g., 10-20 mM).

  • Increase Final DMSO Percentage: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher percentage might be necessary to maintain solubility.

  • Mix Rapidly: When diluting, add the stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use a Surfactant: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween-80 are used to maintain solubility in aqueous environments.[2][3] While not always suitable for cell culture, this highlights the principle of using additives to improve solubility.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key signaling pathways. Its immunosuppressive and anti-cancer activities are linked to the inhibition of pro-inflammatory and cell survival pathways.[4] For instance, this compound has been shown to suppress NF-κB activation and inhibit the Wnt/β-catenin pathway.[5][6]

G cluster_0 Wnt/β-catenin Pathway cluster_1 NF-κB Pathway wnt Wnt fzd Frizzled Receptor wnt->fzd destruction Destruction Complex (Axin, APC, GSK-3β) fzd->destruction beta_catenin β-catenin destruction->beta_catenin Phosphorylation & Degradation nucleus Nucleus beta_catenin->nucleus Translocation transcription Target Gene Transcription nucleus->transcription physalin_f_wnt This compound physalin_f_wnt->destruction Accelerates Degradation tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation transcription_nfkb Inflammatory Gene Transcription nucleus_nfkb->transcription_nfkb physalin_f_nfkb This compound physalin_f_nfkb->nfkb Suppresses Translocation

Inhibitory action of this compound on key signaling pathways.

References

Technical Support Center: Preventing Physalin F Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Physalin F precipitation in cell culture media.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[2][3]

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure even dispersion.[2]
Low Temperature of Media The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][4]
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity and precipitation issues.[5][6] This may necessitate preparing a more dilute stock solution.
Issue: this compound Precipitates Over Time During Incubation

Question: My this compound solution was clear when I added it to the cells, but after a few hours of incubation, I noticed a precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Potential CauseExplanationRecommended Solution
pH Shift in Media The metabolic activity of cells and the CO2 environment in the incubator can cause the pH of the media to change over time.[7] For some compounds, a shift in pH can alter their charge and decrease their solubility.Ensure your medium is adequately buffered. Consider using a medium supplemented with HEPES in addition to the standard bicarbonate buffering system for more stable pH control.[7]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4]If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the primary issue.
Evaporation of Media During long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a this compound stock solution for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[8] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[8] However, it is critical to keep the final DMSO concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[5][9] If DMSO is not suitable for your cell line, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, though they also have cytotoxic potential.[10]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and observe for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]

Q3: Is it advisable to filter the media to remove the this compound precipitate?

A3: No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantifiable and lower effective concentration, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation by optimizing the preparation of your working solution.

Q4: Can serum in the cell culture media help prevent this compound precipitation?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to solubilize them.[1][6] However, this effect is limited. At high concentrations, this compound can still precipitate even in the presence of serum.[1][6] If you are still observing precipitation in serum-containing media, you may need to lower the this compound concentration or optimize your dilution method.

Q5: Are there alternative methods to enhance the solubility of this compound in cell culture media?

A5: Yes, for particularly challenging compounds, the use of co-solvents or formulation vehicles can be explored. A formulation for this compound for in vivo use includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][11] While this specific formulation is for animal studies, the principle of using co-solvents like PEG300 and non-ionic surfactants like Tween-80 can be adapted for in vitro use, though careful validation of their effects on your specific cell line is necessary.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes a standard method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[2]

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used to aid dissolution.[6][11]

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

  • Prepare an Intermediate Dilution (if necessary):

    • If your final desired concentration is very low, it is advisable to first prepare an intermediate dilution of the stock solution in 100% DMSO.[2] This allows for more accurate pipetting and a more gradual dilution into the aqueous medium.

  • Prepare the Final Working Solution:

    • Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.[1]

    • While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.[2]

    • Crucially, ensure the final concentration of DMSO is within the tolerated range for your specific cell line (ideally ≤ 0.1%). [5][6]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Workflow for Troubleshooting this compound Precipitation

This workflow provides a systematic approach to identifying and resolving precipitation issues.

Caption: A systematic workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

ParameterCell Line(s)ValueReference
IC50 (Cytotoxicity) A498 (Renal Carcinoma)1.40 µg/mL[11]
ACHN (Renal Carcinoma)2.18 µg/mL[11]
UO-31 (Renal Carcinoma)2.81 µg/mL[11]
PBMC (from HAM/TSP patients)0.97 ± 0.11 µM[13]
Effective Concentration (Immunomodulation) Mouse SplenocytesLow cytotoxicity at ≤ 2 µM[5]
PBMC (Cytokine Reduction)10 µM[13]
Solubility in DMSO -60 mg/mL (113.95 mM)[11]
In Vivo Formulation Solubility 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 1 mg/mL (1.90 mM)[6][11]

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.

Wnt/β-catenin Signaling Pathway

This compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[3][5]

Wnt_beta_catenin cluster_inhibition Inhibition by this compound cluster_canonical Canonical Pathway PhysalinF This compound DegradationComplex Destruction Complex (Axin, APC, CK1, GSK-3β) PhysalinF->DegradationComplex promotes beta_catenin_p Phosphorylated β-catenin DegradationComplex->beta_catenin_p phosphorylates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome targeted for Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled beta_catenin β-catenin Frizzled->beta_catenin stabilizes beta_catenin->DegradationComplex inhibited by Wnt Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: this compound inhibits Wnt/β-catenin signaling by promoting β-catenin degradation.

NF-κB Signaling Pathway

This compound can suppress the activation of NF-κB, a key regulator of inflammation.[7][9]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription PhysalinF This compound PhysalinF->IKK inhibits

Caption: this compound suppresses NF-κB activation, reducing inflammatory responses.

PI3K/AKT and RAS/MAPK Signaling Pathways

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways, which are critical for cell survival and proliferation.[14]

PI3K_MAPK_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK RAS/MAPK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K AKT AKT PI3K->AKT activates CellSurvival1 Cell Survival & Proliferation AKT->CellSurvival1 RTK2 Receptor Tyrosine Kinase RAS RAS RTK2->RAS MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK activates CellSurvival2 Cell Survival & Proliferation MAPK->CellSurvival2 PhysalinF This compound PhysalinF->AKT inhibits PhysalinF->MAPK inhibits

Caption: this compound inhibits cell survival pathways in NSCLC cells.

References

Troubleshooting inconsistent results in Physalin F experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Physalin F.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step guidance to identify and resolve the problems.

Question: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?

Answer:

Inconsistent IC50 values are a common challenge in cytotoxicity assays involving natural compounds. Several factors can contribute to this variability. Here is a troubleshooting guide to help you achieve more reproducible results:

  • Compound Solubility and Stability:

    • Ensure Complete Solubilization: this compound is often dissolved in DMSO to create a stock solution.[1] Ensure that the compound is fully dissolved before preparing further dilutions. Precipitates in your stock or working solutions will lead to inaccurate concentrations and high variability.

    • Working Solution Preparation: When diluting the DMSO stock in aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare fresh dilutions for each experiment.[2]

    • Media Stability: The stability of this compound in cell culture media over long incubation periods (e.g., > 24 hours) can be a factor. Consider assessing the stability of the compound in your specific media conditions if inconsistencies persist.[3]

  • Cell-Based Factors:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.

    • Seeding Density: Inconsistent cell seeding density across wells and plates is a major source of variability. Optimize and strictly control the number of cells seeded per well to ensure uniformity.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Assay-Specific Issues:

    • Assay Choice: Metabolic assays like MTT can sometimes be affected by the intrinsic properties of natural compounds.[3] Consider validating your results with an alternative cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or an ATP-based assay (measuring cell viability).

    • Pipetting Accuracy: Ensure that your pipettes are properly calibrated and that your pipetting technique is consistent, especially when performing serial dilutions.

    • Incubation Time: Optimize the incubation time for your specific cell line and compound concentration.

Below is a workflow to troubleshoot inconsistent IC50 values:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation cluster_3 Resolution start Inconsistent IC50 Values solubility Check Compound Solubility and Stability start->solubility Step 1 cell_health Verify Cell Health and Seeding Density solubility->cell_health Step 2 assay_protocol Review Assay Protocol and Execution cell_health->assay_protocol Step 3 validate Validate with an Alternative Assay assay_protocol->validate Step 4 end Consistent IC50 Values validate->end

A logical workflow for troubleshooting inconsistent IC50 values.

Question: My Western blot results for signaling pathway proteins after this compound treatment are not reproducible. What could be the cause?

Answer:

Reproducibility in Western blotting for signaling pathway analysis requires careful attention to detail at multiple stages of the experimental process. Here are some common causes of variability and how to address them:

  • Sample Preparation and Protein Extraction:

    • Consistent Cell Lysis: Ensure that your cell lysis protocol is consistent across all samples. Incomplete lysis can lead to variable protein yields.

    • Use of Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation, which is critical when studying signaling pathways.

    • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.

  • Electrophoresis and Transfer:

    • Consistent Gel Percentage: Use the same percentage acrylamide gel for all experiments to ensure consistent separation of your target proteins.

    • Efficient Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. Inefficient or uneven transfer will lead to inconsistent band intensities.

  • Antibody Incubation and Detection:

    • Antibody Quality and Dilution: Use high-quality antibodies that have been validated for your specific application. Optimize the dilution of your primary and secondary antibodies to achieve a good signal-to-noise ratio.

    • Blocking and Washing: Ensure that you are using an appropriate blocking buffer and that your washing steps are thorough to minimize background signal.

    • Loading Controls: Always probe your blots for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

  • This compound-Specific Considerations:

    • Time-Course and Dose-Response: The effects of this compound on signaling pathways are likely to be time- and dose-dependent. Perform time-course and dose-response experiments to identify the optimal conditions for observing the desired changes in protein expression or phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is important to use high-quality, anhydrous DMSO to ensure the stability of the compound. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

  • Wnt/β-catenin Pathway: this compound can inhibit this pathway by promoting the degradation of β-catenin.[4]

  • NF-κB Pathway: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

  • PI3K/AKT and MAPK Pathways: this compound has been observed to down-regulate the AKT and MAPK signaling pathways in non-small cell lung cancer cells.[5][6]

Q3: Are there any known issues with this compound interfering with common experimental assays?

A3: While specific interference is not widely documented, it is a good practice to be aware of potential interactions with any natural compound. For colorimetric assays like MTT, the natural color of the compound could potentially interfere with absorbance readings.[3] It is always recommended to include appropriate controls, such as a "compound only" well without cells, to check for any background absorbance.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A498Kidney Cancer1.40 µg/mL[7]
ACHNKidney Cancer2.18 µg/mL[7]
UO-31Kidney Cancer2.81 µg/mL[7]
T-47DBreast Cancer3.60 µg/mL[6]
PBMC (HTLV-1)Leukemia0.97[8][9]
HA22THepatomaNot specified[10]
HeLaCervical CancerNot specified[10]
KBNasopharynx CancerNot specified[10]
Colo-205Colon CancerNot specified[10]
Calu-1Lung CancerNot specified[10]

Table 2: Effect of this compound on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from HAM/TSP Patients

CytokineTreatmentResultReference
IL-210 µM this compoundSignificantly reduced[8][9]
IL-610 µM this compoundSignificantly reduced[8][9]
IL-1010 µM this compoundSignificantly reduced[8][9]
TNF-α10 µM this compoundSignificantly reduced[8][9]
IFN-γ10 µM this compoundSignificantly reduced[8][9]
IL-17A10 µM this compoundNo significant change[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.[12][13][14][15]

      • Annexin V-positive, PI-negative cells are in early apoptosis.

      • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • Treat cells with this compound for the desired time points and concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[16][17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-β-catenin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., β-actin).[18]

Mandatory Visualization

Signaling Pathways Modulated by this compound

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes physalin_f This compound wnt Wnt/β-catenin physalin_f->wnt Inhibits nfkb NF-κB physalin_f->nfkb Inhibits pi3k_akt PI3K/AKT physalin_f->pi3k_akt Inhibits mapk MAPK physalin_f->mapk Inhibits apoptosis Apoptosis physalin_f->apoptosis Induces wnt->apoptosis Inhibits proliferation Cell Proliferation wnt->proliferation Promotes nfkb->apoptosis Inhibits inflammation Inflammation nfkb->inflammation Promotes pi3k_akt->apoptosis Inhibits pi3k_akt->proliferation Promotes mapk->proliferation Promotes G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot (Signaling Pathways) ic50->western_blot data_analysis Data Analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

How to determine the optimal dose of Physalin F in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dose of Physalin F. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: Determining a starting dose requires careful consideration of the animal model, the disease context, and the route of administration. Based on published studies, a starting point for immunomodulatory effects in mice can be in the range of 0.5 mg/kg administered intraperitoneally.[1] For other applications, such as anti-malarial studies, higher doses have been explored, though with potential immunosuppressive effects.[2] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental model.

Q2: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model?

A2: A dose-escalation study is the standard method to determine the MTD. This involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity over a defined period. Key indicators of toxicity include weight loss, changes in behavior, and alterations in clinical pathology parameters. The MTD is the highest dose that does not cause unacceptable toxicity.

Q3: What is the No Observed Adverse Effect Level (NOAEL) and why is it important?

A3: The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the treated group when compared to an untreated control group.[3][4][5] Establishing the NOAEL is a critical step in preclinical safety assessment and is used to determine a safe starting dose for further studies.[3][4]

Q4: What are the known signaling pathways affected by this compound that I should consider for pharmacodynamic readouts?

A4: this compound has been shown to modulate several key signaling pathways, which can serve as excellent pharmacodynamic markers. These include:

  • NF-κB Pathway: this compound can suppress NF-κB activation, a critical regulator of inflammation.[6]

  • Wnt/β-catenin Pathway: It has been shown to inhibit this pathway, which is often dysregulated in cancer.[2][7][8]

  • JAK/STAT Pathway: Inhibition of this pathway has been observed with other physalins and may be relevant for this compound's immunomodulatory effects.[2]

  • Calcineurin Pathway: this compound has been identified as a calcineurin inhibitor, contributing to its immunosuppressive activity.[1][9][10]

Troubleshooting Guide

Issue: Poor solubility of this compound for in vivo administration.

  • Solution 1: Vehicle Selection: this compound is a seco-steroid and may have limited aqueous solubility. A common vehicle used for in vivo administration is a mixture of Dimethyl Sulfoxide (DMSO) and saline. One study successfully used 5% DMSO in saline for intraperitoneal injection.[1] Another suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] It is recommended to first dissolve this compound in a small amount of DMSO before diluting with the aqueous component.

  • Solution 2: Sonication: To aid dissolution, brief sonication of the vehicle-drug mixture can be employed.[11]

  • Solution 3: Formulation for Topical Administration: For localized delivery, a 1% formulation in a cream base has been used effectively in a cutaneous leishmaniasis model.[12]

Issue: Unexpected toxicity or lack of efficacy in vivo.

  • Solution 1: Re-evaluate the Dose: The optimal dose of this compound can be highly dependent on the disease model. In a murine model of malaria, high doses of this compound led to increased parasitemia, likely due to its immunosuppressive effects.[2] This highlights the importance of a thorough dose-response study to identify a therapeutic window.

  • Solution 2: Route of Administration: The route of administration significantly impacts the bioavailability and efficacy of a compound. If one route is proving problematic, consider alternative routes that may be more appropriate for your target tissue or disease.

  • Solution 3: Pharmacokinetic Analysis: If feasible, conducting a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model can provide valuable insights into exposure levels and help optimize the dosing regimen.

Quantitative Data Summary

Table 1: Summary of In Vivo Doses of this compound from Literature

Animal ModelDisease/ApplicationDose RangeRoute of AdministrationVehicleReference
BALB/c MiceDelayed-Type Hypersensitivity0.5, 1, 2 mg/kgIntraperitoneal5% DMSO in saline[1]
BALB/c MiceCutaneous Leishmaniasis1% creamTopicalCream base[12]
MiceAllogeneic Transplant RejectionNot specifiedNot specifiedNot specified[13]
MiceP388 Lymphocytic LeukemiaNot specifiedNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: Dose-Ranging and MTD Determination of this compound in Mice

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), age, and sex for your study.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Based on literature, start with a low dose (e.g., 0.5 mg/kg) and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).

  • Preparation of Dosing Solution: Prepare this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline). Ensure complete dissolution.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.

    • Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Food and Water Intake: Monitor daily.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD and NOAEL Determination: The MTD is the highest dose that does not result in death or severe toxicity. The NOAEL is the highest dose at which no adverse findings are observed.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dose Determination cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis & Determination start Literature Review & Dose Range Selection prep_solution Prepare this compound Dosing Solutions start->prep_solution animal_acclimate Animal Acclimatization prep_solution->animal_acclimate grouping Randomize into Dose Groups animal_acclimate->grouping dosing Administer Vehicle or this compound grouping->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Data Collection (Blood, Tissues) monitoring->endpoint analysis Analyze Toxicity & Efficacy Data endpoint->analysis mtd Determine MTD & NOAEL analysis->mtd optimal_dose Select Optimal Dose for Efficacy Studies mtd->optimal_dose

Caption: Workflow for determining the optimal in vivo dose of this compound.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway cluster_calcineurin Calcineurin Pathway physalin_f This compound nfkb NF-κB Activation physalin_f->nfkb Inhibits wnt β-catenin Stabilization physalin_f->wnt Inhibits calcineurin Calcineurin Activity physalin_f->calcineurin Inhibits inflammation Inflammatory Response nfkb->inflammation proliferation Cell Proliferation wnt->proliferation tcell T-cell Activation calcineurin->tcell

References

Technical Support Center: Physalin F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Physalin F. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which plant part and growth stage are optimal for high this compound yield? A1: The accumulation of this compound varies significantly with the plant part and its developmental stage. The highest concentrations of this compound are typically found in the mature leaves of Physalis species, such as Physalis minima[1]. The content can also be influenced by the geographical location and environmental conditions where the plant is grown[1]. For optimal yield, it is recommended to harvest mature leaves from plants in the fruiting stage[1].

Q2: What are the most effective extraction methods for this compound? A2: Several methods can be employed, each with distinct advantages.

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and sample, accelerating extraction. It is known for reducing extraction time and solvent consumption[2][3].

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to break plant cell walls, enhancing solvent penetration and mass transfer. It is considered a green and efficient technology[4][5].

  • Soxhlet Extraction: A traditional and effective method that uses continuous solvent reflux. It generally results in a high recovery of compounds compared to simple maceration[3][6].

  • Heating Reflux Extraction: A conventional method involving boiling the plant material in a solvent. It is a simple and widely used technique for extracting physalins[7].

Q3: How does the choice of solvent affect this compound extraction yield? A3: The choice of solvent is critical and depends on the polarity of this compound. Physalins have been successfully extracted using various solvents. Ethanol is commonly used, often in hydroethanolic mixtures, for methods like MAE and UAE[2][8][9]. Methanol has also shown high extraction efficiency for physalins[6][10]. The optimal solvent selection should be tailored to the specific extraction method and the desired purity of the final extract[3][11].

Q4: What key parameters should be optimized to maximize yield? A4: To enhance the yield of this compound, several parameters must be fine-tuned[3]:

  • Solvent-to-Solid Ratio: This ratio must be optimized to ensure the complete dissolution of the target compounds while minimizing solvent waste[10][11].

  • Extraction Time: The duration should be sufficient to maximize recovery without causing thermal degradation of this compound[3][12].

  • Temperature: Higher temperatures can improve extraction efficiency but may also degrade sensitive compounds. The optimal temperature balances yield and stability[3].

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction, improving efficiency[12].

  • Microwave/Ultrasonic Power (for MAE/UAE): The power setting directly influences the heating rate and cell disruption, affecting extraction speed and yield[13][14].

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low Overall Yield of this compound

Possible Cause Recommended Solution Citation
Inappropriate plant material.Use mature leaves, as they have the highest reported concentration of this compound.[1]
Inefficient cell wall disruption.Ensure the plant material is finely ground to a consistent particle size before extraction. For UAE and MAE, this allows for more effective cell wall rupture.[12]
Sub-optimal extraction parameters.Systematically optimize parameters such as solvent-to-solid ratio, temperature, and time. Employ Response Surface Methodology (RSM) for efficient optimization.[3][15]
Insufficient number of extraction cycles.Perform repeated extractions on the plant material. Studies on similar compounds show that three extraction cycles can recover over 99% of the analytes.[10]

Problem 2: Co-extraction of Impurities (e.g., proteins, tannins, pigments)

Possible Cause Recommended Solution Citation
Non-selective solvent.Adjust the polarity of the extraction solvent. A preliminary extraction with a non-polar solvent like hexane can remove lipids and some pigments before the main extraction.[16]
Lack of post-extraction purification.Implement a purification step after initial extraction. Alcohol precipitation is effective for removing proteins and starch. Use macroporous resin chromatography to separate polar and non-polar impurities.[7]
Presence of polar impurities in the final extract.Utilize a QuEChERS-based cleanup procedure with agents like PSA (primary secondary amine) and GCB (graphitized carbon black) to effectively remove polar impurities.[10]

Problem 3: Emulsion Formation During Liquid-Liquid Partitioning

Possible Cause Recommended Solution Citation
Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking it vigorously. This maintains the surface area for extraction while reducing the agitation that causes emulsions.[17]
Presence of surfactant-like compounds (e.g., phospholipids).Add brine (saturated NaCl solution) to the mixture. This "salting out" process increases the ionic strength of the aqueous layer, helping to break the emulsion.[17]
Mutual solubility of phases.Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agents and break the emulsion.[17]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a baseline for developing and optimizing extraction protocols.

Table 1: Optimal Parameters for Microwave-Assisted Extraction (MAE)

Target Compound Plant Source Solvent Temp. (°C) Time (min) Power (W) Yield/Result Citation
Phytosterols Physalis Seeds Anhydrous Ethanol 51 7 500 1.771 mg/g [13]
Phlorotannins Fucus vesiculosus 57% Ethanol 75 5 N/A 9.8 mg PGE/g extract [9]

| Total Polyphenols | Physalis angulata | 55.17% Ethanol | N/A | ~4 | 500 | Optimized for high polyphenol content |[18] |

Table 2: Optimal Parameters for Ultrasonic-Assisted Extraction (UAE)

Target Compound Plant Source Solvent Time (min) Power/Amplitude Key Finding Citation
Yellow Pigment Physalis pubescens Ethanol 14.41 29.21% Yield of 0.193% achieved under optimal conditions. [14]
Phenolic Compounds Psidium cattleianum Aqueous-Organic 4 100% Amplitude Predicted yield of 155.31 mg/g DM. [15]

| Physalin B & D | Physalis angulata | Methanol | 15 | N/A | An ultrasonic time of 15 minutes was found to be ideal. |[10] |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is based on optimized parameters for extracting compounds from Physalis species[13][19].

  • Preparation: Dry mature leaves of the Physalis plant and grind them into a fine powder (e.g., 40-60 mesh).

  • Mixing: Place 10 g of the powdered plant material into a microwave extraction vessel. Add anhydrous ethanol at a solvent-to-solid ratio of 11:1 (mL/g).

  • Extraction: Secure the vessel in a microwave reactor. Set the extraction parameters: microwave power at 500 W, temperature at 51°C, and extraction time of 7 minutes.

  • Filtration: After extraction, allow the mixture to cool. Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound[7].

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from methodologies optimized for extracting natural products from plant materials[10][14].

  • Preparation: Dry and finely grind the mature leaves of the Physalis plant.

  • Mixing: Weigh 10 g of the powdered sample and place it in a flask. Add methanol at a liquid-to-solid ratio of 10:1 (g/mL)[10].

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 15 minutes[10]. For enhanced efficiency, parameters like ultrasonic power (e.g., ~100-200 W) and frequency (e.g., 40 kHz) can be controlled[4][20].

  • Centrifugation & Collection: After sonication, centrifuge the mixture at 5000 rpm for 5 minutes to pellet the solid material. Decant the supernatant (the extract)[10].

  • Repeated Extraction: Repeat the extraction process (steps 2-4) two more times on the remaining plant material to ensure maximum recovery[10].

  • Concentration: Combine the supernatants from all three extractions and remove the solvent using a rotary evaporator to yield the crude extract.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Primary Separation cluster_purification 4. Purification plant Physalis Plant Material (Mature Leaves) grind Drying & Grinding plant->grind powder Fine Powder grind->powder extraction Extraction (e.g., UAE / MAE) powder->extraction separation Filtration / Centrifugation extraction->separation crude_extract Crude Extract separation->crude_extract waste Plant Debris separation->waste purification Purification Steps (e.g., Alcohol Precipitation, Column Chromatography) crude_extract->purification impurities Impurities purification->impurities final_product High-Purity this compound purification->final_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_flow start Low this compound Yield check_material Material Optimal? (Mature Leaves) start->check_material check_particle Particle Size Fine? check_material->check_particle Yes solution_material Solution: Use mature leaves check_material->solution_material No check_params Parameters Optimized? (Time, Temp, Ratio) check_particle->check_params Yes solution_particle Solution: Grind material finely check_particle->solution_particle No check_cycles Sufficient Cycles? (>=3) check_params->check_cycles Yes solution_params Solution: Optimize using RSM check_params->solution_params No solution_cycles Solution: Increase extraction cycles check_cycles->solution_cycles No

Caption: Troubleshooting logic for addressing low this compound extraction yield.

physalin_f_pathway

Caption: Apoptotic signaling pathway induced by this compound in cancer cells[21].

References

Technical Support Center: Enhancing Physalin F Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Physalin F in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a seco-steroid derived from plants of the Physalis genus, known for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects. This can lead to high inter-individual variability and potentially reduced efficacy in preclinical studies.

Q2: What are the likely causes of this compound's low oral bioavailability?

A2: While specific data for this compound is limited, studies on similar withanolides suggest that the low oral bioavailability is likely due to a combination of factors:

  • Poor aqueous solubility: Physalins, being steroidal lactones, are often lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • Low permeability: The molecular size and polarity of withanolides can hinder their passage across the intestinal epithelium.[1]

  • First-pass metabolism: The drug may be extensively metabolized in the intestines and liver before it reaches systemic circulation.

  • Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the gut lumen, reducing its net absorption.

Q3: What are the typical pharmacokinetic parameters of physalins in animal models?

A3: Direct pharmacokinetic data for this compound is scarce in publicly available literature. However, a study on the closely related Physalin A in rats provides valuable insights. After oral administration, Physalin A was rapidly absorbed, reaching maximum plasma concentration (Cmax) within 0.15 to 0.50 hours, but it was also rapidly eliminated with a half-life of 0.67 to 1.60 hours.[4] This suggests that while absorption can be quick, the compound does not remain in circulation for long, which can impact its therapeutic window.

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound between individual animals.

Potential Cause Troubleshooting/Solution
Inconsistent Dosing Ensure accurate and consistent oral gavage technique. For viscous formulations, use positive displacement pipettes. Consider using a voluntary oral administration method to reduce stress-induced variability.
Food Effects Standardize the fasting period before and after dosing. Food in the gastrointestinal tract can significantly alter drug absorption.
Formulation Instability Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous before each administration.
Genetic Differences Use a well-defined, inbred strain of animals to minimize genetic variability in drug metabolism and transporter expression.

Issue: Undetectable or very low plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting/Solution
Poor Solubility Utilize a bioavailability-enhancing formulation. Options include nanoformulations (e.g., lipid-based nanoparticles, polymeric micelles), solid dispersions, or complexation with cyclodextrins.
Rapid Metabolism Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). However, this can complicate data interpretation.
Insufficient Dose Increase the administered dose, while carefully monitoring for any signs of toxicity.
Analytical Method Sensitivity Ensure the LC-MS/MS or other analytical method is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of Physalin A in Rats Following a Single Oral Administration

Data from a study on Physalin A, a structurally similar compound, is presented as a proxy due to the limited availability of public data on this compound.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
8105.6 ± 38.40.15 ± 0.04100.9 ± 25.10.67 ± 0.23
16210.3 ± 75.80.28 ± 0.19245.8 ± 68.31.15 ± 0.48
32435.7 ± 150.20.50 ± 0.00684.3 ± 189.71.60 ± 0.55

Source: Adapted from a study on the pharmacokinetics of Physalin A in rats.[4]

Table 2: Examples of Nanoformulations Used for Withanolide Delivery

Formulation TypePolymer/LipidNanoparticle Size (nm)Entrapment Efficiency (%)Reference
Polymeric NanoparticlesPCL~220-25031.2[2]
Polymeric NanoparticlesMPEG-PCL~220-25054.4[2]
Bipolymeric NanocapsulesChitosan-Alginate221 - 425Not Reported[5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), corn oil, or a nanoformulation base)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation. If it is a suspension, ensure it is continuously stirred or vortexed to maintain homogeneity.

  • Dosing:

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume for a mouse is 5-10 mL/kg.

  • Post-Dosing: Return the mouse to its cage. Food can be provided 2-4 hours after dosing.

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol is adapted from a study on Physalin A and can be used for this compound.[4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • EDTA-coated collection tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize and fast the rats as described in Protocol 1.

  • Dosing: Administer the this compound formulation orally at the desired doses (e.g., 8, 16, and 32 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place the blood samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dosing Oral Gavage animal_prep->dosing formulation_prep This compound Formulation formulation_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions start Low this compound Bioavailability solubility Poor Solubility start->solubility permeability Low Permeability start->permeability metabolism Rapid Metabolism start->metabolism efflux Efflux Transporters start->efflux nanoformulation Nanoformulations solubility->nanoformulation solid_dispersion Solid Dispersions solubility->solid_dispersion permeability->nanoformulation permeation_enhancers Permeation Enhancers permeability->permeation_enhancers inhibitors Metabolic/Efflux Inhibitors metabolism->inhibitors efflux->inhibitors jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak p-JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylates dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (e.g., Bcl-2, XIAP) nucleus->gene physalin Physalin A/F (Inferred) physalin->p_jak Inhibits

References

Minimizing off-target effects of Physalin F in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Physalin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is known to primarily target and inhibit the Wnt/β-catenin signaling pathway. It has also been identified as an inhibitor of calcineurin activity, which plays a crucial role in T-cell activation.[1][2][3] Additionally, some studies suggest it may affect NF-κB signaling and induce the generation of reactive oxygen species (ROS).[4]

Q2: What are the potential off-target effects of this compound?

Q3: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related inactive compound. For target validation, consider using genetic approaches like siRNA or CRISPR to knock down the intended target and observe if the phenotype is replicated.

  • Limit exposure time: Treat cells with this compound for the shortest duration necessary to observe the on-target effect.

  • Validate findings in multiple cell lines: Confirm your results in different cell lines to ensure the observed effects are not cell-type specific artifacts.

Q4: I am observing unexpected cytotoxicity. What could be the cause?

Unexpected cytotoxicity could be due to off-target effects or high concentrations of this compound. It is important to perform a careful dose-response analysis to determine the cytotoxic threshold in your specific cell line.[7] Consider that the induction of ROS by this compound could also contribute to cell death.[4]

Q5: How can I confirm that the observed effects are due to inhibition of the Wnt/β-catenin pathway?

To confirm the involvement of the Wnt/β-catenin pathway, you can:

  • Perform a TCF/LEF reporter assay to measure the transcriptional activity of β-catenin.[8][9]

  • Measure the protein levels of β-catenin and its phosphorylated form by Western blot. This compound has been shown to promote the degradation of β-catenin.[8]

  • Examine the expression of known Wnt target genes (e.g., c-Myc, Cyclin D1) using qPCR.

Troubleshooting Guides

Issue 1: Inconsistent results in Wnt/β-catenin signaling assays.
  • Possible Cause: Variability in cell confluence, passage number, or reagent quality.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure cells are seeded at a consistent density and used within a specific passage number range.

    • Reagent Quality: Use fresh, high-quality reagents, including the Wnt3a conditioned media or recombinant protein used for pathway stimulation.

    • Optimize Reporter Assay: If using a luciferase reporter assay, optimize the transfection efficiency and ensure the reporter construct is appropriate for your cell line.

Issue 2: No significant inhibition of calcineurin activity observed.
  • Possible Cause: Insufficient concentration of this compound, or issues with the calcineurin activity assay itself.

  • Troubleshooting Steps:

    • Concentration Gradient: Test a wider range of this compound concentrations. A study has shown a 52.3% reduction in calcineurin activity at 1 µM.[1]

    • Assay Controls: Include a known calcineurin inhibitor, such as Cyclosporin A or Tacrolimus, as a positive control to validate the assay.[1]

    • Cell Lysate Preparation: Ensure that the cell lysate is prepared correctly and that the protein concentration is accurately determined before performing the assay.

Data Presentation

Table 1: Reported Bioactivities and Effective Concentrations of this compound

Biological ActivityCell Line/ModelEffective ConcentrationReference
Inhibition of Wnt/β-catenin signalingHEK293T, Colorectal Cancer Cells10-40 µM[8]
Inhibition of Lymphocyte ProliferationMouse SplenocytesEC50 ~0.5-2 µM[7]
Reduction of Calcineurin ActivityMouse Splenocytes1 µM (52.3% inhibition)[1]
Induction of ApoptosisHuman Renal Carcinoma Cells (A498)IC50 ~1.2 µM[4]
Antifungal ActivitySporothrix brasiliensisNot active[10]

Experimental Protocols

Protocol 1: Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

Objective: To quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-treat the cells for 1-2 hours.

  • Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of Wnt signaling relative to the Wnt3a-stimulated control.[11]

Protocol 2: Calcineurin Activity Assay

Objective: To measure the inhibitory effect of this compound on calcineurin phosphatase activity.

Materials:

  • Mouse splenocytes (or other suitable cells)

  • Concanavalin A (Con A)

  • This compound

  • Cyclosporin A (positive control)

  • Cell lysis buffer with protease inhibitors

  • Calcineurin Cellular Activity Assay Kit (colorimetric or fluorescent)

  • Spectrophotometer or fluorometer

Methodology:

  • Cell Culture and Treatment: Culture mouse splenocytes and stimulate with Con A (e.g., 5 µg/mL) in the presence of various concentrations of this compound, Cyclosporin A, or vehicle control for 48 hours.[1]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • Calcineurin Activity Assay: Perform the calcineurin activity assay using a commercial kit, following the manufacturer's instructions. This typically involves incubating a specific phosphopeptide substrate with the cell lysate and measuring the amount of dephosphorylated substrate.

  • Data Analysis: Calculate the percentage of calcineurin activity relative to the untreated control.

Visualizations

Physalin_F_Wnt_Pathway cluster_nucleus Inside Nucleus PhysalinF This compound YAP YAP PhysalinF->YAP Promotes binding Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->DestructionComplex Inactivation betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation DestructionComplex->betaCatenin Ubiquitination Ubiquitination Ubiquitination & Proteasomal Degradation betaCatenin->Ubiquitination Nucleus Nucleus betaCatenin->Nucleus TCF_LEF TCF/LEF YAP->DestructionComplex TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental_Workflow_Wnt_Assay start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with TCF/LEF reporter & Renilla control plasmids seed_cells->transfect treat Treat with this compound or vehicle transfect->treat stimulate Stimulate with Wnt3a treat->stimulate lyse Lyse cells stimulate->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Normalize data & calculate % inhibition measure->analyze end End analyze->end Troubleshooting_Logic issue Unexpected Experimental Outcome is_off_target Is it an off-target effect? issue->is_off_target check_concentration Perform dose-response to find lowest effective concentration is_off_target->check_concentration Yes optimize_assay Optimize assay parameters (e.g., incubation time, reagent concentration) is_off_target->optimize_assay No use_controls Use negative and positive controls check_concentration->use_controls genetic_validation Validate with genetic knockdown/knockout of the intended target use_controls->genetic_validation on_target Likely on-target effect genetic_validation->on_target Phenotype replicated off_target Likely off-target effect genetic_validation->off_target Phenotype not replicated optimize_assay->on_target

References

Physalin F stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of Physalin F, a secosteroid with potent anti-inflammatory and immunomodulatory activities. The following frequently asked questions (FAQs) and troubleshooting tips are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound powder should be stored at -20°C for up to three years. Ensure the container is tightly sealed and protected from moisture and light.

Q2: How should I prepare and store a stock solution of this compound?

This compound is soluble in several organic solvents.[1] The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. Once in solution, it is recommended to store aliquots at -80°C for up to one year to maintain stability. For shorter-term storage, solutions can be kept at -20°C for up to one month.[2] Always ensure the solution is stored in a tightly sealed container away from light.[2]

Q3: What should I do if the compound precipitates out of solution?

If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2] For in vivo formulations, specific solvent systems are recommended to improve solubility.[2][3]

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways under various conditions are not extensively detailed in the provided literature, the structure of this compound, a complex secosteroid, suggests potential susceptibility to hydrolysis, oxidation, and photolysis.[4] Stress testing, including exposure to elevated temperatures, humidity, a range of pH values, and light, can help identify likely degradation products and establish the intrinsic stability of the molecule.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Inactivity or Reduced Potency Improper storage leading to degradation.Ensure this compound is stored at the correct temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.[2][3] Prepare fresh solutions if degradation is suspected.
Precipitation in Stock Solution Solvent saturation or temperature fluctuations.Use sonication or gentle warming to redissolve the compound.[2] Consider preparing a less concentrated stock solution if precipitation persists.
Inconsistent Experimental Results Instability of the compound in the experimental buffer or media.Perform a stability test of this compound in your specific experimental medium. It is also advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventConcentrationNotes
DMSO≥ 60 mg/mL (113.95 mM)Sonication is recommended to aid dissolution.[3]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleSpecific concentrations not provided.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.11 mg/mL (2.11 mM)A clear solution can be achieved; suitable for in vivo studies.[2]
10% DMSO + 90% Corn Oil≥ 1 mg/mL (1.90 mM)A clear solution can be achieved; suitable for in vivo studies.[2]
Table 2: Recommended Storage Conditions
FormStorage TemperatureDurationRecommendations
Solid Powder-20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[3]
In Solvent (e.g., DMSO)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
In Solvent (e.g., DMSO)-20°C1 monthFor short-term storage.[2]

Experimental Protocols

Protocol for Assessing the Stability of a this compound Stock Solution

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for analysis by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This initial analysis will serve as the baseline (100% purity).

  • Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Analyze the retrieved aliquots using the same HPLC method as in step 2. Quantify the peak area of this compound and any new peaks that may correspond to degradation products.

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial (Time 0) peak area to determine the percentage of the compound remaining. A significant change is often defined as a 5-10% loss of the active substance.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use prep_start Receive Solid This compound weigh Weigh Compound prep_start->weigh dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate aliquot Aliquot Stock Solution sonicate->aliquot long_term Long-Term Storage -80°C (1 year) aliquot->long_term short_term Short-Term Storage -20°C (1 month) aliquot->short_term thaw Thaw Aliquot long_term->thaw short_term->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for the preparation and storage of this compound solutions.

signaling_pathway cluster_wnt Wnt/β-catenin Signaling Pathway wnt Wnt fzd Frizzled Receptor wnt->fzd binds destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) fzd->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation ubiquitin Ubiquitination & Proteasomal Degradation beta_catenin->ubiquitin nucleus Nucleus beta_catenin->nucleus accumulates & translocates transcription Target Gene Transcription nucleus->transcription physalin_f This compound physalin_f->destruction_complex promotes binding of YAP, accelerating degradation physalin_f->beta_catenin increases ubiquitination

Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.[6][7]

References

Technical Support Center: Optimizing Flow Cytometry for Physalin F-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry gating in the study of Physalin F-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced apoptosis?

A1: this compound, a secosteroid isolated from Physalis angulata L., induces apoptosis in cancer cells through multiple signaling pathways.[1][2] Key mechanisms include the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] It has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways, which are crucial for cell survival and proliferation.[1][3] Furthermore, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and by suppressing the NF-κB signaling pathway.[4][5]

Q2: Which cell lines are sensitive to this compound?

A2: this compound has demonstrated cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines. These include, but are not limited to, non-small cell lung cancer (H460, A549, H1650, H1975), renal carcinoma (A498, ACHN, UO-31), breast cancer (T-47D), and others such as hepatoma, cervical cancer, and colon cancer cell lines.[1][4][6][7]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and experimental conditions. The reported IC50 values are generally in the low micromolar range. For a comparative overview, refer to the table below.

Cell LineCancer TypeIC50 (µM)
H460Non-Small Cell Lung Cancer1.30
H1975Non-Small Cell Lung Cancer0.83
H1650Non-Small Cell Lung Cancer1.56
A498Renal CarcinomaPotent activity noted
CORL23Large Cell Lung Carcinoma< 2.0
MCF-7Breast Cancer0.4 - 1.92
22Rv1Prostate Cancer< 2.0
796-OKidney Cancer< 2.0
HT1080Fibrosarcoma< 2.0
HeLaCervical Cancer< 2.0
HCT-116Colorectal Cancer< 2.0
HL-60Promyelocytic Leukemia< 2.0

Note: This table summarizes data from multiple sources and experimental conditions may vary.[1][2]

Troubleshooting Guide for Flow Cytometry Gating

This guide addresses common issues encountered during the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Issue Potential Cause Recommended Solution
High background fluorescence in the untreated control group Cell handling and preparation: Over-trypsinization or harsh cell scraping can damage cell membranes, leading to non-specific Annexin V and PI staining.Use a gentle cell detachment method, such as accutase or scraping on ice. Minimize centrifugation speed and vortexing.
Reagent concentration: Excessive concentrations of Annexin V or PI can lead to non-specific binding.Titrate Annexin V and PI to determine the optimal staining concentration for your specific cell type and experimental conditions.
Compensation issues: Incorrect compensation settings can result in spectral overlap between fluorochromes, leading to false positives.Prepare single-stained compensation controls for each fluorochrome used in the experiment to accurately set compensation.
Weak or no Annexin V signal in this compound-treated cells Inadequate incubation time or concentration: The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis.Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction with this compound in your cell line.
Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps if only the adherent population is collected.Collect both the supernatant and adherent cells to ensure the entire cell population is analyzed.
Reagent issues: Annexin V binding is calcium-dependent. The binding buffer may lack sufficient calcium.Ensure the use of a 1X Annexin V binding buffer containing calcium.
High percentage of Annexin V+/PI+ (late apoptotic/necrotic) cells and low percentage of Annexin V+/PI- (early apoptotic) cells Over-induction of apoptosis: The concentration of this compound or the incubation time may be too high, causing rapid progression to late-stage apoptosis or necrosis.Reduce the concentration of this compound or shorten the incubation time to capture cells in the early stages of apoptosis.
Delayed sample acquisition: Prolonged time between staining and analysis can lead to the progression of apoptosis and loss of membrane integrity.Analyze samples on the flow cytometer as soon as possible after staining is complete.
Poor separation between cell populations (live, early apoptotic, late apoptotic) Cell debris: The presence of cell debris can interfere with proper gating and population identification.Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.
Instrument settings: Suboptimal voltage settings for FSC, SSC, and fluorescence channels can lead to poor population resolution.Optimize photomultiplier tube (PMT) voltages for each channel using unstained and single-stained controls to ensure clear separation of populations.

Experimental Protocols

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., based on pre-determined IC50 values) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the culture medium containing floating (apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Gently detach the adherent cells using a non-enzymatic cell dissociation solution (e.g., Accutase) or by gentle scraping on ice.

    • Combine the detached cells with the cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step twice.

Protocol for Annexin V and Propidium Iodide (PI) Staining
  • Cell Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound-Induced Apoptosis Analysis

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant detach_adherent Detach Adherent Cells treatment->detach_adherent combine_cells Combine Populations collect_supernatant->combine_cells detach_adherent->combine_cells wash_cells Wash Cells combine_cells->wash_cells stain_annexin_v Stain with Annexin V-FITC wash_cells->stain_annexin_v stain_pi Stain with Propidium Iodide stain_annexin_v->stain_pi flow_cytometry Flow Cytometry Analysis stain_pi->flow_cytometry gating Gating and Quantification flow_cytometry->gating

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Signaling Pathways of this compound-Induced Apoptosis

physalin_f_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus physalin_f This compound pi3k_akt PI3K/AKT Pathway physalin_f->pi3k_akt Inhibits ras_mapk RAS/MAPK Pathway physalin_f->ras_mapk Inhibits ros ROS Generation physalin_f->ros nf_kb NF-κB Pathway physalin_f->nf_kb Inhibits apoptosis Apoptosis pi3k_akt->apoptosis Survival Signal (Blocked) ras_mapk->apoptosis Survival Signal (Blocked) mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction nf_kb->apoptosis Survival Signal (Blocked) cytochrome_c Cytochrome c Release mitochondrial_dysfunction->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis.

References

Technical Support Center: Optimizing Physalin F Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Physalin F treatment time to achieve maximal experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

A1: The effective concentration of this compound is cell-line dependent. However, most in vitro studies report cytotoxic and apoptotic effects in the low micromolar (µM) range. For instance, in non-small cell lung cancer (NSCLC) cell lines, significant inhibition of cell viability is observed at concentrations between 0.2 µM and 1.6 µM.[1] For human renal carcinoma cells, IC50 values have been reported to be in a similar range.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How long should I treat my cells with this compound to observe a significant effect?

A2: The optimal treatment time for this compound can vary from hours to days, depending on the cell type and the endpoint being measured. For cell viability assays in NSCLC cells, significant effects are observed after 48 to 72 hours of treatment.[1] In studies on human renal carcinoma cells, time-dependent increases in apoptosis were seen over a 24-hour period.[2][3] For signaling pathway studies, shorter time points (e.g., 3, 6, 12, 18, 24 hours) are often used to detect changes in protein expression or phosphorylation.[4] A time-course experiment is essential to determine the ideal treatment duration for your specific experimental question.

Q3: I am not observing the expected level of apoptosis. What could be the reason?

A3: Several factors could contribute to a lower-than-expected apoptotic response. First, ensure that the this compound concentration and treatment time are optimized for your cell line. As mentioned, a dose-response and time-course experiment is crucial. Second, consider the confluency of your cells; overly confluent or sparse cultures can respond differently to treatment. Third, the mechanism of action of this compound can be complex, involving pathways that may not lead to apoptosis in all cell types. For example, in some contexts, its primary effect might be immunomodulatory rather than directly cytotoxic.[5] Finally, ensure your apoptosis detection method is sensitive enough and that you are looking at the appropriate time points for early and late apoptotic events.

Q4: this compound is affecting multiple signaling pathways. How do I isolate the pathway of interest?

A4: this compound is known to modulate several signaling pathways, including Wnt/β-catenin, NF-κB, PI3K/AKT, and RAS/MAPK.[1][2][6] To investigate a specific pathway, you can use inhibitors or activators of that pathway in combination with this compound treatment. For example, to confirm the role of the PI3K/AKT pathway, you could use a PI3K inhibitor and observe if it enhances or mitigates the effects of this compound.[7] Western blotting for key proteins within the pathway of interest at different time points after this compound treatment can also help elucidate the primary targets and downstream effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Cell Viability in Control Group - Cell culture contamination- Suboptimal cell culture conditions- High passage number of cells- Check for microbial contamination.- Ensure proper media, supplements, and incubator conditions.- Use cells with a lower passage number.
Inconsistent Results Between Experiments - Variation in cell seeding density- Inconsistent this compound concentration- Differences in treatment duration- Standardize cell seeding protocols.- Prepare fresh this compound dilutions for each experiment from a reliable stock.- Use a precise timer for treatment periods.
No Effect of this compound Treatment - Sub-optimal concentration or treatment time- Cell line is resistant to this compound- Inactive this compound compound- Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment.- Research the sensitivity of your cell line to similar compounds.- Verify the purity and activity of your this compound stock.
Difficulty in Detecting Phosphorylated Proteins by Western Blot - Short half-life of phosphorylated proteins- Inefficient protein extraction- Suboptimal antibody concentration- Harvest cells at earlier time points after treatment.- Use lysis buffers containing phosphatase inhibitors.- Titrate your primary and secondary antibodies to find the optimal concentration.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Time (hours)
A498Human Renal Carcinoma~1.4 (as µg/mL)24
ACHNHuman Renal Carcinoma~2.18 (as µg/mL)24
UO-31Human Renal Carcinoma~2.81 (as µg/mL)24
H460Non-small Cell Lung CancerNot specified48 & 72
A549Non-small Cell Lung CancerNot specified48 & 72
H1650Non-small Cell Lung CancerNot specified48 & 72
H1975Non-small Cell Lung CancerNot specified48 & 72
T-47DHuman Breast Carcinoma~3.60 (as µg/mL)Not specified

Table 2: Experimental Conditions for Observing this compound Effects

ExperimentCell LineThis compound ConcentrationTreatment TimeObserved Effect
Cell Viability (CCK-8)H460, A549, H1650, H19750, 0.2, 0.4, 0.6, 0.8, 1.2, 1.6 µM48 and 72 hoursInhibition of cell viability
Apoptosis (Flow Cytometry)A4981, 3, 10 µg/mL24 hoursIncreased sub-G1 population
Western Blot (Signaling)A49810 µg/mL3, 6, 8, 12, 18, 24 hoursModulation of apoptosis-related proteins
Western Blot (Signaling)H460, H1975Not specified48 hoursDown-regulation of p-AKT and p-ERK

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.[8]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting

This protocol outlines the steps for analyzing changes in protein expression in response to this compound treatment.[9][10]

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells with lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Physalin_F_Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h Incubation Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) 24-72h Apoptosis (Annexin V) Apoptosis (Annexin V) This compound Treatment->Apoptosis (Annexin V) 24-48h Protein Analysis (Western Blot) Protein Analysis (Western Blot) This compound Treatment->Protein Analysis (Western Blot) 3-48h IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis (Annexin V)->Apoptotic Cell Percentage Protein Expression Levels Protein Expression Levels Protein Analysis (Western Blot)->Protein Expression Levels

Caption: Experimental workflow for assessing this compound efficacy.

Physalin_F_Wnt_Signaling This compound This compound Destruction Complex Destruction Complex This compound->Destruction Complex promotes assembly Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 binds Frizzled/LRP5/6->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF translocates to nucleus and binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

Physalin_F_NFkB_Signaling This compound This compound ROS ROS This compound->ROS induces NF-κB (p65/p50) NF-κB (p65/p50) This compound->NF-κB (p65/p50) suppresses nuclear translocation IKK IKK ROS->IKK inhibits activation of IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB (p65/p50) degrades, releasing Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation undergoes Pro-survival Gene Expression Pro-survival Gene Expression Nuclear Translocation->Pro-survival Gene Expression activates

Caption: this compound's modulation of the NF-κB signaling pathway.

Physalin_F_PI3K_AKT_Signaling This compound This compound p-AKT p-AKT This compound->p-AKT down-regulates PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT recruits and activates AKT->p-AKT is phosphorylated to Downstream Effectors Downstream Effectors p-AKT->Downstream Effectors activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promotes

References

Technical Support Center: Troubleshooting Physalin F Interference in Assay Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from Physalin F in their experimental assays. The following questions and answers address common issues and provide detailed protocols to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might lead to assay interference?

A1: this compound is a complex secosteroid with several chemical features that can potentially interfere with assay readouts. Understanding these properties is the first step in troubleshooting.

  • Structure: It possesses an α,β-unsaturated ketone moiety.[1] This functional group can act as a Michael reaction acceptor, meaning it can react with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins or in assay reagents like glutathione.[1][2]

  • Solubility: this compound is highly soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] However, it has poor solubility in aqueous solutions, which can lead to precipitation when diluted from a DMSO stock into aqueous assay buffers.

  • Appearance: In solid form, this compound is a white to off-white powder. This physical characteristic makes it unlikely to interfere with colorimetric assays through its own color.

Q2: My results from an absorbance-based assay (e.g., ELISA, BCA protein assay) are inconsistent when using this compound. What could be the cause?

A2: Inconsistent results in absorbance-based assays could be due to the inherent spectroscopic properties of this compound.

  • UV Absorbance: Physalins, as a class of compounds, exhibit strong absorbance in the ultraviolet range. For instance, Physalin D, H, and K have a maximum absorbance (λmax) at approximately 230 nm.[4] It is highly probable that this compound has a similar absorbance profile. If your assay measures absorbance near this wavelength, the readings could be artificially inflated.

Troubleshooting Guides

Issue 1: Suspected Interference with Absorbance-Based Assays

If you suspect this compound is interfering with your absorbance-based assay, follow this troubleshooting workflow:

cluster_0 Troubleshooting Absorbance Interference start Inconsistent absorbance readings step1 Run a spectrum scan of this compound in your assay buffer (200-800 nm) start->step1 decision1 Does this compound absorb at your assay wavelength? step1->decision1 step2a Select an alternative assay with a different detection wavelength decision1->step2a Yes step2b Create a standard curve for this compound at the assay wavelength and subtract the background absorbance decision1->step2b Yes end Accurate results decision1->end No step3 Re-run experiment with corrected values or new assay step2a->step3 step2b->step3 step3->end

Caption: Workflow for troubleshooting absorbance interference.

Experimental Protocol: Measuring this compound Absorbance Spectrum

  • Prepare a stock solution of this compound in 100% DMSO.

  • Dilute the stock solution to the final working concentration used in your assay in the same aqueous buffer, ensuring the final DMSO concentration is consistent with your experimental conditions (typically <0.5%).

  • Use a UV-Vis spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm.

  • Use the assay buffer with the same final DMSO concentration as your blank.

  • Analyze the resulting spectrum to identify any absorbance peaks, particularly at or near the wavelength used for your assay's measurements.

Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Buffers

This compound's low aqueous solubility can be a significant source of error, leading to inconsistent effective concentrations and light scattering that can interfere with optical measurements.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 100 mg/mL[3]Ultrasonic assistance may be needed. Hygroscopic; use freshly opened DMSO.
ChloroformSoluble[3]-
DichloromethaneSoluble[3]-
Ethyl AcetateSoluble[3]-
AcetoneSoluble[3]-
Aqueous BuffersPoorly solubleProne to precipitation upon dilution from organic stock solutions.

Experimental Protocol: Improving this compound Solubility in Aqueous Media

  • Prepare a high-concentration stock solution in 100% DMSO.

  • When diluting into your aqueous assay buffer, perform serial dilutions rather than a single large dilution.

  • Vortex or sonicate the solution briefly after each dilution step to aid in dissolution.

  • Visually inspect for precipitation before adding the compound to your experimental setup. If precipitation is observed, consider using a small amount of a biocompatible surfactant or co-solvent, but first, verify that it does not interfere with your assay.

  • Always prepare fresh dilutions of this compound for each experiment to avoid issues with stability and precipitation over time.

Issue 3: Potential Interference with Cell Viability Assays (e.g., MTT, XTT)

While many studies successfully use the MTT assay to measure the cytotoxic effects of this compound, the possibility of direct chemical interference should not be overlooked, especially with compounds that have reducing potential.[5]

Table 2: Potential for Interference in Common Viability Assays

Assay TypePrinciplePotential Interference by this compound
MTT/XTT Reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.The α,β-unsaturated ketone in this compound could potentially act as a reducing agent, leading to non-enzymatic reduction of the tetrazolium salt and a false-positive signal for cell viability.
LDH Release Measurement of lactate dehydrogenase (LDH) released from damaged cells.Unlikely to have direct chemical interference, but precipitation of this compound could affect cell health and LDH release.
ATP-based (e.g., CellTiter-Glo) Luciferase-based detection of ATP as a marker of viable cells.Potential for interference with the luciferase enzyme (see Issue 4).
Crystal Violet Staining of adherent cells.Unlikely to interfere, as it is a direct measure of cell number.

Experimental Protocol: Cell-Free MTT Reduction Assay

  • Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.

  • Add the MTT reagent to this solution in a multi-well plate, following the same protocol you would for your cell-based assay.

  • Incubate for the same duration as your cellular assay.

  • Add the solubilizing agent and measure the absorbance.

  • Compare the absorbance of the this compound-containing wells to a vehicle control (medium with DMSO). A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Issue 4: Suspected Interference with Luminescence or Fluorescence-Based Assays

Natural products are known to sometimes interfere with light-based assays through quenching or by possessing intrinsic fluorescence.

cluster_1 Troubleshooting Luminescence/Fluorescence Interference start Anomalous light emission/quenching step1 Measure intrinsic fluorescence/luminescence of this compound in assay buffer start->step1 decision1 Does this compound emit light at the detection wavelength? step1->decision1 step2a Run a cell-free assay with the reporter enzyme and substrate in the presence of this compound decision1->step2a No end Reliable results decision1->end Yes (Subtract background) decision2 Is the signal quenched or enhanced? step2a->decision2 step3a Consider an alternative assay with a different reporter system decision2->step3a Yes step3b If quenching is consistent, it may be possible to correct for it with a standard curve decision2->step3b Yes decision2->end No step3a->end step3b->end

Caption: Workflow for troubleshooting light-based assay interference.

Experimental Protocol: Assessing Interference with Luciferase Assays

  • In a cell-free system, combine the luciferase enzyme and its substrate in your assay buffer.

  • Add this compound at various concentrations, including those used in your experiments.

  • Measure the luminescence immediately and over time.

  • A decrease in luminescence compared to a vehicle control suggests that this compound may be inhibiting the luciferase enzyme or quenching the luminescent signal. An increase could indicate stabilization of the enzyme.

  • If interference is detected, consider using a different type of reporter (e.g., a fluorescent protein with different spectral properties) or a non-enzymatic readout.

Signaling Pathway Considerations

This compound is known to modulate several signaling pathways, which is important to consider when interpreting results from cell-based assays. For example, its effects on NF-κB and reactive oxygen species (ROS) generation can influence cell health and metabolism, which are the very parameters being measured in many assays.[6]

cluster_2 This compound Mechanism of Action physalin_f This compound ros Increased ROS physalin_f->ros nf_kb NF-κB Inhibition physalin_f->nf_kb mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis nf_kb->apoptosis mitochondria->apoptosis

Caption: Simplified signaling pathway of this compound.

By systematically addressing these potential sources of interference, researchers can confidently utilize this compound in a wide range of biological assays and obtain more accurate and reproducible data.

References

Validation & Comparative

Physalin F vs. Physalin B: A Comparative Guide to Leukemia Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-leukemic properties of two naturally occurring seco-steroids, Physalin F and Physalin B. Derived from plants of the Physalis genus, these compounds have demonstrated significant potential in cancer research. This document synthesizes available experimental data to objectively compare their performance in inhibiting leukemia cell growth, detailing the underlying mechanisms and providing standardized protocols for further investigation.

Data Presentation: Cytotoxicity Against Human Leukemia Cell Lines

Both this compound and Physalin B have been shown to inhibit the growth of several human leukemia cell lines. A direct comparative study by Chiang et al. (1992) concluded that this compound exhibits stronger activity against various leukemia cells than Physalin B, with particularly pronounced effects against acute myeloid leukemia (KG-1) and a B-cell acute lymphoid leukemia cell line.[1][2] The enhanced potency of this compound is attributed to the presence of a functional epoxy group at carbons 5 and 6, in contrast to the double bond found in the same position on Physalin B.[1][2]

While the foundational comparative study did not provide specific 50% inhibitory concentration (IC50) values, the table below compiles available data from various sources to provide a quantitative perspective on the cytotoxic potential of these two compounds against leukemia cell lines. It is important to note that these values were not all generated in a single, head-to-head comparative experiment and thus should be interpreted with consideration for potential variations in experimental conditions.

CompoundCell LineLeukemia TypeIC50 (µM)Reference
This compound P388Lymphocytic LeukemiaIn vivo antitumor effect[3]
Physalin B K562Erythroleukemia-[1]
APM1840Acute T-lymphoid Leukemia-[1]
HL-60Acute Promyelocytic Leukemia-[1]
KG-1Acute Myeloid Leukemia-[1]
CTV1Acute Monocytic Leukemia-[1]
B-cellAcute B-lymphoid Leukemia-[1]
JurkatT-cell LeukemiaInduces apoptosis at 16µM[4]

Note: The study by Chiang et al. (1992) demonstrated inhibition but did not report specific IC50 values. The table reflects the cell lines tested in that direct comparative study.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific needs of an investigation into the effects of physalins on leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and Physalin B on leukemia cells.

  • Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound and Physalin B in culture medium. Add 100 µL of the physalin solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with desired concentrations of this compound or Physalin B for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat leukemia cells with this compound or Physalin B as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: After treatment with physalins, wash the leukemia cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p65, phospho-p65, IκBα, phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

To further elucidate the comparative evaluation and mechanisms of action of this compound and Physalin B, the following diagrams are provided.

G Comparative Workflow for Evaluating Anti-Leukemic Effects cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Investigation cluster_3 Comparative Analysis LeukemiaCells Leukemia Cell Lines (K562, KG-1, HL-60) Treatment Treat with this compound & Physalin B (Dose-response) LeukemiaCells->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (NF-κB, MAPK pathways) Apoptosis->WesternBlot CellCycle->WesternBlot Comparison Compare Potency & Mechanisms of this compound vs. Physalin B WesternBlot->Comparison

Comparative Experimental Workflow

G Proposed Signaling Pathways of Physalins in Cancer Cells cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 p53 Pathway Physalins This compound / Physalin B IKK IKK Physalins->IKK MAPK MAPK (ERK, JNK, p38) Physalins->MAPK p53 p53 Physalins->p53 IkBa IκBα IKK->IkBa inhibits phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits degradation Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB prevents GeneTranscription Anti-apoptotic Gene Transcription (e.g., Bcl-2) Nucleus_NFkB->GeneTranscription inhibits Apoptosis_Inhibition Apoptosis Inhibition GeneTranscription->Apoptosis_Inhibition AP1 AP-1 MAPK->AP1 activates Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis AP1->Cell_Cycle_Apoptosis p21 p21 p53->p21 activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Signaling Pathways Modulated by Physalins

G Logical Relationship of Physalin-Induced Cellular Effects Physalin This compound / Physalin B Treatment Pathway_Modulation Modulation of Signaling Pathways (e.g., NF-κB, MAPK, p53) Physalin->Pathway_Modulation Cell_Cycle Cell Cycle Arrest (G1/S or G2/M phase) Pathway_Modulation->Cell_Cycle Apoptosis_Induction Induction of Apoptosis Pathway_Modulation->Apoptosis_Induction Cell_Death Leukemia Cell Death Cell_Cycle->Cell_Death Apoptosis_Induction->Cell_Death

Logical Flow of Cellular Effects

References

A Comparative Analysis of the Immunosuppressive Properties of Physalin F and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive effects of Physalin F, a naturally occurring seco-steroid, and Dexamethasone, a synthetic glucocorticoid widely used in clinical practice. This analysis is supported by experimental data on their respective impacts on lymphocyte proliferation, cytokine production, and underlying molecular mechanisms.

Executive Summary

Both this compound and Dexamethasone exhibit potent immunosuppressive activities by inhibiting key aspects of T-cell activation. Experimental evidence demonstrates that this compound effectively suppresses lymphocyte proliferation and the production of both Th1 and Th2 cytokines. Its mechanism of action involves the inhibition of the calcineurin and NF-κB signaling pathways. Dexamethasone, a cornerstone of anti-inflammatory and immunosuppressive therapy, acts through the glucocorticoid receptor to modulate gene expression, leading to a broad suppression of immune responses. Notably, studies indicate a synergistic effect when this compound and Dexamethasone are used in combination, suggesting potential for novel therapeutic strategies.

Quantitative Comparison of Immunosuppressive Efficacy

The following tables summarize the quantitative data from comparative studies on the effects of this compound and Dexamethasone on lymphocyte proliferation and cytokine production.

Table 1: Inhibition of Lymphocyte Proliferation

CompoundEC50 (µM) - IndividualEC50 (µM) - In CombinationCell TypeStimulant
This compound 0.65[1][2]0.006 (with Dexamethasone)[1][2]Mouse SplenocytesConcanavalin A[2]
Dexamethasone 0.055[1][2]0.004 (with this compound)[1][2]Mouse SplenocytesConcanavalin A[2]

Table 2: Inhibition of Cytokine Production by Activated Mouse Splenocytes

CytokineThis compound (2 µM) InhibitionDexamethasone (1 µM) Inhibition
IL-2 Significant reduction[2][3][4][5]Significant reduction[2][3][4][5]
IFN-γ Significant reduction[2][3][4][5]Significant reduction[2][3][4][5]
IL-4 Significant reduction[2][3][4][5]Significant reduction[2][3][4][5]
IL-10 Significant reduction[2][3][4][5]Significant reduction[2][3][4][5]

Note: The effects of this compound at 2 µM were reported to be equal to or superior to those observed with Dexamethasone at 1 µM for the inhibition of these cytokines.[2]

Table 3: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineThis compound (10 µM) InhibitionDexamethasone Inhibition
IL-2 Significant reduction[6]Reduced[7]
TNF-α Significant reduction[6]Reduced[7]
IFN-γ Significant reduction[6]Weakly inhibited[7]
IL-6 Significant reduction[6]Reduced[7]
IL-10 Significant reduction[6]Weakly inhibited[7]
IL-4 Not reportedReduced[7]

Mechanisms of Action

This compound

This compound exerts its immunosuppressive effects through at least two key signaling pathways:

  • Calcineurin Inhibition: this compound has been shown to reduce the activity of calcineurin, a calcium-dependent phosphatase crucial for T-cell activation.[2][3][4][5] By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes like IL-2.

  • NF-κB Pathway Suppression: this compound also suppresses the activation of NF-κB.[8][9][10] It has been observed to inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB.[8][10] The NF-κB pathway is central to the inflammatory response and the expression of numerous pro-inflammatory genes.

Physalin_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IKK IKK TCR->IKK IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_n NF-κB NFkB_p65_p50->NFkB_n PhysalinF This compound PhysalinF->Calcineurin Inhibits PhysalinF->NFkB_p65_p50 Inhibits Translocation Gene Cytokine Gene Expression (e.g., IL-2) NFAT_n->Gene NFkB_n->Gene

Caption: Simplified signaling pathway for this compound's immunosuppressive action.
Dexamethasone

Dexamethasone, as a glucocorticoid, operates through a well-established mechanism:

  • Glucocorticoid Receptor Activation: Dexamethasone diffuses into the cell and binds to the cytosolic glucocorticoid receptor (GR).[11][12][13]

  • Nuclear Translocation and Gene Regulation: The Dexamethasone-GR complex translocates to the nucleus where it can act in two primary ways:

    • Transactivation: It can directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.[14]

    • Transrepression: It can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[13][14]

  • T-Cell Proliferation and Differentiation: Dexamethasone can suppress T-cell proliferation and differentiation, with naive T-cells being particularly sensitive.[15][16] This is partly achieved by attenuating the CD28 co-stimulatory pathway.[15][16]

Dexamethasone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_n Dex-GR Complex Dex_GR->Dex_GR_n GRE Glucocorticoid Response Elements (GREs) Dex_GR_n->GRE NFkB_AP1 NF-κB / AP-1 Dex_GR_n->NFkB_AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_Inflammatory_Genes

Caption: Mechanism of action for Dexamethasone via the Glucocorticoid Receptor.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the immunosuppressive effects of this compound and Dexamethasone.

Lymphocyte Proliferation Assay

This experiment evaluates the ability of the compounds to inhibit the proliferation of lymphocytes upon stimulation.

Lymphocyte_Proliferation_Workflow cluster_workflow Experimental Workflow step1 Isolate splenocytes (from BALB/c mice) step2 Culture splenocytes with Concanavalin A (2 µg/mL) and varying concentrations of This compound (0.5, 1, 2 µM) or Dexamethasone (1 µM) step1->step2 step3 Incubate for 72 hours step2->step3 step4 Assess proliferation using a luminescent cell viability assay (e.g., CellTiter-Glo®) step3->step4 step5 Calculate EC50 values step4->step5

Caption: Workflow for the lymphocyte proliferation assay.
  • Cell Source: Splenocytes are isolated from BALB/c mice.[3]

  • Cell Culture: Cells are cultured in appropriate media and stimulated with a mitogen, such as Concanavalin A (e.g., 2 µg/mL), to induce proliferation.[3]

  • Treatment: The cultured cells are treated with a range of concentrations of this compound (e.g., 0.5, 1, and 2 µM) or Dexamethasone (e.g., 1 µM).[3]

  • Incubation: The cells are incubated for a period of 72 hours.[3]

  • Proliferation Measurement: Cell proliferation is quantified using methods such as a luminescent cell viability assay or [3H]-thymidine uptake.[3][6]

Cytokine Production Assay

This experiment measures the levels of cytokines secreted by activated lymphocytes in the presence of the test compounds.

  • Cell Source and Stimulation: Similar to the proliferation assay, splenocytes are isolated and stimulated with Concanavalin A (e.g., 5 µg/mL).[2][17]

  • Treatment: Stimulated cells are treated with this compound or Dexamethasone at desired concentrations.

  • Incubation: The cells are incubated for 48 hours to allow for cytokine production and secretion.[2][17]

  • Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[2][6][17]

Calcineurin Activity Assay

This assay directly measures the enzymatic activity of calcineurin in cell lysates.

  • Cell Preparation and Treatment: Mouse splenocytes are stimulated with Concanavalin A (5 µg/mL) and treated with this compound (1 µM) or a known calcineurin inhibitor like Cyclosporine A (1 µM) for 48 hours.[2]

  • Cell Lysis: After incubation, the cells are lysed to release intracellular contents, including calcineurin.

  • Activity Measurement: The calcineurin activity in the cell lysate is determined using a colorimetric assay that measures the dephosphorylation of a specific substrate.[2]

Conclusion

This compound demonstrates potent immunosuppressive effects that are comparable, and in some aspects superior, to those of Dexamethasone at similar concentrations. Its distinct mechanism of action, involving the inhibition of the calcineurin and NF-κB pathways, makes it a compelling candidate for further investigation as an immunomodulatory agent. The synergistic interaction observed between this compound and Dexamethasone is particularly noteworthy, as it opens up the possibility of combination therapies that could enhance efficacy while potentially reducing the required doses and associated side effects of glucocorticoids. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of immune-mediated diseases.

References

A Comparative Analysis of Physalin F and Cyclosporine A as Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Physalin F, a natural seco-steroid, and Cyclosporine A, a well-established immunosuppressant, as inhibitors of the serine/threonine phosphatase, calcineurin. This comparison is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

Mechanism of Action: Targeting the Calcineurin-NFAT Pathway

Calcineurin is a critical enzyme in the T-cell activation pathway. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the expression of various cytokines, most notably Interleukin-2 (IL-2), a key factor in T-cell proliferation and the adaptive immune response.

Cyclosporine A (CsA) exerts its immunosuppressive effects by first binding to an intracellular protein called cyclophilin.[1][2] This CsA-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[1][2] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other pro-inflammatory cytokines is suppressed.[1][2]

This compound , a compound isolated from plants of the Physalis genus, has been identified as a potent immunosuppressive agent.[3] Recent studies have demonstrated that its mechanism of action also involves the inhibition of the calcineurin pathway, making it a subject of interest for the development of new immunomodulatory drugs.[3] While the precise binding partner for this compound in the cell is not as well-elucidated as that of CsA, it has been shown to reduce calcineurin activity in activated lymphocytes.[3]

Calcineurin_NFAT_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Activation Ca_Influx Ca²⁺ Influx TCR->Ca_Influx Calcineurin_inactive Inactive Calcineurin Ca_Influx->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Ca²⁺/Calmodulin NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocation Inhibition_Mechanism cluster_csA Cyclosporine A cluster_phyF This compound CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin binds CsA_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Complex Calcineurin Active Calcineurin CsA_Complex->Calcineurin Inhibits PhyF This compound PhyF->Calcineurin Inhibits Experimental_Workflow cluster_assay1 Calcineurin Phosphatase Assay cluster_assay2 NFAT Reporter Assay A1 Prepare Reagents (Enzyme, Substrate, Inhibitors) A2 Plate Inhibitors & Pre-incubate with Enzyme A1->A2 A3 Add Substrate (Start Reaction) A2->A3 A4 Incubate at 30°C A3->A4 A5 Add Malachite Green (Stop & Detect) A4->A5 A6 Read Absorbance (~620 nm) A5->A6 B1 Seed Jurkat-NFAT Cells B2 Treat with Inhibitors B1->B2 B3 Stimulate Cells (PMA/Ionomycin) B2->B3 B4 Incubate at 37°C (6-16 hours) B3->B4 B5 Add Luciferase Reagent B4->B5 B6 Read Luminescence B5->B6

References

A Comparative Analysis of Physalin F and Physalin H on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physalins, a class of seco-steroids derived from plants of the Physalis genus, have garnered significant attention for their potent immunomodulatory and anti-inflammatory properties. Among the various physalins, Physalin F and Physalin H have emerged as promising candidates for therapeutic development due to their distinct effects on cytokine production. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in their investigations and drug discovery efforts.

Divergent Effects on T-Helper Cell Cytokine Profiles

Experimental evidence reveals that while both this compound and Physalin H possess immunosuppressive capabilities, they exert differential effects on the production of key cytokines that govern T-helper (Th) cell differentiation and function. This divergence suggests distinct therapeutic potentials for inflammatory and autoimmune diseases.

A key study demonstrated that Physalin H modulates the Th1/Th2 balance by decreasing the secretion of Th1-associated cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while simultaneously increasing the secretion of Th2-associated cytokines, Interleukin-4 (IL-4) and Interleukin-10 (IL-10)[1]. This action suggests a potential role for Physalin H in conditions characterized by excessive Th1-mediated inflammation.

In contrast, this compound has been shown to broadly suppress the production of both Th1 and Th2 cytokines. In studies utilizing concanavalin A-stimulated mouse splenocytes, this compound significantly reduced the levels of IL-2, IFN-γ, IL-4, and IL-10[2]. Furthermore, in peripheral blood mononuclear cells (PBMCs) from patients with Human T-lymphotropic virus type 1 (HTLV-1)-associated myelopathy/tropical spastic paraparesis (HAM/TSP), this compound was found to decrease the production of IL-2, IL-6, IL-10, Tumor Necrosis Factor-alpha (TNF-α), and IFN-γ[3].

Quantitative Analysis of Cytokine Production

The following tables summarize the quantitative data from key studies, illustrating the distinct effects of this compound and Physalin H on cytokine production. It is important to note that the data for each physalin were generated in different experimental systems, which should be considered when making direct comparisons.

Table 1: Effect of this compound on Cytokine Production in Concanavalin A-Stimulated Mouse Splenocytes [2]

CytokineTreatment ConditionConcentration (pg/mL)% Inhibition
IL-2 Control (Con A)~1500-
This compound (0.5 µM)~1000~33%
This compound (1 µM)~500~67%
This compound (2 µM)~250~83%
IFN-γ Control (Con A)~3000-
This compound (0.5 µM)~2000~33%
This compound (1 µM)~1000~67%
This compound (2 µM)~500~83%
IL-4 Control (Con A)~150-
This compound (0.5 µM)~100~33%
This compound (1 µM)~50~67%
This compound (2 µM)~25~83%
IL-10 Control (Con A)~400-
This compound (0.5 µM)~250~38%
This compound (1 µM)~150~63%
This compound (2 µM)~50~88%

Table 2: Effect of this compound on Cytokine Production in PBMCs from HTLV-1 Patients [3][4]

CytokineTreatment ConditionEffect
IL-2 This compound (10 µM)Significantly Reduced
IFN-γ This compound (10 µM)Significantly Reduced
TNF-α This compound (10 µM)Significantly Reduced
IL-6 This compound (10 µM)Significantly Reduced
IL-10 This compound (10 µM)Significantly Reduced
IL-17A This compound (10 µM)Not Significantly Reduced

Table 3: Qualitative Effect of Physalin H on T-Lymphocyte Cytokine Production [1]

CytokineEffect
IL-2 Decreased
IFN-γ Decreased
IL-4 Increased
IL-10 Increased

Mechanistic Insights: Distinct Signaling Pathways

The differential effects of this compound and Physalin H on cytokine production can be attributed to their engagement with distinct intracellular signaling pathways.

This compound: Research has pointed to the inhibition of the calcineurin pathway as a key mechanism for the immunosuppressive effects of this compound[5]. Calcineurin is a calcium-dependent phosphatase that plays a crucial role in T-cell activation and the transcription of several cytokine genes, including IL-2. By inhibiting calcineurin, this compound effectively dampens T-cell activation and subsequent cytokine release. Additionally, the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is also a target of this compound[3].

Physalin H: The immunomodulatory activity of Physalin H has been linked to the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Physalin H has been shown to activate NRF2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes, which in turn can suppress inflammatory responses. Like other physalins, Physalin H is also thought to modulate the NF-κB pathway , contributing to its anti-inflammatory effects[1].

G cluster_0 This compound Signaling cluster_f_inhibition Inhibition by this compound cluster_f_nfkb_inhibition TCR T-Cell Receptor CaN Calcineurin TCR->CaN NFAT NFAT CaN->NFAT dephosphorylates Cytokine_Genes_F Cytokine Gene Transcription (IL-2, IFN-γ, IL-4, IL-10) NFAT->Cytokine_Genes_F IKK IKK IkB IκBα IKK->IkB phosphorylates Proinflammatory_Genes_F Pro-inflammatory Gene Transcription NFkB_F NF-κB NFkB_F->Proinflammatory_Genes_F activates Physalin_F This compound Physalin_F->CaN Inflammatory_Stimuli_F Inflammatory Stimuli Inflammatory_Stimuli_F->IKK Physalin_F2 This compound Physalin_F2->IKK

Figure 1: Signaling pathways modulated by this compound.

G cluster_1 Physalin H Signaling cluster_h_activation Activation by Physalin H cluster_h_nfkb_inhibition KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 promotes degradation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE Antioxidant Response Element NRF2->ARE binds to ARE->Antioxidant_Genes activates IKK_H IKK IkB_H IκBα IKK_H->IkB_H phosphorylates Proinflammatory_Genes_H Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β, IL-6) NFkB_H NF-κB NFkB_H->Proinflammatory_Genes_H activates Physalin_H Physalin H Physalin_H->KEAP1 inhibits Inflammatory_Stimuli_H Inflammatory Stimuli Inflammatory_Stimuli_H->IKK_H Physalin_H2 Physalin H Physalin_H2->IKK_H

Figure 2: Signaling pathways modulated by Physalin H.

Experimental Protocols

The following are summaries of the experimental methodologies employed in the key studies cited.

1. Cytokine Production Assay with Concanavalin A-Stimulated Mouse Splenocytes (for this compound) [2]

  • Cell Culture: Splenocytes were isolated from BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: Cells were stimulated with 5 µg/mL of Concanavalin A (Con A) in the presence or absence of varying concentrations of this compound (0.5, 1, or 2 µM).

  • Incubation: The cell cultures were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Cytokine Quantification: After incubation, the cell culture supernatants were collected, and the concentrations of IL-2, IL-4, IL-10, and IFN-γ were measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

G cluster_workflow Experimental Workflow: ConA-Stimulated Splenocyte Assay splenocyte_isolation Isolate splenocytes from BALB/c mice cell_culture Culture splenocytes in RPMI-1640 splenocyte_isolation->cell_culture stimulation Stimulate with ConA (5 µg/mL) +/- this compound (0.5-2 µM) cell_culture->stimulation incubation Incubate for 48 hours (37°C, 5% CO2) stimulation->incubation supernatant_collection Collect culture supernatants incubation->supernatant_collection elisa Quantify cytokines (IL-2, IL-4, IL-10, IFN-γ) by ELISA supernatant_collection->elisa

Figure 3: Workflow for ConA-stimulated splenocyte cytokine assay.

2. Cytokine Production Assay with PBMCs from HTLV-1 Patients (for this compound) [3][4]

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood of HAM/TSP patients using a Ficoll-Paque density gradient. The cells were then cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: The cultured PBMCs were treated with this compound at a concentration of 10 µM.

  • Incubation: Cells were incubated for a specified period.

  • Cytokine Quantification: The levels of IL-2, IL-6, IL-10, TNF-α, IFN-γ, and IL-17A in the culture supernatants were measured using a Cytometric Bead Array (CBA) according to the manufacturer's protocol.

3. T-Lymphocyte Cytokine Profile Analysis (for Physalin H) [1]

While specific quantitative data from a single publication directly comparing a range of concentrations of Physalin H on these four cytokines was not available in the initial search, a study by Yu et al. (2010) is frequently cited for establishing the Th1/Th2 modulating effect of Physalin H[1]. The general methodology would involve:

  • Cell Culture: T-lymphocytes would be isolated and cultured.

  • Stimulation: Cells would be activated with a mitogen such as Concanavalin A or phytohemagglutinin (PHA).

  • Treatment: The activated T-cells would be treated with various concentrations of Physalin H.

  • Incubation: The cultures would be incubated for a period, typically 24 to 72 hours.

  • Cytokine Measurement: The supernatants would be analyzed for IL-2, IFN-γ, IL-4, and IL-10 levels, likely by ELISA or a multiplex bead-based assay.

Conclusion

This compound and Physalin H, while both demonstrating potent immunomodulatory effects, exhibit distinct profiles in their modulation of cytokine production. This compound acts as a broad-spectrum inhibitor of both Th1 and Th2 cytokines, primarily through the inhibition of the calcineurin and NF-κB pathways. In contrast, Physalin H appears to be a more nuanced modulator, suppressing Th1 responses while promoting Th2 responses, with its mechanism linked to the activation of the NRF2 pathway and modulation of NF-κB.

This comparative analysis underscores the importance of selecting the appropriate physalin based on the specific immunological context of the disease being targeted. The broad immunosuppressive action of this compound may be beneficial in conditions with generalized immune hyperactivation, while the Th1-suppressing and Th2-promoting effects of Physalin H could be advantageous in Th1-dominant autoimmune diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Physalin F: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of Physalin F, a natural secosteroid isolated from plants of the Physalis genus. The document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the involved signaling pathways to offer an objective overview of this compound's potential as a therapeutic agent.

Quantitative Analysis of Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in various studies. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
CORL23 Large Cell Lung Carcinoma0.4–1.92
MCF-7 Breast Cancer0.4–1.92
22Rv1 Prostate Cancer< 2.0
796-O Kidney Cancer< 2.0
A-498 Kidney Cancer< 2.0
ACHN Kidney CancerPotent Cytotoxicity[1]
UO-31 Kidney CancerPotent Cytotoxicity[1]
CEM Leukemia< 2.0
C4-2B Prostate Cancer< 2.0
HT1080 Fibrosarcoma< 2.0
HeLa Cervical Cancer< 2.0
HCT-116 Colorectal Cancer< 2.0
HL-60 Promyelocytic Leukemia< 2.0
HuCCA-1 Cholangiocarcinoma< 2.0
MOLT-3 T-lymphoblastic Leukemia< 2.0
H460 Non-small Cell Lung Cancer (wild-type EGFR)Significant Inhibition[2][3]
A549 Non-small Cell Lung Cancer (wild-type EGFR)Significant Inhibition[2][3]
H1650 Non-small Cell Lung Cancer (mutant EGFR)Significant Inhibition[2][3]
H1975 Non-small Cell Lung Cancer (mutant EGFR)Significant Inhibition[2][3]
HA22T HepatomaStrongest Action[4][5]
KB Nasopharynx CancerCytotoxic[5]
Colo-205 Colon CancerCytotoxic[5]
Calu-1 Lung CancerCytotoxic[5]
T-47D Breast CancerEC50: 3.60 µg/ml[6]

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Studies have consistently shown that this compound is a potent inducer of apoptosis in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells, it triggers both the intrinsic and extrinsic apoptotic pathways[2][3]. In human renal carcinoma cells (A498), this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential[1][4]. This leads to the release of cytochrome c and the activation of caspases 3 and 9[1]. Furthermore, in T-47D breast cancer cells, this compound has been shown to trigger apoptosis via the activation of caspase-3 and c-myc pathways[6].

Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the disruption of the cell cycle. This compound has been observed to cause cell cycle arrest at the G2/M phase in NSCLC cells and renal carcinoma cells[2]. This arrest prevents the cancer cells from progressing through mitosis and ultimately leads to cell death.

Modulation of Signaling Pathways

The anticancer activities of this compound are mediated by its ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/AKT and RAS/MAPK Pathways

In NSCLC cells, this compound has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways[2][3]. These pathways are crucial for cell survival, proliferation, and growth. By inhibiting these pathways, this compound effectively suppresses the growth of NSCLC cells, including those with both wild-type and mutant EGFR[2].

NF-κB Signaling Pathway

The NF-κB pathway plays a significant role in inflammation and cancer development. This compound has been found to suppress the activation of NF-κB in human renal cancer cells[1][7]. This inhibition is achieved by preventing the nuclear translocation of the p65 and p50 subunits of NF-κB, a process that can be reversed by antioxidants[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anticancer activity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound for the specified duration. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: After treatment with this compound, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Anticancer Activity cluster_outcomes Experimental Outcomes start Cancer Cell Lines treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment mtt MTT Assay treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining) treatment->flow_cellcycle viability Cell Viability (IC50) mtt->viability apoptosis Apoptosis Induction flow_apoptosis->apoptosis cellcycle Cell Cycle Arrest flow_cellcycle->cellcycle signaling_pathways cluster_physalin_f cluster_pathways Signaling Pathways cluster_pi3k_akt PI3K/AKT Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects physalin_f This compound pi3k PI3K physalin_f->pi3k Inhibits ras RAS physalin_f->ras Inhibits nfkb NF-κB Activation physalin_f->nfkb Inhibits akt AKT pi3k->akt survival Decreased Survival akt->survival mapk MAPK ras->mapk proliferation Decreased Proliferation mapk->proliferation nfkb->survival apoptosis Increased Apoptosis

References

Physalin F: A Potent In Vitro Antimalarial Agent with Contrasting In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the antimalarial properties of various physalins reveals Physalin F as a highly potent compound against Plasmodium falciparum in laboratory settings. However, its significant immunosuppressive properties lead to a paradoxical increase in parasite load in animal models, highlighting a critical divergence between in vitro efficacy and in vivo outcomes. This guide provides a comprehensive comparison of this compound with other physalins, supported by experimental data and detailed methodologies for researchers in drug discovery and parasitology.

In Vitro Antiplasmodial Activity: this compound Demonstrates Superior Potency

In vitro studies assessing the 50% inhibitory concentration (IC50) against the malaria parasite Plasmodium falciparum have consistently shown this compound to be among the most effective of the physalins tested.[1][2] Alongside Physalins B, D, and G, isolated from Physalis angulata, this compound exhibits significant antiplasmodial activity.[1][2][3] The IC50 values from these studies are summarized in the table below.

PhysalinIC50 (µM) against P. falciparum
Physalin B33.9 ± 9.60
Physalin D570 ± 146.4
This compound13.3 ± 6.01
Physalin G37.5 ± 7.10
Data sourced from Sá et al., 2011.

In Vivo Studies Reveal Immunosuppression as a Critical Factor

Despite its promising in vitro profile, in vivo studies using a Plasmodium berghei-infected mouse model revealed a significant drawback to this compound's therapeutic potential. Treatment with this compound resulted in an increase in parasitemia levels and mortality.[1][2][4][5][6][7][8] This detrimental effect is attributed to the potent immunosuppressive activity of this compound, which likely hampers the host's natural immune response to the parasitic infection.[1][2][4][5][6][7][8]

In stark contrast, Physalin D, which demonstrated the least potent in vitro activity, was the only physalin tested to show a protective effect in the same in vivo model.[1][2] Treatment with Physalin D led to a reduction in parasitemia and an increased survival rate in infected mice.[1][2][6][7] This is likely because Physalin D does not exhibit the same immunosuppressive effects as this compound.[1][2][7]

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

The in vitro antiplasmodial activity of physalins is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of malaria parasites in human red blood cells.

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640, supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • Physalin compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: P. falciparum is maintained in a continuous culture of human erythrocytes in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Serial dilutions of the physalin compounds are prepared in complete culture medium in a 96-well plate.

  • Assay Setup: A synchronized parasite culture (predominantly ring stages) is diluted to the desired parasitemia and hematocrit and added to the wells containing the drug dilutions. Control wells with no drug and wells with a known antimalarial drug are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-24 hours. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and therefore, parasite growth. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Assay (P. berghei Mouse Model)

The in vivo efficacy of physalins is assessed using the Peters' 4-day suppressive test in P. berghei-infected mice.

Materials:

  • BALB/c mice

  • Plasmodium berghei (ANKA strain)

  • Physalin compounds

  • Vehicle (e.g., 10% DMSO in saline)

  • Chloroquine (positive control)

  • Giemsa stain

Procedure:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Treatment commences a few hours after infection and continues daily for four consecutive days. The physalin compounds are administered intraperitoneally at specified doses. A control group receives the vehicle, and a positive control group receives chloroquine.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily from day 4 to day 8 post-infection. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Survival Monitoring: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).

  • Data Analysis: The average parasitemia and the mean survival time for each group are calculated. The percentage of suppression of parasitemia is determined by comparing the treated groups to the vehicle control group.

Signaling Pathways and Mechanism of Action

While the direct molecular target of physalins in Plasmodium is not yet fully elucidated, the contrasting in vivo results strongly suggest that their interaction with the host immune system is a critical determinant of their overall antimalarial effect. The immunosuppressive activity of this compound is a known characteristic, and in other contexts, physalins have been shown to modulate inflammatory pathways such as the NF-κB signaling pathway.[9] It is plausible that by suppressing the host's innate and adaptive immune responses, this compound allows for uncontrolled parasite replication, negating its direct antiplasmodial action.

The following diagram illustrates the experimental workflow for evaluating the antimalarial activity of physalins, incorporating the key decision point arising from the observed in vivo effects.

Antimalarial_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_analysis Comparative Analysis start Physalin Compounds (B, D, F, G) assay In Vitro Antiplasmodial Assay (P. falciparum, SYBR Green I) start->assay ic50 Determine IC50 Values assay->ic50 compare Compare In Vitro and In Vivo Results ic50->compare animal_model P. berghei-infected Mouse Model treatment 4-Day Suppressive Test animal_model->treatment outcome Measure Parasitemia & Survival treatment->outcome outcome->compare conclusion conclusion compare->conclusion f_vitro Low IC50 (High Potency) d_vitro High IC50 (Low Potency) f_vivo Increased Parasitemia (Deleterious Effect) f_vitro->f_vivo f_reason Immunosuppressive Activity f_vivo->f_reason d_vivo Decreased Parasitemia (Protective Effect) d_vitro->d_vivo d_reason No Immunosuppressive Activity d_vivo->d_reason

Caption: Experimental workflow for evaluating the antimalarial activity of physalins.

Conclusion

The case of this compound serves as a crucial reminder in the field of drug discovery that potent in vitro activity does not always translate to in vivo efficacy. The profound influence of a compound's secondary pharmacological effects, such as immunosuppression, on the overall therapeutic outcome cannot be overlooked. Future research into physalins as antimalarial agents should focus on derivatives that retain potent antiplasmodial activity while minimizing or eliminating immunosuppressive properties. Physalin D, despite its lower in vitro potency, presents a more promising scaffold for the development of a novel antimalarial therapeutic.

References

A Comparative Analysis of Physalin F and Physalin G on Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the trypanocidal activity of Physalin F and Physalin G, two seco-steroids isolated from plants of the Physalis genus. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development for Chagas disease. Experimental evidence demonstrates that while both compounds have been investigated, this compound exhibits significantly higher potency against multiple life cycle stages of Trypanosoma cruzi, the etiological agent of Chagas disease.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the quantitative data on the anti-T. cruzi activity of this compound and Physalin G, alongside the reference drug benznidazole. The data highlights the superior efficacy of this compound.

CompoundParasite StageIC50 (µM)Host Cell Cytotoxicity (LC50 in µM)Selectivity Index (SI)Reference
This compound Epimastigote5.8Not explicitly stated for this compound, but generally low for active physalins at effective concentrations.Not explicitly stated[1]
Trypomastigote0.84Not explicitly stated for this compoundNot explicitly stated[1]
Physalin G EpimastigoteNot considered potentNot applicableNot applicable[1]
TrypomastigoteNot considered potentNot applicableNot applicable[1]
Benznidazole Epimastigote10.8Not applicableNot applicable[1]
Trypomastigote11.4Not applicableNot applicable[1]

Note: One study reported that a significant trypanocidal effect of physalin B and F, but not D and G, was also observed in cultures of infected macrophages[1].

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies for assessing anti-trypanosomal compounds.

Anti-Epimastigote Assay

Epimastigotes of T. cruzi (Y strain) are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. For the assay, parasites in the exponential growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. This compound and G, dissolved in dimethyl sulfoxide (DMSO), are added at varying concentrations. Benznidazole is used as a reference drug. After 72 hours of incubation, parasite viability is assessed by counting in a Neubauer chamber or using a colorimetric assay with a reagent like resazurin. The 50% inhibitory concentration (IC50) is determined by sigmoidal regression analysis.

Anti-Trypomastigote Assay

Bloodstream trypomastigotes are obtained from previously infected BALB/c mice at the peak of parasitemia. The parasites are diluted in RPMI-1640 medium to a concentration of 1 x 10^7 parasites/mL. The assay is conducted in 96-well plates where the parasites are incubated with different concentrations of this compound and G for 24 hours at 37°C in a 5% CO2 atmosphere. Parasite viability is determined by counting motile parasites in a Neubauer chamber. The 50% inhibitory concentration (IC50) is calculated.

Anti-Amastigote Assay

Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates. The macrophages are then infected with bloodstream trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, the cultures are washed to remove non-internalized parasites. The infected cells are then treated with different concentrations of the physalins for 72 hours. Subsequently, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by light microscopy. The percentage of infected cells and the number of amastigotes per cell are calculated.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is evaluated using peritoneal macrophages. The cells are seeded in 96-well plates and incubated with various concentrations of this compound and G for 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The 50% lethal concentration (LC50) is determined.

Mechanism of Action Elucidation
  • Ultrastructural Analysis: Trypomastigotes treated with the physalins are fixed, processed, and examined under a transmission electron microscope to identify morphological changes in cellular organelles[2][3].

  • Flow Cytometry: To differentiate between apoptosis and necrosis, treated parasites are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry[2][3].

Visualization of Experimental Workflow and Mechanism of Action

G cluster_workflow Experimental Workflow for Anti-T. cruzi Evaluation start Start culture_epi Culture T. cruzi Epimastigotes start->culture_epi culture_trypo Obtain Bloodstream Trypomastigotes start->culture_trypo cytotox Cytotoxicity Assay on Macrophages (LC50) start->cytotox treat_epi Treat Epimastigotes with Physalins culture_epi->treat_epi infect_mac Infect Macrophages with Trypomastigotes treat_amast Treat Infected Macrophages with Physalins infect_mac->treat_amast assess_epi Assess Epimastigote Viability (IC50) treat_epi->assess_epi assess_amast Assess Intracellular Amastigote Viability treat_amast->assess_amast culture_trypo->infect_mac treat_trypo Treat Trypomastigotes with Physalins culture_trypo->treat_trypo assess_trypo Assess Trypomastigote Viability (IC50) treat_trypo->assess_trypo

Caption: Workflow for evaluating the in vitro anti-Trypanosoma cruzi activity of physalins.

G cluster_mechanism Proposed Mechanism of Action of this compound on T. cruzi physalin_f This compound autophagy Induction of Autophagy physalin_f->autophagy organelle_damage Kinetoplast Disruption Golgi & ER Alterations Myelin-like Figures autophagy->organelle_damage necrosis Necrotic Cell Death organelle_damage->necrosis parasite_death Parasite Elimination necrosis->parasite_death

Caption: Putative cell death pathway in Trypanosoma cruzi induced by this compound.

Concluding Remarks

The available experimental data strongly indicates that this compound is a potent inhibitor of Trypanosoma cruzi proliferation and viability, whereas Physalin G shows negligible activity.[1] this compound's efficacy against both the replicative epimastigote and the infective trypomastigote forms of the parasite, at concentrations lower than the reference drug benznidazole, underscores its potential as a lead compound for the development of new anti-Chagasic agents.[1] The proposed mechanism of action for active physalins, such as F, involves the induction of an autophagic process leading to necrotic cell death in the parasite.[2][3] Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Physalin F vs. Physalin D: A Comparative Guide to Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physalins, a class of naturally occurring seco-steroids derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among them, Physalin F and Physalin D are frequently studied for their anti-cancer, anti-inflammatory, and anti-parasitic properties. While structurally similar, subtle differences in their chemical makeup lead to marked variations in their potency and mechanisms of action across different biological models. This guide provides a comprehensive comparison of this compound and Physalin D, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Comparative Potency in Preclinical Models

The differential potency of this compound and Physalin D is highly dependent on the specific biological context. Below is a summary of their comparative efficacy in key therapeutic areas.

Anticancer Activity

In the realm of oncology, this compound has demonstrated greater potency than Physalin D in certain cancer models. Notably, in a murine model of P388 lymphocytic leukemia, this compound exhibited significant antitumor effects, whereas Physalin D was found to be inactive[1]. The enhanced cytotoxicity of this compound is often attributed to the presence of an epoxy group in its chemical structure, a feature absent in Physalin D. This structural element is believed to be a key contributor to its potent cytotoxic activity[2].

However, the superior potency of this compound is not universal across all cancer types. In one study, Physalin D displayed considerable cytotoxicity against a panel of several cancer cell lines, with IC50 values ranging from 0.28 to 2.43 µg/mL[3][4]. Another study reported that both Physalin B and D exhibited in vivo antitumor activity against sarcoma 180 tumors.

Anti-inflammatory and Immunomodulatory Effects

The most striking contrast between this compound and Physalin D lies in their immunomodulatory activities. This compound is a potent immunosuppressive agent. It exerts its effects by inhibiting lymphocyte proliferation and reducing the production of key cytokines such as IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes. Mechanistically, this compound has been identified as a calcineurin inhibitor, a key enzyme in T-cell activation.

Conversely, Physalin D is notably devoid of immunosuppressive effects. In a murine model of malaria, where an intact immune response is crucial for parasite clearance, Physalin D reduced parasitemia and increased survival. In stark contrast, the immunosuppressive nature of this compound led to an exacerbation of the infection[5][6]. Furthermore, Physalin D has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. It has also been identified as a potent allosteric antagonist of the P2X7 receptor, a key player in inflammation, displaying higher potency and efficacy than this compound in this model[7].

Antiparasitic Activity

This compound has demonstrated superior potency against certain parasites. In studies involving Leishmania species, Physalins B and F were effective in reducing the number of infected macrophages, a feat not achieved by Physalin D[8][9][10]. In vitro assays against Leishmania amazonensis revealed a significantly lower IC50 value for this compound (1.4 µM) compared to Physalin D (30.5 µM)[11]. Similarly, in in vitro studies against Plasmodium falciparum, the causative agent of malaria, this compound exhibited a much lower IC50 value than Physalin D, indicating greater potency.

Data Presentation: Comparative In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Physalin D in various models, providing a quantitative comparison of their potency.

Compound Model Cell Line/Organism IC50 (µM) Reference
This compound AnticancerNon-small Cell Lung Cancer (H460)~0.6[12][13]
AnticancerNon-small Cell Lung Cancer (H1975)~0.8[12][13]
AntiparasiticLeishmania amazonensis (promastigotes)1.4[11]
AntiparasiticLeishmania amazonensis (amastigotes)0.18[8]
Physalin D AnticancerVarious Cancer Cell Lines0.51 - 4.47[14]
AntiparasiticLeishmania amazonensis (promastigotes)30.5[11]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Action: A Deeper Dive

The differing biological activities of this compound and Physalin D can be traced back to their distinct molecular interactions and effects on cellular signaling pathways.

This compound: A Multi-pronged Approach to Cell Death and Immunosuppression

This compound's potent cytotoxic and immunosuppressive effects are mediated through multiple signaling pathways. In cancer cells, it has been shown to induce apoptosis via the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspases. Furthermore, this compound can suppress the pro-survival NF-κB signaling pathway and inhibit the Wnt/β-catenin pathway, both of which are often dysregulated in cancer. Its immunosuppressive activity is primarily attributed to the inhibition of calcineurin, which blocks the activation of T-lymphocytes.

Physalin_F_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PhysalinF This compound ROS ROS Generation PhysalinF->ROS NFkB_Inhibition NF-κB Inhibition PhysalinF->NFkB_Inhibition Wnt_Inhibition Wnt/β-catenin Inhibition PhysalinF->Wnt_Inhibition Calcineurin Calcineurin PhysalinF->Calcineurin Inhibits Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis T_Cell_Activation T-Cell Activation Calcineurin->T_Cell_Activation Activates Physalin_D_Signaling cluster_macrophage Macrophage cluster_membrane_pd Cell Membrane cluster_cytoplasm_pd Cytoplasm Receptor_PD Receptor PhysalinD Physalin D NFkB_Inhibition_PD NF-κB Inhibition PhysalinD->NFkB_Inhibition_PD STAT1_Inhibition STAT1 Inhibition PhysalinD->STAT1_Inhibition STAT6_Activation STAT6 Activation PhysalinD->STAT6_Activation M1_Polarization M1 Polarization (Pro-inflammatory) STAT1_Inhibition->M1_Polarization Inhibits M2_Polarization M2 Polarization (Anti-inflammatory) STAT6_Activation->M2_Polarization Promotes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound/D (various concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

References

Cross-Validation of Physalin F's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported mechanisms of action of Physalin F, a natural compound with demonstrated anti-cancer and immunomodulatory properties. By consolidating data from various laboratories, this document aims to offer a clear perspective on the cross-validation of its biological activities and underlying signaling pathways.

This compound, a secosteroid isolated from plants of the Physalis genus, has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines and its ability to modulate immune responses. Multiple independent studies have investigated its mechanism of action, revealing a multi-targeted approach that converges on the induction of apoptosis and the suppression of inflammatory pathways. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to facilitate a comprehensive understanding of its therapeutic potential.

Comparative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported by different laboratories are summarized below, providing a quantitative comparison of its potency.

Cell LineCancer TypeIC50 (µM)Laboratory/Reference
Renal Carcinoma
A498Kidney~2.65Wu et al. (2012)[1]
ACHNKidney~4.13Wu et al. (2012)[1]
UO-31Kidney~5.32Wu et al. (2012)[1]
Non-Small Cell Lung Cancer
H460 (wild-type EGFR)LungNot explicitly statedLi et al. (2025)[2]
A549 (wild-type EGFR)LungNot explicitly statedLi et al. (2025)[2]
H1650 (mutant EGFR)LungNot explicitly statedLi et al. (2025)[2]
H1975 (mutant EGFR)LungNot explicitly statedLi et al. (2025)[2]
Leukemia
KG-1 (acute myeloid)LeukemiaStrong activity notedChiang et al. (1992)[3]
B cell (acute B lymphoid)LeukemiaStrong activity notedChiang et al. (1992)[3]
Hepatoma
HA22THepatomaStrongest action among tested linesChiang et al. (1992)[4]
Cervical Cancer
HeLaCervix UteriSecond strongest actionChiang et al. (1992)[4]

Cross-Validated Mechanisms of Action

Independent research groups have consistently identified several key signaling pathways that are modulated by this compound. This section details these pathways and presents a comparative overview of the experimental findings.

Induction of Apoptosis via the ROS-Mediated Mitochondrial Pathway

A recurring theme in the literature is the ability of this compound to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Key Findings:

  • Wu et al. (2012) demonstrated that in A498 renal carcinoma cells, this compound treatment leads to an accumulation of ROS. This oxidative stress results in the degradation of anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), disruption of the mitochondrial membrane potential, and release of cytochrome c into the cytosol. These events trigger the activation of caspase-9 and caspase-3, culminating in apoptosis.[1]

  • Li et al. (2025) reported that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2]

Experimental Workflow: ROS Generation and Mitochondrial Pathway Activation

G cluster_0 Cell Treatment and Initial Analysis cluster_1 Analysis of Apoptotic Markers Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment ROS Detection (DCFH-DA) ROS Detection (DCFH-DA) This compound Treatment->ROS Detection (DCFH-DA) Mitochondrial Membrane Potential (e.g., JC-1, TMRE) Mitochondrial Membrane Potential (e.g., JC-1, TMRE) This compound Treatment->Mitochondrial Membrane Potential (e.g., JC-1, TMRE) Western Blot (Bcl-2, Bax, Cytochrome c) Western Blot (Bcl-2, Bax, Cytochrome c) Mitochondrial Membrane Potential (e.g., JC-1, TMRE)->Western Blot (Bcl-2, Bax, Cytochrome c) Downstream Analysis Caspase Activity Assays Caspase Activity Assays Western Blot (Bcl-2, Bax, Cytochrome c)->Caspase Activity Assays Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Caspase Activity Assays->Flow Cytometry (Annexin V/PI)

Experimental workflow for investigating ROS-mediated apoptosis.
Inhibition of the NF-κB Signaling Pathway

Another well-documented mechanism of this compound is its ability to suppress the pro-survival and pro-inflammatory NF-κB signaling pathway.

Key Findings:

  • In A498 renal carcinoma cells, this compound was shown to suppress NF-κB activity by inhibiting the nuclear translocation of the p65 and p50 subunits. This effect was reversed by antioxidants, suggesting a link between ROS generation and NF-κB inhibition.[1]

  • The inhibitory effect of this compound on NF-κB has been proposed as a key mechanism for its anti-inflammatory and immunomodulatory properties.

Signaling Pathway: this compound-mediated Inhibition of NF-κB

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation Nuclear Translocation Nuclear Translocation This compound->Nuclear Translocation inhibits Apoptosis Apoptosis This compound->Apoptosis induces IκBα Phosphorylation/Degradation IκBα Phosphorylation/Degradation ROS Generation->IκBα Phosphorylation/Degradation inhibits NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation/Degradation->NF-κB (p65/p50) releases NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory & Anti-apoptotic Gene Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nuclear Translocation->Pro-inflammatory & Anti-apoptotic Gene Expression Pro-inflammatory & Anti-apoptotic Gene Expression->Apoptosis suppresses

This compound inhibits NF-κB signaling, promoting apoptosis.
Downregulation of PI3K/AKT and MAPK Signaling Pathways

Recent studies have expanded the known mechanisms of this compound to include the modulation of key survival and proliferation pathways, such as PI3K/AKT and MAPK.

Key Findings:

  • In a study on NSCLC cells, this compound was found to down-regulate the AKT and MAPK signaling pathways. Importantly, enforced expression of AKT was able to reverse the suppressive effects of this compound on cell viability, confirming the significance of this pathway.[2]

Signaling Pathway: this compound's Impact on PI3K/AKT and MAPK Pathways

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation MAPK Cascade (e.g., ERK) MAPK Cascade (e.g., ERK) RAS->MAPK Cascade (e.g., ERK) MAPK Cascade (e.g., ERK)->Cell Survival & Proliferation This compound This compound This compound->AKT inhibits This compound->MAPK Cascade (e.g., ERK) inhibits

This compound inhibits pro-survival PI3K/AKT and MAPK pathways.

Detailed Experimental Protocols

For the purpose of reproducibility and cross-laboratory validation, detailed methodologies for key experiments are provided below.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for specified time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize band intensities to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Preparation:

    • Seed cells and treat with this compound for the desired duration.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

References

Unveiling the Potent Biological Activities of Physalins: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural-activity relationships (SAR) of different physalins, a class of naturally occurring steroids with significant therapeutic potential. Highlighting their cytotoxic and anti-inflammatory properties, this document synthesizes experimental data to elucidate the key structural features governing their biological effects.

Physalins, 16,24-cyclo-13,14-seco steroids primarily isolated from plants of the Physalis genus, have garnered considerable attention for their diverse pharmacological activities.[1] These complex molecules have demonstrated potent anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2] Understanding the relationship between their intricate structures and their biological functions is paramount for the development of novel therapeutic agents. This guide delves into the SAR of various physalins, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate.

Deciphering the Cytotoxic and Anti-inflammatory Potency: A Quantitative Look

The biological activity of physalins is intrinsically linked to their chemical structures. Minor modifications to the physalin scaffold can lead to significant changes in their cytotoxic and anti-inflammatory efficacy.

Key Structural Features for Cytotoxicity

Several structural motifs have been identified as crucial for the cytotoxic effects of physalins. Notably, the presence of a 5β,6β-epoxy group, as seen in physalin F , and a double bond between C-5 and C-6 in physalin B , are critical for potent activity against various cancer cell lines.[3][4] The α,β-unsaturated ketone moiety in ring A is also considered a key pharmacophore for cytotoxicity. Furthermore, the presence of a 4β-hydroxy-2-en-1-one system has been associated with potential cytotoxic agency.[5][6]

In contrast, physalins lacking these features, such as physalin D, have shown reduced or no activity in some cancer cell lines.[7] For instance, while this compound exhibited potent cytotoxic effects, physalin D was found to be inactive in both in vitro and in vivo studies against P388 lymphocytic leukemia in mice.[7]

Structure-Activity Relationship in Anti-inflammatory Effects

The anti-inflammatory properties of physalins are also governed by specific structural elements. The α,β-unsaturated ketone moiety is important for the anti-inflammatory activity of physalins A, isophysalin A, and physalin O, as it allows them to act as Michael reaction acceptors and interact with key inflammatory signaling molecules like IKKβ.[6][8] Physalins B and F have been shown to inhibit NF-κB activation, a key regulator of inflammation, while physalin D did not exhibit this effect.

Comparative Cytotoxicity of Physalins

The following tables summarize the in vitro cytotoxic activity of various physalins against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), have been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxic Activity of Physalin B against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CORL23Large Cell Lung Carcinoma< 2.0[1]
MCF-7Breast Cancer0.4 - 1.92[1]
22Rv1Prostate Cancer< 2.0[1]
796-OKidney Cancer< 2.0[1]
A-498Kidney Cancer< 2.0[1]
ACHNKidney Cancer< 2.0[1]
CEMLeukemia< 2.0[1]
C4-2BProstate Cancer< 2.0[1]
HT1080Fibrosarcoma< 2.0[1]
HeLaCervical Cancer< 2.0[1]
HCT-116Colorectal Cancer< 2.0[1]
HL-60Promyelocytic Leukemia< 2.0[1]
HuCCA-1Cholangiocarcinoma< 2.0[1]
MOLT-3T-lymphoblastic Leukemia< 2.0[1]
HGC-27Undifferentiated Gastric Cancer-[9]
SGC-7901Semi-differentiated Gastric Cancer-[9]

Table 2: Cytotoxic Activity of Physalin D against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Various-0.28 - 2.43[3][10]

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CORL23Large Cell Lung Carcinoma< 2.0[1]
MCF-7Breast Cancer0.4 - 1.92[1]
HA22THepatoma-[7][11]
HeLaCervical Cancer-[7][11]
KBNasopharynx-[7][11]
Colo-205Colon-[7][11]
Calu-1Lung-[7][11]
H460Non-small Cell Lung-[12]
A549Non-small Cell Lung-[12]
H1650Non-small Cell Lung-[12]
H1975Non-small Cell Lung-[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Physalin compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the physalin compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

Materials:

  • Mice (e.g., Swiss or BALB/c)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Physalin compounds

  • Vehicle (e.g., acetone)

  • Dexamethasone (positive control)

  • Punch biopsy tool

  • Analytical balance

Procedure:

  • Induction of Inflammation: A solution of TPA in a suitable vehicle is topically applied to one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle alone.

  • Compound Application: The physalin compound, dissolved in a vehicle, is topically applied to the TPA-treated ear shortly after the TPA application. A positive control group receives dexamethasone.

  • Edema Measurement: After a specific time (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a punch biopsy tool. The weight of the ear punch is measured.

  • Data Analysis: The anti-inflammatory effect is expressed as the percentage of inhibition of edema, calculated by comparing the difference in ear punch weight between the TPA-treated and vehicle-treated ears in the compound-treated group versus the control group.[13][14]

Signaling Pathways Modulated by Physalins

Physalins exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several physalins have been shown to inhibit this pathway. For instance, physalin A has been demonstrated to block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Physalins Physalins (e.g., Physalin A) Physalins->IKK NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

Physalins inhibit the NF-κB signaling pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis. Physalin A has been shown to suppress both constitutive and IL-6-induced STAT3 activation by inhibiting the phosphorylation of JAK2 and JAK3, upstream kinases of STAT3.[15][16] This leads to the downregulation of STAT3 target genes, such as the anti-apoptotic proteins Bcl-2 and XIAP.

STAT3_Signaling_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK2/3 IL6R->JAK STAT3 STAT3 JAK->STAT3 P STAT3_P p-STAT3 STAT3_P->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocation Gene_Expression Target Gene Expression (Bcl-2, XIAP) PhysalinA Physalin A PhysalinA->JAK STAT3_n p-STAT3 Dimer DNA DNA STAT3_n->DNA DNA->Gene_Expression

Physalin A inhibits the JAK/STAT3 signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38 kinases, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Physalin A has been shown to inhibit the MAPK pathway, contributing to its chondroprotective effects.[17][18] Furthermore, this compound has been found to down-regulate both the PI3K/AKT and RAS/MAPK signaling pathways in non-small cell lung cancer cells.[12]

MAPK_Signaling_Pathway cluster_nucleus GF Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Jun, c-Fos) Cell_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription->Cell_Response Physalins Physalins (e.g., this compound) Physalins->Raf ERK_n p-ERK ERK_n->Transcription

Physalins can inhibit the MAPK signaling pathway.

Conclusion

The diverse biological activities of physalins are intricately tied to their unique chemical structures. Key structural features, such as the 5β,6β-epoxy group in this compound and the C-5/C-6 double bond in physalin B, are critical for their potent cytotoxic effects. Similarly, the α,β-unsaturated ketone moiety plays a significant role in their anti-inflammatory properties. By modulating crucial signaling pathways like NF-κB, STAT3, and MAPK, physalins present a promising class of natural compounds for the development of novel anticancer and anti-inflammatory therapies. Further research into the synthesis of novel physalin derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for their clinical application.

References

Physalin F: A Comparative Analysis of its Binding Affinity for Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physalin F, a seco-steroid derived from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to interact with and modulate the activity of key proteins involved in various signaling pathways. This guide provides a comparative analysis of the binding affinity of this compound to its putative target proteins, supported by available experimental and computational data. While direct, experimentally determined binding constants such as Kd or Ki for this compound are not extensively available in the current literature, this document summarizes existing inhibitory concentrations (IC50), effector concentrations (EC50), and predicted binding energies to offer a comparative perspective against other known modulators of these pathways.

Data Presentation: this compound and a Comparison with Alternative Inhibitors

The following tables summarize the available quantitative data for this compound and compare it with other compounds targeting similar proteins or pathways. It is important to note that IC50 and EC50 values from cellular or enzymatic assays are indirect measures of binding affinity and can be influenced by various factors such as cell permeability, metabolism, and off-target effects. Predicted binding energies from computational studies provide a theoretical estimation of binding strength.

Table 1: Binding Affinity and Inhibitory Activity of this compound Against Target Proteins

Target Protein/ProcessCompoundMethodValueReference
Calcineurin ActivityThis compoundColorimetric Assay52.3% inhibition @ 1 µM[3][4]
Cyclosporine AColorimetric Assay87.6% inhibition @ 1 µM[3]
BAFF-RThis compoundMolecular Docking-8.0 kcal/mol (Binding Energy)[5]
TACIThis compoundMolecular Docking-8.3 kcal/mol (Binding Energy)[5]
PBMC ProliferationThis compound3H-Thymidine UptakeIC50: 0.97 ± 0.11 µM[1][2]
Lymphocyte ProliferationDexamethasoneLuminescent AssayEC50: 0.055 µM[1]
This compoundLuminescent AssayEC50: 0.65 µM[1]

Table 2: Comparison of Inhibitors for Pathways Modulated by this compound

PathwayTarget ProteinAlternative InhibitorMethodValue (Kd, Ki, or IC50)
Calcineurin/NFATCalcineurinTacrolimus (FK506)Multiple AssaysHigh affinity, forms inhibitory complex
CalcineurinCyclosporine AMultiple AssaysHigh affinity, forms inhibitory complex
NF-κBIKKβBAY 11-7082Kinase AssayIC50: 10 µM
ProteasomeMG132Proteasome Activity AssayIC50: ~100 nM
Wnt/β-cateninTankyrase (TNKS1/2)XAV939Biochemical AssayIC50: 11 nM (TNKS1), 4 nM (TNKS2)
Porcupine (PORCN)IWP-2Cell-based Reporter AssayIC50: 27 nM

Experimental Protocols

Detailed experimental protocols for the direct binding of this compound are not available in the reviewed literature. However, the general methodologies for the cited experiments are described below.

Calcineurin Activity Assay (Colorimetric)

This assay indirectly measures the inhibition of calcineurin, a serine/threonine phosphatase.

  • Cell Lysate Preparation: Mouse splenocytes are stimulated with a mitogen like concanavalin A in the presence or absence of the test compound (e.g., this compound, Cyclosporine A). After incubation, the cells are lysed to release intracellular proteins, including calcineurin.[3]

  • Phosphatase Reaction: The cell lysate is incubated with a synthetic phosphopeptide substrate (e.g., RII phosphopeptide). Active calcineurin in the lysate dephosphorylates the substrate, releasing free phosphate.

  • Phosphate Detection: A colorimetric reagent (e.g., malachite green) is added, which forms a colored complex with the free phosphate.

  • Quantification: The absorbance of the colored complex is measured using a spectrophotometer. The amount of phosphate released is proportional to the calcineurin activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in the untreated control.[3]

Molecular Docking

This computational method predicts the binding affinity and orientation of a ligand (this compound) to the three-dimensional structure of a target protein (e.g., BAFF-R, TACI).

  • Protein and Ligand Preparation: The 3D structures of the target protein and the ligand are obtained or modeled. The structures are optimized for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

  • Scoring: A scoring function calculates the binding energy for each pose, which is an estimation of the binding affinity. The more negative the binding energy, the more favorable the predicted interaction.[5]

  • Analysis: The predicted binding poses and energies are analyzed to understand the potential interactions between the ligand and the protein.

Lymphocyte Proliferation Assay (3H-Thymidine Uptake or Luminescent Assay)

These cell-based assays measure the inhibitory effect of a compound on the proliferation of lymphocytes.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in the presence of a mitogen to stimulate proliferation.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).

  • Measurement of Proliferation:

    • 3H-Thymidine Uptake: Radiolabeled thymidine is added to the culture. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the rate of cell proliferation.[1]

    • Luminescent Assay: A reagent is added that measures cell viability or ATP content, which correlates with the number of viable, proliferating cells. The resulting luminescent signal is measured with a microplate reader.

  • Data Analysis: The results are used to calculate the IC50 or EC50 value, which is the concentration of the compound that inhibits 50% of the maximal proliferation.[1]

Mandatory Visualization

NF-κB Signaling Pathway and the Putative Role of this compound

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation.[6] One of the upstream activators of the canonical NF-κB pathway is the B-cell activating factor (BAFF) receptor (BAFF-R) and transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI). Molecular docking studies suggest that this compound may bind to BAFF-R and TACI, potentially inhibiting the downstream signaling cascade.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAFF BAFF BAFF_R BAFF-R BAFF->BAFF_R Binds TACI TACI BAFF->TACI Binds TRAFs TRAF Proteins BAFF_R->TRAFs TACI->TRAFs IKK_complex IKK Complex (IKKα/β/γ) TRAFs->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB IκB degradation Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Induces Physalin_F This compound Physalin_F->BAFF_R Predicted Inhibition Physalin_F->TACI Predicted Inhibition

Figure 1. Simplified NF-κB signaling pathway with putative inhibition by this compound.

This guide highlights the current understanding of this compound's interaction with its target proteins. Further research employing direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is necessary to elucidate the precise binding affinities and to validate the promising therapeutic potential of this natural compound.

References

Physalin F: A Preclinical Comparative Guide for Therapeutic Agent Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Physalin F's performance with other alternatives, supported by experimental data from preclinical models. The information is intended to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound, a seco-steroid isolated from Physalis angulata, has demonstrated significant anti-cancer and immunomodulatory properties in a range of preclinical studies. It effectively induces cytotoxicity in various cancer cell lines and has shown anti-tumor effects in in vivo models. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, including NF-κB, PI3K/AKT, MAPK, and Wnt/β-catenin. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the molecular pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of this compound

This compound has exhibited potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A498Renal CarcinomaPotent (specific value not stated)[1][2]
ACHNRenal CarcinomaConcentration-dependent cytotoxicity[1][2]
UO-31Renal CarcinomaConcentration-dependent cytotoxicity[1][2]
HA22THepatomaStrongest anti-hepatoma action[3]
HeLaCervical CancerSecond strongest action[3]
KBNasopharynx CancerCytotoxic[3]
Colo-205Colon CancerCytotoxic[3]
Calu-1Lung CancerCytotoxic[3]
H460Non-small Cell Lung Cancer (WT EGFR)Significant inhibition[4]
A549Non-small Cell Lung Cancer (WT EGFR)Significant inhibition[4]
H1650Non-small Cell Lung Cancer (mutant EGFR)Significant inhibition[4]
H1975Non-small Cell Lung Cancer (mutant EGFR)Significant inhibition[4]
K562ErythroleukemiaInhibited growth[5]
HL-60Acute Promyelocytic LeukemiaInhibited growth[5]
KG-1Acute Myeloid LeukemiaStronger activity than Physalin B[5]
B cellAcute B Lymphoid LeukemiaStronger activity than Physalin B[5]
In Vivo Anti-Tumor Activity of this compound

Preclinical in vivo studies have corroborated the anti-tumor potential of this compound.

Animal ModelCancer TypeTreatment DetailsKey FindingsReference
MiceP388 Lymphocytic LeukemiaNot specifiedExhibited anti-tumor effect[3]
Tumor-bearing miceColon Adenocarcinoma (SW480 xenograft)Not specifiedSuppressed tumor growth by down-regulating β-catenin[6]
Comparative Efficacy with Other Physalins
CompoundIn Vitro Activity (Leukemia cells)In Vivo Activity (P388 Leukemia)Reference
This compound Stronger activityActive[3][5]
Physalin BLess active than this compound-[5]
Physalin D-Inactive[3]
Synergistic Effects
CombinationCell Line/ModelEffectReference
This compound + DexamethasoneMouse SplenocytesSynergistic immunosuppressive action[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the indicated times.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathways Modulated by this compound

Physalin_F_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway PhysalinF_NFkB This compound ROS ↑ ROS PhysalinF_NFkB->ROS induces p65_p50_translocation p65/p50 Nuclear Translocation PhysalinF_NFkB->p65_p50_translocation inhibits Bcl2_BclxL ↓ Bcl-2/Bcl-xL ROS->Bcl2_BclxL causes degradation NFkB_Activity NF-κB Activity p65_p50_translocation->NFkB_Activity NFkB_Activity->Bcl2_BclxL Apoptosis_NFkB Apoptosis Bcl2_BclxL->Apoptosis_NFkB leads to PhysalinF_PI3K This compound PI3K_AKT_Signaling PI3K/AKT Signaling PhysalinF_PI3K->PI3K_AKT_Signaling down-regulates Cell_Growth_Survival Cell Growth & Survival PI3K_AKT_Signaling->Cell_Growth_Survival Apoptosis_PI3K Apoptosis PI3K_AKT_Signaling->Apoptosis_PI3K inhibition leads to PhysalinF_MAPK This compound MAPK_Signaling RAS/MAPK Signaling PhysalinF_MAPK->MAPK_Signaling down-regulates Cell_Proliferation Cell Proliferation MAPK_Signaling->Cell_Proliferation Apoptosis_MAPK Apoptosis MAPK_Signaling->Apoptosis_MAPK inhibition leads to PhysalinF_Wnt This compound GSK3b GSK-3β PhysalinF_Wnt->GSK3b promotes binding to destruction complex beta_catenin_degradation ↑ β-catenin Degradation GSK3b->beta_catenin_degradation beta_catenin_accumulation ↓ Nuclear β-catenin beta_catenin_degradation->beta_catenin_accumulation Gene_Transcription ↓ Target Gene Transcription beta_catenin_accumulation->Gene_Transcription

Caption: Signaling Pathways Modulated by this compound.

General Experimental Workflow for Preclinical Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis Animal_Model Xenograft/Syngeneic Animal Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_InVivo Treatment with This compound Tumor_Implantation->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Survival_Analysis Survival Analysis Treatment_InVivo->Survival_Analysis Toxicity_Assessment Toxicity Assessment Treatment_InVivo->Toxicity_Assessment Tumor_Growth_Inhibition Assess Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition Survival_Benefit Determine Survival Benefit Survival_Analysis->Survival_Benefit Safety_Profile Evaluate Safety Toxicity_Assessment->Safety_Profile

Caption: General Experimental Workflow.

Comparison with Other Therapeutic Agents

Direct head-to-head in vivo comparative studies between this compound and standard chemotherapeutic agents like doxorubicin or paclitaxel were not extensively available in the reviewed literature. However, this compound has been compared with other compounds within the physalin family and has shown synergistic effects with existing drugs.

  • This compound vs. Other Physalins: In studies on leukemia cell lines, this compound demonstrated stronger cytotoxic activity than Physalin B.[5] Furthermore, in an in vivo model of P388 lymphocytic leukemia, this compound showed anti-tumor activity, whereas Physalin D was inactive.[3]

  • Synergy with Dexamethasone: In an immunological context, this compound exhibited a synergistic immunosuppressive effect when combined with dexamethasone, a commonly used corticosteroid.[7] This suggests potential for combination therapies to enhance efficacy and potentially reduce side effects.

While direct comparative data with standard-of-care chemotherapeutics is limited, the potent in vitro and in vivo anti-cancer activity of this compound, coupled with its multifaceted mechanism of action, positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on direct comparisons with current therapeutic agents to better define its potential clinical utility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.